molecular formula C7H5F2NO3 B1333252 1-(Difluoromethoxy)-3-nitrobenzene CAS No. 22236-07-3

1-(Difluoromethoxy)-3-nitrobenzene

Cat. No.: B1333252
CAS No.: 22236-07-3
M. Wt: 189.12 g/mol
InChI Key: NYVCZALWNPMMSQ-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5F2NO3 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-2-5(4-6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVCZALWNPMMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378890
Record name 1-(difluoromethoxy)-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-07-3
Record name 1-(difluoromethoxy)-3-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)nitrobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(Difluoromethoxy)-3-nitrobenzene CAS number 22236-07-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Difluoromethoxy)-3-nitrobenzene

CAS Number: 22236-07-3

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, applications, and safety profile.

Physicochemical Properties

This compound is a colorless to light yellow oil at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource(s)
CAS Number 22236-07-3[2]
Molecular Formula C₇H₅F₂NO₃[2]
Molecular Weight 189.12 g/mol [2]
Appearance Colourless to Light Yellow Oil[1]
Storage Conditions 2-8°C, Sealed in a dry place[1]
Synonyms 3-(Difluoromethoxy)nitrobenzene, Difluoromethyl 3-nitrophenyl ether[2]
SMILES FC(OC1=CC=CC(--INVALID-LINK--=O)=C1)F[2]
InChIKey NYVCZALWNPMMSQ-UHFFFAOYSA-N[From First Search]
Topological Polar Surface Area 52.37 Ų[From First Search]
LogP (calculated) 2.1962[From First Search]
Hydrogen Bond Acceptors 3[From First Search]
Hydrogen Bond Donors 0[From First Search]
Rotatable Bonds 3[From First Search]

Synthesis and Experimental Protocols

The primary synthesis route to this compound is through the difluoromethylation of 3-nitrophenol. Several methods exist, with the water-phase process using chlorodifluoromethane being a documented approach.[3][4] More modern laboratory-scale methods often employ reagents like sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[5][6]

Experimental Protocol: Synthesis via Difluoromethylation

This protocol is a representative method adapted from patent literature and established procedures for phenol difluoromethylation.[3][4][5][6]

Materials:

  • 3-Nitrophenol (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-nitrophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe.

  • Heating and Reagent Addition: Heat the mixture to 80-100°C. Once the temperature stabilizes, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the reaction mixture in one portion under a positive flow of nitrogen.

  • Reaction Monitoring: Stir the reaction vigorously at 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification A 1. Combine 3-Nitrophenol & Cs₂CO₃ in DMF B 2. Heat to 100°C A->B C 3. Add Sodium 2-chloro-2,2-difluoroacetate B->C D 4. Stir at 100°C (4-8h) & Monitor C->D E 5. Cool & Quench with H₂O/Ether D->E Reaction Complete F 6. Wash with H₂O, NaHCO₃, Brine E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Filter & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Pure Product I->J

Synthesis and Purification Workflow
Analytical Protocols

High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using reverse-phase HPLC.[7][8]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be a 60:40 mixture of Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved via NMR.[9][10]

  • ¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, with coupling patterns determined by their substitution, and a triplet for the -OCHF₂ proton around δ 6.5-7.5 ppm (J ≈ 74 Hz).

  • ¹³C NMR: The carbon spectrum will display signals for the aromatic carbons and a triplet for the difluoromethoxy carbon (J ≈ 240 Hz).

  • ¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms will be observed.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Applications in Drug Development

This compound serves as a crucial building block, particularly for synthesizing inhibitors of fungal (1,3)-β-D-glucan synthase.[1] This enzyme is essential for the integrity of the fungal cell wall, making it a prime target for antifungal drugs.[11][12]

Mechanism of Action: Glucan Synthase Inhibition

The fungal cell wall, which is absent in mammalian cells, is critical for protecting the fungus from osmotic stress.[11] A major structural component of this wall is the polysaccharide (1,3)-β-D-glucan.[11][13]

  • Synthesis: The enzyme complex (1,3)-β-D-glucan synthase, with its catalytic subunit FKS1, is embedded in the fungal plasma membrane.[14][15]

  • Function: FKS1 catalyzes the polymerization of UDP-glucose into long glucan chains, which are then extruded into the extracellular space to form the cell wall.[13][16]

  • Inhibition: Glucan synthase inhibitors, such as the echinocandin class of drugs, non-competitively bind to the FKS1 subunit.[17] This binding disrupts the enzyme's function, halting glucan synthesis.[11]

  • Outcome: The lack of new glucan polymers leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[11][17]

Derivatives of this compound are developed to be potent and selective inhibitors of this critical fungal enzyme.[1]

G Mechanism of Glucan Synthase Inhibition cluster_cell Fungal Cell UDP_G UDP-Glucose FKS1 Glucan Synthase (FKS1 Subunit) UDP_G->FKS1 Substrate Glucan (1,3)-β-D-Glucan Polymer FKS1->Glucan Polymerization Wall Cell Wall Assembly Glucan->Wall Lysis Cell Lysis (Fungicidal Effect) Inhibitor Glucan Synthase Inhibitor (e.g., Echinocandins) Inhibitor->FKS1 Inhibits

Mechanism of Glucan Synthase Inhibition

Toxicology, Metabolism, and Safety

While specific toxicological data for this compound is limited, its safety profile can be inferred from data on related nitroaromatic compounds.[18] Nitroaromatics are known to be biologically active, and their metabolism is a key determinant of their toxicity.[1][19][20]

Safety and Hazard Information

The compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

Hazard TypeGHS ClassificationPrecautionary Statement(s)Source(s)
Acute Toxicity H302: Harmful if swallowed.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[18]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[18]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[18]
Respiratory H335: May cause respiratory irritation.P261: Avoid breathing vapours/spray. P271: Use only outdoors or in a well-ventilated area.[18]
Metabolic Pathway

The metabolism of nitroaromatic compounds is primarily reductive and occurs in the liver and by intestinal microflora.[1][21] The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino metabolites.[20][21] These intermediates, particularly the nitroso and hydroxylamino species, are reactive electrophiles that can bind to cellular macromolecules, which is a primary mechanism of their toxicity.[19][21]

G Reductive Metabolism of Nitroaromatics Parent Ar-NO₂ (Nitroaromatic Parent) Radical Ar-NO₂⁻˙ (Nitro Anion Radical) Parent->Radical 1e⁻ reduction (Nitroreductases) Nitroso Ar-NO (Nitroso Intermediate) Radical->Nitroso 1e⁻ reduction Hydroxylamino Ar-NHOH (Hydroxylamino Intermediate) Nitroso->Hydroxylamino 2e⁻ reduction Adducts Covalent Adducts (Toxicity) Nitroso->Adducts Amine Ar-NH₂ (Amino Metabolite) Hydroxylamino->Amine 2e⁻ reduction Hydroxylamino->Adducts

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Difluoromethoxy)-3-nitrobenzene, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualizations.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₅F₂NO₃[1][2][3]
Molecular Weight 189.12 g/mol [1][2][3]
Appearance Clear pale yellow to yellow liquid
Boiling Point 240°C to 242°C[2]
Density 1.391 g/cm³[2]
Flash Point >110°C (230°F)[2]
Refractive Index 1.4995-1.5035 @ 20°C
Storage Sealed in dry, 2-8°C[3]
CAS Number 22236-07-3[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are outlined below.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of m-nitrophenol with a difluoromethylating agent in the presence of a base.[4][5]

Materials:

  • m-Nitrophenol

  • Difluorochloromethane

  • Sodium hydroxide

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., magnesium sulfate)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve m-nitrophenol and a phase-transfer catalyst in an aqueous solution of sodium hydroxide.[4]

  • Heat the mixture to a specified temperature (e.g., 85-95°C) with vigorous stirring.[4][5]

  • Introduce difluorochloromethane gas into the reaction mixture over a period of several hours.[4]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.[4]

  • Wash the organic phase with water and brine, then dry it over a suitable drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield this compound.[4]

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus.

Materials:

  • Sample of this compound

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

Procedure:

  • Place a small volume of the sample in the distillation flask along with boiling chips.

  • Set up the distillation apparatus with the thermometer bulb positioned at the level of the side arm leading to the condenser.

  • Gradually heat the flask using the heating mantle.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of the liquid can be determined by measuring the mass of a known volume.

Materials:

  • Sample of this compound

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure:

  • Measure the mass of the clean, dry pycnometer (or graduated cylinder).

  • Fill the pycnometer with the sample up to a calibrated mark, ensuring there are no air bubbles.

  • Measure the mass of the pycnometer containing the sample.

  • The mass of the sample is the difference between the two weighings.

  • The density is calculated by dividing the mass of the sample by its known volume.

Determination of Solubility

A general procedure to determine the solubility of the compound in various solvents is as follows.

Materials:

  • Sample of this compound

  • A range of solvents (e.g., water, ethanol, acetone, hexane)

  • Test tubes

  • Vortex mixer or shaker

  • Water bath (for temperature control)

Procedure:

  • Add a small, measured amount of the sample to a test tube.

  • Add a known volume of the solvent to the test tube.

  • Agitate the mixture vigorously at a constant temperature.

  • Observe if the solute completely dissolves.

  • If it dissolves, add more solute in small, known increments until a saturated solution is formed (i.e., a small amount of undissolved solute remains).

  • The solubility can then be expressed as the mass of solute per volume of solvent.

Experimental and Logical Workflows

To understand the placement of physicochemical characterization within the broader context of chemical research, the following workflow diagram is provided.

G General Workflow for Chemical Synthesis and Characterization A Synthesis of This compound B Purification (e.g., Distillation, Chromatography) A->B C Structural Elucidation (e.g., NMR, IR, Mass Spectrometry) B->C D Physicochemical Characterization (Melting Point, Boiling Point, Density, Solubility) C->D E Application / Further Reactions (e.g., as a synthetic intermediate) D->E

General workflow from synthesis to application.

This diagram illustrates the logical progression from the initial synthesis of a compound, through its purification and structural confirmation, to the detailed characterization of its physical and chemical properties, and finally to its end-use or further chemical transformations.

References

1-(Difluoromethoxy)-3-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Development Use Only

This document provides essential chemical and physical data for 1-(difluoromethoxy)-3-nitrobenzene, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical structure elucidation.

IdentifierValueSource
Molecular Formula C₇H₅F₂NO₃[1][2][3]
Molecular Weight 189.12 g/mol [1][2][3][4]
CAS Number 22236-07-3[1][3][4]
Synonyms alpha,alpha-Difluoro-3-nitroanisole, Difluoromethyl 3-nitrophenyl ether[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are beyond the scope of this document. For specific methodologies, researchers should consult peer-reviewed chemical literature and established synthesis databases, referencing the compound's CAS number (22236-07-3). Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are typically employed for characterization and purity assessment.

Logical Relationships

The following diagram illustrates the relationship between the compound's name and its core molecular properties.

Figure 1. Core Properties of this compound A This compound B Molecular Formula C₇H₅F₂NO₃ A->B has C Molecular Weight 189.12 g/mol A->C has

Figure 1. Relationship between the chemical name and its molecular formula and weight.

References

A Comprehensive Technical Safety Guide on 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety information for 1-(Difluoromethoxy)-3-nitrobenzene (CAS No: 22236-07-3), a compound often utilized in research and development settings.[1][2] The information is compiled from various Safety Data Sheets (SDS) and chemical databases. A significant portion of the toxicological assessment is inferred from the known profile of nitrobenzene, as specific comprehensive studies on this substituted compound are not widely available.[1][3]

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for proper handling, storage, and experimental design.

PropertyValueSource
CAS Number 22236-07-3[1][2][4]
Molecular Formula C₇H₅F₂NO₃[4][5]
Molecular Weight 189.12 g/mol [4][5]
Synonyms 3-(Difluoromethoxy)nitrobenzene, alpha,alpha-Difluoro-3-nitroanisole[2][4][5]
Physical State Liquid[2]
Boiling Point 240-242 °C[2][5]
Density 1.391 g/cm³[2][5]
Flash Point >110 °C (>230 °F)[5]
Storage Store at room temperature in a cool, dry, well-ventilated place.[1][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a universal standard for understanding its primary dangers.

GHS ClassificationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3]
Precautionary Statements P261: Avoid breathing mist/vapours/spray.[2][4] P264: Wash skin thoroughly after handling.[2][6] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[2][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2][4] P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols and Workflows

Given the limited specific experimental data, this section outlines standardized workflows for safe handling and emergency response based on the compound's classification.

Proper handling from receipt to disposal is critical to minimize exposure risk. The following workflow should be adopted as a standard laboratory protocol.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Review SDS and Conduct Risk Assessment b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a Certified Chemical Fume Hood b->c d Ground Equipment to Prevent Static Discharge c->d e Keep Container Tightly Closed d->e f Store in a Cool, Dry, Well-Ventilated Area e->f g Segregate from Strong Oxidizing Agents f->g h Dispose of Waste via Licensed Disposal Company g->h end Procedure Complete h->end start Receive Chemical start->a G cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs size Spill Size? spill->size a Ensure Adequate Ventilation & Wear Full PPE size->a Minor d Evacuate Area Immediately & Move Upwind size->d Major b Absorb with Inert Material (Sand, Vermiculite) a->b c Collect into a Labeled, Sealed Container for Disposal b->c end Area Decontaminated c->end e Alert Emergency Services & Fire Brigade d->e f Prevent Entry into Drains and Waterways e->f g Contain Spill with Sand/Earth if Safe to Do So f->g g->end G cluster_hazards Known Nitrobenzene Hazards A 1-(Difluoromethoxy)- 3-nitrobenzene B Contains Nitrobenzene Moiety A->B Structural Component C Potential for Shared Toxicological Profile with Nitrobenzene B->C Implies Potential Hazard D Methemoglobinemia C->D E Hepatotoxicity C->E F Reproductive Toxicity (Male) C->F G Possible Carcinogen (IARC Group 2B) C->G

References

solubility of 1-(Difluoromethoxy)-3-nitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-(Difluoromethoxy)-3-nitrobenzene in Organic Solvents

Abstract

The solubility of chemical intermediates is a critical parameter in process chemistry, impacting reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in various synthetic pathways. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from a structurally analogous compound, 4-Ethoxy-2-fluoro-1-nitrobenzene, to provide a representative analysis. Furthermore, it details a standard experimental protocol for solubility determination via the gravimetric method and includes visualizations for the experimental workflow and the guiding principles of solubility.

Introduction to Solubility

This compound is an aromatic compound characterized by a nitro group and a difluoromethoxy group attached to a benzene ring. These functional groups dictate its polarity and, consequently, its solubility in various solvents. The principle of "like dissolves like" suggests that this polar aromatic compound will exhibit greater solubility in polar organic solvents compared to non-polar ones. Understanding its solubility profile is essential for researchers and chemical engineers in optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing robust purification methods.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, the solubility of the structurally similar compound, 4-Ethoxy-2-fluoro-1-nitrobenzene, has been reported. This data, presented in Table 1, serves as a valuable proxy to understand the expected solubility behavior of this compound in common alcoholic solvents as a function of temperature. The data shows a positive correlation between temperature and solubility, which is typical for the dissolution of solid solutes in liquid solvents.[1]

Disclaimer: The following data is for the compound 4-Ethoxy-2-fluoro-1-nitrobenzene and is intended to serve as a representative example. Actual solubility values for this compound may vary.

Table 1: Mole Fraction Solubility (x) of 4-Ethoxy-2-fluoro-1-nitrobenzene in Various Organic Solvents [1]

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 278.150.0158
283.150.0193
288.150.0235
293.150.0286
298.150.0348
303.150.0423
308.150.0515
313.150.0628
318.150.0765
Ethanol 278.150.0197
283.150.0238
288.150.0288
293.150.0348
298.150.0421
303.150.0510
308.150.0618
313.150.0749
318.150.0908
Isopropanol 278.150.0233
283.150.0278
288.150.0332
293.150.0398
298.150.0477
303.150.0573
308.150.0687
313.150.0825
318.150.0990

Experimental Protocol: Gravimetric Method

The determination of solubility is a fundamental experimental procedure. The gravimetric method is a reliable and widely used technique for measuring the solubility of a solid solute in a liquid solvent.[1]

Objective

To accurately determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment
  • This compound (purity ≥98%)

  • High-purity organic solvent(s)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath

  • Sealed, airtight vessels (e.g., jacketed glass reactor)

  • Calibrated digital thermometer

  • Heated syringe with a compatible filter (e.g., 0.45 μm PTFE)

  • Pre-weighed vials for sampling

  • Vacuum oven

Procedure
  • Preparation : Add an excess amount of solid this compound to a known mass of the chosen solvent in the airtight vessel. Ensuring an excess of solid is crucial for achieving a saturated solution.

  • Equilibration : Place the vessel in the thermostatic shaker bath set to the desired experimental temperature. Allow the mixture to agitate for a sufficient period (e.g., 24-48 hours) to reach solid-liquid equilibrium.

  • Phase Separation : Cease agitation and allow the suspended solid particles to settle for several hours, maintaining the constant temperature.

  • Sampling : Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature and fitted with a filter. This prevents premature precipitation of the solute.

  • Mass Determination : Dispense the sample into a pre-weighed vial and record the total mass.

  • Solvent Evaporation : Place the vial in a vacuum oven at a moderate temperature until the solvent has completely evaporated and the mass of the remaining solute is constant.

  • Calculation : The mole fraction solubility (x) is calculated using the masses of the solute and the solvent.

Visualization of Processes and Principles

Diagrams are provided below to illustrate the experimental workflow and the fundamental chemical principles governing the solubility of this compound.

G Figure 1: Experimental Workflow for Gravimetric Solubility Determination A 1. Preparation of Mixture (Add excess solute to a known mass of solvent) B 2. Equilibration (Agitate in a thermostatic bath until equilibrium is reached) A->B 24-48 hrs C 3. Phase Separation (Allow undissolved solid to settle at constant temperature) B->C ~4-6 hrs D 4. Sampling (Withdraw clear supernatant with a pre-heated, filtered syringe) C->D E 5. Gravimetric Analysis (Weigh sample, evaporate solvent, and weigh remaining solute) D->E F 6. Calculation (Determine mole fraction solubility from mass data) E->F

Caption: A flowchart of the key steps in the gravimetric method for solubility measurement.

G Figure 2: Logical Relationship of Solubility Based on Polarity cluster_solute Solute Properties cluster_solvents Solvent Types Solute This compound (Polar Molecule) PolarSolvent Polar Solvents (e.g., Ethanol, Methanol, Acetone) Solute->PolarSolvent Strong Intermolecular Interactions (High Solubility) NonPolarSolvent Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolarSolvent Weak Intermolecular Interactions (Low Solubility)

Caption: Illustration of the "like dissolves like" principle for this compound.

References

Spectroscopic Profile of 1-(Difluoromethoxy)-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-(Difluoromethoxy)-3-nitrobenzene (CAS No. 22236-07-3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.15s-H-2
8.01 - 7.98m-H-4
7.69 - 7.66m-H-6
7.40 - 7.34m-H-5
¹³C165.7, 164.9, 160.0--Aromatic C-O, C-N
132.3, 132.1--Aromatic CH
130.0, 129.8--Aromatic CH
125.2--Aromatic CH
120.0, 119.6, 116.5--Aromatic CH, OCF₂H

Note: Specific assignments of aromatic protons and carbons can be complex due to the substitution pattern and may require further 2D NMR analysis for unambiguous confirmation.

Table 2: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹)IntensityAssignment
1570 - 1490StrongAsymmetric NO₂ Stretch
1390 - 1300StrongSymmetric NO₂ Stretch
~3100MediumAromatic C-H Stretch
1600 - 1400Medium to WeakAromatic C=C Bending
1250 - 1000StrongC-O (Ether) Stretch
1100 - 1000StrongC-F Stretch
Table 3: Mass Spectrometry (MS) Fragmentation Data
m/zRelative Intensity (%)Putative Fragment
189-[M]⁺ (Molecular Ion)
143-[M - NO₂]⁺
123-[M - NO₂ - HF]⁺
95-[C₆H₄F]⁺
75-[C₆H₃]⁺

Note: The relative intensities of the fragments were not explicitly available in the initial search results and are therefore not quantified. The molecular ion peak is expected at m/z 189.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific parameters for the analysis of this compound may vary between laboratories and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC). Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) in a vacuum, causing ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Tabulation of Spectroscopic Data Structure_Elucidation->Data_Tabulation Report Technical Guide Generation Data_Tabulation->Report

electronic effects of the difluoromethoxy substituent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of the Difluoromethoxy Substituent

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It offers a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the electronic effects of the difluoromethoxy group, its impact on molecular properties, and its application in drug design, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The difluoromethoxy group is often considered an intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, affording a greater degree of control for fine-tuning molecular characteristics.[1][2] Its distinct electronic nature, arising from the interplay of inductive and resonance effects, governs its influence on a molecule's reactivity, acidity/basicity, and potential for intermolecular interactions.

Core Electronic Properties: A Quantitative Analysis

The electronic influence of a substituent is quantitatively described by Hammett parameters, which separate the effect into inductive (field) and resonance components. The difluoromethoxy group is characterized as a moderate electron-withdrawing substituent.[3]

Hammett and Related Electronic Parameters

The following table summarizes key quantitative parameters that describe the electronic and related physicochemical properties of the difluoromethoxy substituent.

ParameterSymbolValueDescription
Hammett Constant (meta)σm0.31Describes the electronic effect from the meta position, primarily through inductive effects.
Hammett Constant (para)σp0.23Describes the overall electronic effect from the para position, combining inductive and resonance effects.
Inductive/Field ConstantσI / σF0.38Quantifies the electron-withdrawing effect through bonds and space (inductive/field effect).
Resonance ConstantσR-0.15Quantifies the electron-donating or -withdrawing effect via π-system conjugation (resonance).
Hansch Lipophilicity Parameterπ0.31Measures the contribution of the substituent to the lipophilicity of a parent molecule.[4]
Abraham Hydrogen Bond AcidityA0.085–0.126Quantifies the capacity of the C-H bond in the -OCF₂H group to act as a hydrogen bond donor.[5]

Note: Hammett parameter values can vary slightly depending on the experimental conditions and the reaction series used for their determination. The values presented are representative consensus values from various sources.

The -OCF₂H group is a moderately electron-withdrawing substituent, primarily through a strong inductive effect (σI = 0.38) caused by the highly electronegative fluorine atoms. This is countered by a weak electron-donating resonance effect (σR = -0.15) from the oxygen lone pairs. The net result is an electron-withdrawing character, particularly noticeable from the meta position (σm = 0.31).

G cluster_0 Electronic Effects of -OCF₂H cluster_1 Consequences Inductive Inductive Effect (σI) Overall Overall Electronic Effect (Electron-Withdrawing) Inductive->Overall Strongly Withdrawing Resonance Resonance Effect (σR) Resonance->Overall Weakly Donating pKa Decreased pKa of phenols/anilines (Increased Acidity) Overall->pKa Stability Increased Metabolic Stability Overall->Stability HBD Hydrogen Bond Donor Capability Overall->HBD

Logical relationship of the electronic effects of the -OCF₂H group.

Impact on Physicochemical Properties and Reactivity

The unique electronic signature of the difluoromethoxy group has profound consequences for a molecule's properties, which are strategically exploited in drug design.

Modulation of Acidity and Basicity (pKa)

The net electron-withdrawing nature of the -OCF₂H group significantly influences the acidity or basicity of nearby functional groups.[2] For instance, when attached to a phenol, the difluoromethoxy group stabilizes the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) of the phenol compared to its methoxy-substituted counterpart. This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[2] For example, the calculated pKa of a 2-difluoromethoxy-substituted estradiol derivative is approximately 8.52, whereas the corresponding 2-methoxy derivative has a calculated pKa of 9.22.[6]

Metabolic Stability

A primary reason for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[2] The methoxy group is often susceptible to oxidative O-demethylation by cytochrome P450 enzymes. Replacing it with a difluoromethoxy group can block this metabolic pathway, as the strong carbon-fluorine bonds are resistant to enzymatic cleavage.[1][2] This increased metabolic robustness can lead to a longer drug half-life, reduced clearance, and a lower required dose.[1]

Hydrogen Bonding Capability

A distinctive feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions. This is a characteristic not observed in the methoxy or trifluoromethoxy groups and allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the benefit of improved metabolic stability.[1]

Experimental Protocols

Determination of Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, is a fundamental tool in physical organic chemistry for quantifying substituent effects.[7] The substituent constant (σ) is typically determined by measuring the ionization constants (pKa) of a series of meta- or para-substituted benzoic acids.

Methodology:

  • Synthesis: Synthesize the required substituted benzoic acid (e.g., 4-(difluoromethoxy)benzoic acid).

  • Solution Preparation: Prepare a standard solution of the substituted benzoic acid in a suitable solvent system (e.g., 70:30 ethanol-water).[8]

  • Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., 0.05 M NaOH) at a constant temperature (25°C).[8]

  • pH Monitoring: Monitor the pH of the solution throughout the titration using a calibrated pH meter.

  • pKa Determination: The pKa is determined as the pH at the half-equivalence point of the titration curve.

  • σ Calculation: The Hammett constant (σ) is calculated using the equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid), as the reaction constant (ρ) for the ionization of benzoic acid in water at 25°C is defined as 1.00.[7][8]

G cluster_workflow Workflow: Hammett Constant Determination A Synthesize Substituted Benzoic Acid B Prepare Standardized Acid Solution A->B C Titrate with Standardized NaOH B->C D Record pH vs. Volume of Titrant C->D E Determine pKa at Half-Equivalence Point D->E F Calculate σ Constant σ = pKa(ref) - pKa(subst) E->F

Experimental workflow for Hammett parameter determination.
Synthesis of Aryl Difluoromethyl Ethers

A common method for introducing the difluoromethoxy group is through the O-difluoromethylation of phenols.

Representative Protocol: O-Difluoromethylation of 4-Hydroxypyridine [1]

  • Reaction Setup: To a solution of 4-hydroxypyridine in a suitable solvent (e.g., DMF/water), add a base (e.g., potassium carbonate).

  • Reagent Addition: Add a difluoromethylating agent, such as sodium chlorodifluoroacetate, to the mixture.

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 100°C) for several hours while stirring.

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography, to yield the desired aryl difluoromethyl ether.

G cluster_workflow Workflow: Synthesis of Aryl Difluoromethyl Ethers A Dissolve Phenol and Base in Solvent B Add Difluoromethylating Reagent A->B C Heat Reaction Mixture B->C D Aqueous Workup & Extraction C->D E Purify by Column Chromatography D->E F Characterize Final Product E->F

General workflow for the synthesis of aryl difluoromethyl ethers.

Application in Drug Design: Signaling Pathway Modulation

The properties endowed by the difluoromethoxy group are exemplified in several FDA-approved drugs. Roflumilast (Daliresp®), used to treat chronic obstructive pulmonary disease (COPD), features a difluoromethoxy group that contributes to its potency and metabolic stability.[2]

Mechanism of Action: PDE4 Inhibition by Roflumilast Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory pathways, leading to a reduction in inflammation.[2]

G Roflumilast Roflumilast (-OCF₂H group) PDE4 PDE4 Roflumilast->PDE4 Inhibits AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammation PKA->Inflammation Reduces ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP

Mechanism of action of the PDE4 inhibitor Roflumilast.

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique electronic profile—characterized by a strong electron-withdrawing inductive effect and a weak electron-donating resonance effect—imparts a desirable combination of moderate lipophilicity, enhanced metabolic stability, and the unusual capacity for hydrogen bond donation.[1] These features provide a powerful strategy for optimizing the ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties of drug candidates. By understanding its fundamental electronic characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

The Versatile Intermediate: A Technical Guide to 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and applications of 1-(difluoromethoxy)-3-nitrobenzene, a key chemical intermediate in the synthesis of complex organic molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and highlights its role in the development of pharmaceuticals.

Core Properties of this compound

This compound is a nitroaromatic compound featuring a difluoromethoxy group at the meta position relative to the nitro group. This substitution pattern imparts unique electronic properties that make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
CAS Number 22236-07-3
Appearance Clear pale yellow to yellow liquid[1]
Boiling Point 240-242 °C[2]
Density 1.391 g/cm³[2]
Refractive Index (@ 20°C) 1.4995-1.5035[1]
Flash Point >110 °C (>230 °F)[2]
LogP 2.1962
Topological Polar Surface Area (TPSA) 52.37 Ų

Synthesis of this compound

The primary synthetic route to this compound involves the difluoromethylation of 3-nitrophenol. Various methods have been reported, with a common approach being the reaction of 3-nitrophenol with a difluorocarbene source under basic conditions.

Experimental Protocol: Synthesis from 3-Nitrophenol

This protocol is adapted from established patent literature.

Materials:

  • 3-Nitrophenol

  • Sodium Hydroxide (NaOH)

  • Chlorodifluoromethane (CHClF₂)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Water

  • Organic solvent (e.g., Dioxane, Ethyl acetate)

Procedure:

  • In a suitable reaction vessel, dissolve 3-nitrophenol in an aqueous solution of sodium hydroxide.

  • Add a phase-transfer catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Introduce chlorodifluoromethane gas into the reaction mixture over a period of several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

G cluster_synthesis Synthesis of this compound 3-Nitrophenol 3-Nitrophenol Reaction Reaction 3-Nitrophenol->Reaction NaOH NaOH NaOH->Reaction CHClF2 CHClF2 CHClF2->Reaction Phase_Transfer_Catalyst Phase_Transfer_Catalyst Phase_Transfer_Catalyst->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the aromatic protons and the unique proton of the difluoromethoxy group.

  • Mass Spectrum: The mass spectrum shows the molecular ion peak and fragmentation pattern consistent with the structure of the molecule.[3]

  • Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands for the nitro group (NO₂) and the C-O and C-F bonds of the difluoromethoxy group.

Application as a Chemical Intermediate: Synthesis of a Pantoprazole Dimer

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A notable example is its use as a starting material in the synthesis of a pantoprazole dimer, a related substance of the proton pump inhibitor pantoprazole.[4]

The synthetic pathway involves the initial reduction of the nitro group to an amine, followed by a series of reactions to construct the final dimeric structure.

Experimental Protocol: Reduction to 3-(Difluoromethoxy)aniline

This protocol is a general procedure for the reduction of nitroarenes and is adapted from published methods.

Materials:

  • This compound

  • Reducing agent (e.g., Zinc powder, Iron powder, or catalytic hydrogenation setup)

  • Acidic or basic medium (e.g., Hydrochloric acid, Acetic acid, or Sodium hydroxide solution)

  • Solvent (e.g., Ethanol, Water)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound in a suitable solvent such as ethanol.

  • Add the reducing agent (e.g., zinc powder) to the suspension.

  • Under controlled conditions (e.g., ice bath), slowly add an aqueous solution of a base (e.g., 12M NaOH).

  • After the addition is complete, heat the reaction mixture (e.g., to 90 °C) for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and acidify with a strong acid like concentrated hydrochloric acid.

  • Continue heating the reaction for an extended period (e.g., 50 hours at 90 °C).

  • After cooling, basify the mixture with NaOH to a high pH (e.g., 12).

  • Extract the product, 3-(difluoromethoxy)aniline, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 3-(difluoromethoxy)aniline.

G cluster_pantoprazole_dimer Synthetic Pathway to Pantoprazole Dimer Intermediate Start This compound Step1 Reduction (e.g., Zn, NaOH then HCl) Start->Step1 Intermediate1 Benzidine Derivative Step1->Intermediate1 Step2 Further Reactions Intermediate1->Step2 Final Pantoprazole Dimer Step2->Final

Synthesis of a Pantoprazole Dimer Intermediate.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and applications underscores its significance as a versatile chemical intermediate.

References

A Technical Guide to 1-(Difluoromethoxy)-3-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Synthesis, Properties, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-(Difluoromethoxy)-3-nitrobenzene, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, potential suppliers, and pricing, along with established experimental protocols for its synthesis. Furthermore, it explores the significance of the difluoromethoxy moiety in medicinal chemistry and illustrates the synthetic utility of this compound in the development of bioactive molecules.

Introduction

This compound (CAS No. 22236-07-3) is an aromatic organic compound characterized by a benzene ring substituted with a difluoromethoxy group and a nitro group at positions 1 and 3, respectively. The presence of the difluoromethoxy (-OCHF₂) group has garnered significant interest in medicinal chemistry. This functional group can serve as a bioisostere for more common groups like hydroxyl, thiol, and methoxy moieties, often leading to improved metabolic stability and a favorable modulation of physicochemical properties.[1] Specifically, the strong carbon-fluorine bonds within the difluoromethoxy group contribute to its high metabolic stability by being resistant to enzymatic cleavage.[1][2] The introduction of fluorine atoms can also enhance lipophilicity and binding affinity of a molecule to its biological target.[3]

The nitro group on the benzene ring provides a versatile handle for a variety of chemical transformations. It can be readily reduced to an amine, which then opens up numerous possibilities for further derivatization, such as amide bond formation or participation in coupling reactions.[3] This makes this compound a highly adaptable precursor for the synthesis of diverse molecular scaffolds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 22236-07-3
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
Appearance Clear pale yellow to yellow liquid
Purity ≥95-98% (typical)
Storage Sealed in dry, 2-8°C

Potential Suppliers and Pricing

A selection of potential suppliers for this compound is provided below. Prices are subject to change and may vary based on quantity and purity.

SupplierProduct NumberPurityQuantityPrice (USD)
Thermo Scientific ChemicalsB22267.1498%25 g$174.65 (Online Exclusive)
ChemSceneCS-W015967≥98%-Inquiry required
BLD Pharm---Inquiry required
Anant Pharmaceuticals Pvt. Ltd.ANT-GEN-109--Inquiry required
CP Lab Safety-min 98%25 g$186.73
ChemShuttleYQF114695%-Inquiry required

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the O-difluoromethylation of 3-nitrophenol. Several patented methods describe a water-phase synthesis process which offers advantages such as avoiding the need for solvent recovery and reducing environmental impact.[4][5]

Water-Phase Synthesis from 3-Nitrophenol

This protocol is based on a method described in patent literature.[4][5]

Materials:

  • 3-Nitrophenol (m-NP)

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Chlorodifluoromethane (HCFC-22)

  • Water (H₂O)

Procedure:

  • In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube, charge 3-nitrophenol, sodium hydroxide, the phase-transfer catalyst, and water.

  • Heat the mixture with stirring to the desired reaction temperature (ranging from 40°C to 100°C).

  • Once the reaction temperature is reached, begin to introduce chlorodifluoromethane gas into the reaction mixture. The molar ratio of 3-nitrophenol to chlorodifluoromethane can range from 1:1 to 1:10.

  • Continue the reaction for a period of 1 to 40 hours, maintaining the temperature and continuous feeding of chlorodifluoromethane.

  • After the reaction is complete, cool the mixture and separate the organic phase.

  • Wash the crude product with an alkaline solution followed by water.

  • For purification, the crude product can be subjected to steam distillation to yield this compound with a purity of >98%.

Reaction Parameters and Yields from Patent Examples:

3-NitrophenolNaOHCatalystWaterTemp.TimeYield
50g160g5.0g Tetrabutylammonium bromide375g100°C40h96.3%
50g60g1.0g Tetrabutyl phosphonium bromide375g95°C24h89.3%
50g15g0.5g Tetrabutylammonium bromide375g40°C1h14.8%

Mandatory Visualizations

Synthetic Workflow

The general workflow for the synthesis of this compound from 3-nitrophenol is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-Nitrophenol E Reaction in Aqueous Phase (40-100°C, 1-40h) A->E B Chlorodifluoromethane B->E C Sodium Hydroxide C->E D Phase-Transfer Catalyst D->E F Phase Separation E->F G Alkali Wash F->G H Water Wash G->H I Steam Distillation H->I J This compound (>98% Purity) I->J

Caption: Synthetic workflow for this compound.

Role in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors. The following diagram illustrates a generalized pathway for its utilization in drug discovery.

G A This compound B Reduction of Nitro Group A->B C 3-(Difluoromethoxy)aniline B->C D Coupling Reaction (e.g., Amide formation, Suzuki coupling) C->D E Elaborated Intermediate D->E F Further Synthetic Modifications E->F G Bioactive Molecule (e.g., Kinase Inhibitor) F->G H Target Engagement (e.g., Kinase Active Site) G->H I Modulation of Signaling Pathway H->I J Therapeutic Effect I->J

Caption: Synthetic utility in developing bioactive molecules.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical industry. Its unique combination of a metabolically robust difluoromethoxy group and a synthetically versatile nitro group makes it an attractive starting material for the synthesis of novel therapeutic agents. The availability of scalable and environmentally conscious synthetic routes further enhances its appeal. This guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide on the Storage and Stability of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of 1-(Difluoromethoxy)-3-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory research to commercial application.

Chemical Properties and Structure

This compound is an aromatic nitro compound with the molecular formula C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol . Its structure features a benzene ring substituted with a difluoromethoxy group and a nitro group at positions 1 and 3, respectively.

Synonyms:

  • 3-(Difluoromethoxy)nitrobenzene

  • alpha,alpha-Difluoro-3-nitroanisole

  • Difluoromethyl 3-nitrophenyl ether[1][2]

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity of this compound. Conflicting recommendations from various suppliers exist, suggesting that the optimal storage condition may depend on the purity of the compound and the intended duration of storage.

  • General Recommendation: Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

  • Refrigeration: For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[1]

  • Room Temperature: Some suppliers indicate that the compound can be stored at room temperature for shorter periods.[2]

It is crucial to store the compound in tightly sealed containers to protect it from moisture and atmospheric contaminants. The use of dark-colored glass bottles is also advisable to prevent exposure to light.[3]

Stability Profile and Potential Degradation Pathways

While specific stability data for this compound is not extensively published, its chemical structure suggests susceptibility to several degradation pathways common to aromatic nitro compounds and ethers.

Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. Aromatic nitro compounds can undergo thermal decomposition, which may be exothermic.

  • Light: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. The nitroaromatic group is a known chromophore that can absorb light and trigger degradation.

  • Humidity: Moisture can facilitate hydrolysis of the difluoromethoxy group, although the C-F bonds are generally strong and confer a degree of metabolic stability.

  • pH: The stability of the compound may be pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis or other reactions.

  • Oxidizing and Reducing Agents: Aromatic nitro compounds are susceptible to reduction of the nitro group to an amino group. Contact with strong oxidizing or reducing agents should be avoided.[4]

The difluoromethoxy group is generally considered a metabolically stable bioisostere of a methoxy group, being more resistant to oxidative metabolism.[5] However, the overall stability of the molecule will be influenced by the interplay of both the difluoromethoxy and the nitro functional groups.

cluster_compound This compound cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Pathways Compound C₇H₅F₂NO₃ Thermal_Decomposition Thermal Decomposition Compound->Thermal_Decomposition Photodegradation Photodegradation Compound->Photodegradation Hydrolysis Hydrolysis Compound->Hydrolysis Reduction Nitro Group Reduction Compound->Reduction Oxidation Oxidation Compound->Oxidation Temperature Temperature Temperature->Thermal_Decomposition Light Light (UV/Vis) Light->Photodegradation Humidity Humidity Humidity->Hydrolysis pH pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Incompatibles Incompatible Materials (Oxidizers, Reducers) Incompatibles->Reduction Incompatibles->Oxidation Start Start: Sample Preparation Stress Expose to Stress Conditions (Temp, Light, Humidity, pH) Start->Stress Timepoints Withdraw Samples at Pre-defined Time Points Stress->Timepoints Analysis Analyze Samples Timepoints->Analysis Appearance Visual Appearance Analysis->Appearance Assay Assay (e.g., HPLC) Analysis->Assay Impurities Impurity Profiling (e.g., LC-MS) Analysis->Impurities Data Data Analysis and Stability Assessment Appearance->Data Assay->Data Impurities->Data End End: Report Findings Data->End

References

An In-depth Technical Guide to Difluoromethyl 3-Nitrophenyl Ether: Synonyms, Identifiers, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity difluoromethyl 3-nitrophenyl ether, including its synonyms, chemical identifiers, and potential applications in research and development. The information is presented to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Properties

Difluoromethyl 3-nitrophenyl ether is a nitroaromatic compound characterized by the presence of a difluoromethoxy group attached to a nitrophenyl ring. This combination of functional groups imparts unique electronic and physicochemical properties to the molecule, making it an interesting candidate for further investigation.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for difluoromethyl 3-nitrophenyl ether is provided in Table 1, facilitating its identification across various chemical databases and literature sources.

Identifier TypeValue
IUPAC Name 1-(difluoromethoxy)-3-nitrobenzene
CAS Number 22236-07-3
PubChem CID 2774117
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
Synonyms 3-(Difluoromethoxy)nitrobenzene, alpha,alpha-Difluoro-3-nitroanisole
Physicochemical Data

Key physicochemical properties of difluoromethyl 3-nitrophenyl ether are summarized in Table 2. These computed properties offer insights into the molecule's behavior in various chemical and biological systems.

PropertyValue
XLogP3 2.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Topological Polar Surface Area 55.4 Ų

Experimental Protocols

Synthesis of Difluoromethyl 3-Nitrophenyl Ether

The synthesis of aryl difluoromethyl ethers can be achieved through several established methods. A common approach involves the reaction of a corresponding phenol with a difluoromethylating agent. A plausible synthetic route for difluoromethyl 3-nitrophenyl ether is outlined below:

Reaction: Nucleophilic substitution of 3-nitrophenol with a difluoromethylating agent.

Reagents and Materials:

  • 3-Nitrophenol

  • A suitable difluoromethylating agent (e.g., chlorodifluoromethane, sodium chlorodifluoroacetate, or a more modern electrophilic difluoromethylating reagent)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide, acetonitrile)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 3-nitrophenol in a suitable solvent, add a base to deprotonate the phenolic hydroxyl group.

  • Introduce the difluoromethylating agent to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography, LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure difluoromethyl 3-nitrophenyl ether.

Note: The specific reaction conditions, including temperature, reaction time, and choice of reagents, would require optimization for this particular substrate.

Analytical Characterization

The identity and purity of the synthesized difluoromethyl 3-nitrophenyl ether can be confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is suitable for the separation of this moderately polar compound.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Splitless injection for trace analysis.

  • Ionization: Electron ionization (EI).

  • Detection: Mass spectrometry to confirm the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathways

While direct biological studies on difluoromethyl 3-nitrophenyl ether are limited, its structural features suggest potential interactions with biological targets. Notably, some sources indicate that 3-(difluoromethoxy)nitrobenzene can be used as a precursor for the synthesis of glucan synthase inhibitors.

Glucan Synthase Inhibition: A Potential Mechanism of Action

Glucan synthases are enzymes responsible for the synthesis of glucans, which are essential components of the cell walls of fungi. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death. This makes glucan synthase an attractive target for the development of antifungal drugs.

The nitroaromatic and difluoromethoxy moieties of difluoromethyl 3-nitrophenyl ether could potentially contribute to its binding to and inhibition of glucan synthase. The nitro group is a strong electron-withdrawing group that can participate in various interactions, while the difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity to the enzyme's active site.

Signaling Pathways in Fungal Cell Wall Integrity

The regulation of glucan synthesis and cell wall integrity in fungi involves complex signaling pathways. A key pathway is the Cell Wall Integrity (CWI) pathway, which is activated in response to cell wall stress. This pathway involves a series of protein kinases that ultimately regulate the expression of genes involved in cell wall synthesis and remodeling, including the genes encoding glucan synthase subunits.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GlucanSynthase β(1,3)-Glucan Synthase CellWallStress Cell Wall Stress Rho1_GDP Rho1-GDP (inactive) CellWallStress->Rho1_GDP activates Rho1_GTP Rho1-GTP (active) Rho1_GDP->Rho1_GTP GEF Rho1_GTP->GlucanSynthase activates Rho1_GTP->Rho1_GDP GAP PKC1 PKC1 Rho1_GTP->PKC1 activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1) PKC1->MAPK_Cascade activates TranscriptionFactors Transcription Factors (e.g., Rlm1) MAPK_Cascade->TranscriptionFactors activates FKS_Genes FKS Genes TranscriptionFactors->FKS_Genes regulates transcription FKS_Genes->GlucanSynthase encodes subunit Inhibitor Difluoromethyl 3-Nitrophenyl Ether (Potential Inhibitor) Inhibitor->GlucanSynthase inhibits

Caption: Fungal Cell Wall Integrity Signaling Pathway and Potential Inhibition.

Experimental and Logical Workflows

To further investigate the properties and potential applications of difluoromethyl 3-nitrophenyl ether, a structured experimental workflow is essential.

G cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation Start Starting Materials (3-Nitrophenol) Reaction Difluoromethylation Reaction Start->Reaction Workup Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification PureCompound Pure Difluoromethyl 3-Nitrophenyl Ether Purification->PureCompound HPLC HPLC Analysis (Purity Assessment) PureCompound->HPLC GCMS GC-MS Analysis (Structure Confirmation) PureCompound->GCMS NMR NMR Spectroscopy (Structure Elucidation) PureCompound->NMR GlucanSynthaseAssay In vitro Glucan Synthase Inhibition Assay PureCompound->GlucanSynthaseAssay AntifungalAssay Antifungal Susceptibility Testing (MIC) GlucanSynthaseAssay->AntifungalAssay ToxicityAssay Cytotoxicity Assay (Mammalian Cells) AntifungalAssay->ToxicityAssay

Caption: Experimental Workflow for Synthesis, Analysis, and Biological Evaluation.

This guide provides a foundational understanding of difluoromethyl 3-nitrophenyl ether. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery or as a valuable building block in organic synthesis.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Difluoromethoxy)-3-nitrobenzene from 3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-(difluoromethoxy)-3-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The primary synthetic route discussed is the difluoromethylation of 3-nitrophenol using a difluorocarbene source under phase-transfer catalysis conditions. This method offers a clean and efficient pathway to the desired product. This application note includes a summary of reaction conditions, a detailed experimental protocol, and a workflow diagram for clarity.

Introduction

The introduction of a difluoromethoxy (-OCF₂H) group into organic molecules is a widely used strategy in drug discovery and development. This moiety can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This compound serves as a key intermediate for the synthesis of various pharmaceutical and agrochemical agents. The protocols outlined below are based on established methods for the synthesis of aryl difluoromethyl ethers.[1][2]

Data Presentation

The synthesis of this compound from 3-nitrophenol has been reported under various conditions, leading to a range of yields. The following table summarizes the quantitative data from different protocols.

Protocol Base Solvent Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Protocol 1Sodium HydroxideWater/Dioxane-60370Not Reported
Protocol 2Sodium HydroxideWaterTetrabutylammonium Bromide40189.3>98
Protocol 3Sodium HydroxideWaterTetrabutyl Phosphonium Bromide9524Not specified for m-isomer>98

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 3-nitrophenol. This protocol is adapted from procedures reported in the patent literature.[1][2]

Materials:

  • 3-Nitrophenol

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Difluorochloromethane (CHClF₂)

  • Dioxane (optional)

  • Water (H₂O)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Four-hole reaction flask

  • Stirrer

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

Procedure:

  • Reaction Setup: In a 1000 mL four-hole reaction flask equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and thermometer, combine 3-nitrophenol (e.g., 10g), sodium hydroxide (e.g., 14.5g), water (e.g., 18ml), and dioxane (e.g., 36ml).[1] Alternatively, for a water-phase synthesis, combine 3-nitrophenol, sodium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide in water.[1][2]

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring.[1]

  • Introduction of Difluorochloromethane: Introduce a steady stream of difluorochloromethane gas into the reaction mixture through the gas inlet tube for a specified duration (e.g., 3 hours).[1] The reaction temperature should be carefully monitored and maintained.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If an organic solvent like dioxane was used, pour the mixture into a larger volume of ice water (e.g., 500 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 100 mL).[1] For the water-phase synthesis, the organic phase can be directly separated.[1][2]

  • Purification: Wash the combined organic extracts with a dilute solution of sodium hydroxide and then with water until the washings are neutral. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by steam distillation or distillation under reduced pressure to yield the final product with high purity.[1][2]

Characterization Data:

While detailed spectral data is not available in the searched documents, a commercially available sample of 3-(difluoromethoxy)nitrobenzene provides a reference ¹H NMR spectrum.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow A Reaction Setup: Combine 3-nitrophenol, base, (catalyst), and solvent in a reactor. B Heating & Stirring: Heat the mixture to the specified temperature with stirring. A->B C Reagent Addition: Introduce difluorochloromethane gas. B->C D Reaction Monitoring: Monitor progress by TLC or GC. C->D E Work-up: Cool, perform extraction and washing. D->E F Purification: Dry and concentrate the organic phase. E->F G Final Product: Purify by distillation to obtain This compound. F->G

Caption: General experimental workflow for the synthesis.

References

difluoromethylation of 3-nitrophenol with chlorodifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of a difluoromethyl (-CF2H) group into organic molecules is a crucial strategy in medicinal chemistry and drug development.[1][2][3] The unique properties of the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates.[2][3] Specifically, the O-difluoromethylation of phenols to form aryl difluoromethyl ethers is a common transformation. This document provides detailed protocols for the O-difluoromethylation of 3-nitrophenol using chlorodifluoromethane (CHF2Cl), a readily available and cost-effective reagent.

Reaction Principle

The O-difluoromethylation of 3-nitrophenol with chlorodifluoromethane proceeds via the in-situ generation of difluorocarbene (:CF2) under basic conditions. The phenoxide, formed by the deprotonation of 3-nitrophenol with a base such as sodium hydroxide, acts as a nucleophile and traps the electrophilic difluorocarbene. Subsequent protonation of the resulting intermediate yields the desired product, 1-(difluoromethoxy)-3-nitrobenzene. While effective, it is important to note that chlorodifluoromethane is an ozone-depleting substance, and alternative, more environmentally friendly difluoromethylating agents are available.[4]

Experimental Protocols

Protocol 1: O-Difluoromethylation of 3-Nitrophenol in a Biphasic System

This protocol is adapted from a documented synthesis of m-difluoromethoxy nitrobenzene.[5]

Materials:

  • 3-Nitrophenol

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Chlorodifluoromethane (CHF2Cl) gas

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature control

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 3-nitrophenol (10 g), sodium hydroxide (14.5 g), dioxane (36 ml), and water (18 ml).

  • Heat the mixture to 60°C with vigorous stirring.

  • Introduce a steady stream of chlorodifluoromethane gas into the reaction mixture for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 ml of ice water.

  • Extract the aqueous phase three times with 100 ml of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., distillation or chromatography) to yield this compound.

Protocol 2: O-Difluoromethylation of 3-Nitrophenol using a Phase-Transfer Catalyst in an Aqueous System

This protocol is a generalized procedure based on a patented water-phase synthesis process.[6]

Materials:

  • 3-Nitrophenol

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Water (deionized)

  • Chlorodifluoromethane (CHF2Cl) gas

  • Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature control

Procedure:

  • To a reaction vessel, add 3-nitrophenol, sodium hydroxide, the phase-transfer catalyst, and water.

  • Heat the mixture to a temperature between 40-100°C while stirring vigorously.

  • Continuously introduce chlorodifluoromethane gas into the reaction mixture. The molar ratio of 3-nitrophenol to chlorodifluoromethane should be between 1:1 and 1:10.

  • Maintain the reaction for 1 to 40 hours.

  • Upon completion, cool the reaction mixture and separate the organic phase.

  • Wash the organic phase with an alkaline solution and then with water to obtain the crude product.

  • Further purification can be achieved by steam distillation to yield high-purity this compound.

Data Presentation

ParameterProtocol 1Reference
Substrate3-Nitrophenol[5]
ReagentsNaOH, Dioxane, H2O, CHF2Cl[5]
Temperature60°C[5]
Reaction Time3 hours[5]
Yield70%[5]
ParameterProtocol 2 (Example)Reference
Substrateo-Nitrophenol[6]
ReagentsNaOH, Tetrabutylammonium Bromide, H2O, CHF2Cl[6]
Temperature95°C[6]
Reaction Time24 hours[6]
Yield46.9%[6]
Substratem-Nitrophenol[6]
ReagentsNaOH, Tetrabutylammonium Bromide, H2O, CHF2Cl[6]
Temperature95°C[6]
Reaction Time24 hours[6]
Yield89.3%[6]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_Nitrophenol 3-Nitrophenol Phenoxide 3-Nitrophenoxide 3_Nitrophenol->Phenoxide + NaOH - H2O NaOH NaOH CHF2Cl Chlorodifluoromethane (CHF2Cl) Carbene Difluorocarbene (:CF2) CHF2Cl->Carbene - HCl Intermediate_ion Intermediate Anion Phenoxide->Intermediate_ion + :CF2 Product 1-(Difluoromethoxy)- 3-nitrobenzene Intermediate_ion->Product + H+

Caption: Reaction mechanism for the O-difluoromethylation of 3-nitrophenol.

Experimental_Workflow A 1. Reagent Preparation (3-Nitrophenol, Base, Solvent) B 2. Heating and Stirring A->B C 3. Introduction of CHF2Cl B->C D 4. Reaction Monitoring C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Distillation/Chromatography) E->F G 7. Product Characterization F->G

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Water-Phase Synthesis of Difluoromethoxy Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the aqueous-phase synthesis of difluoromethoxy nitrobenzene, an important intermediate in the development of pharmaceuticals and agrochemicals. The synthesis relies on the reaction of a nitrophenol isomer with difluorochloromethane in an alkaline aqueous medium, facilitated by a phase-transfer catalyst. This method offers a more environmentally benign and energy-efficient alternative to traditional organic solvent-based syntheses.

Introduction

The difluoromethoxy group is a critical functional group in medicinal chemistry, known to enhance the metabolic stability and bioactivity of molecules. Traditional methods for introducing this group often involve the use of organic solvents, which can be difficult to recover and pose environmental concerns. The water-phase synthesis described herein circumvents these issues by utilizing water as the primary solvent, leading to a cleaner and more sustainable production method.[1][2]

Reaction Principle

The core of this synthesis is the reaction of o-, m-, or p-nitrophenol with difluorochloromethane in the presence of a strong base (such as sodium hydroxide or potassium hydroxide) and a phase-transfer catalyst. The base deprotonates the nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile. The phase-transfer catalyst facilitates the transfer of the phenoxide from the aqueous phase to the organic phase (or interface) where it can react with the difluorochloromethane.

Experimental Data Summary

The following tables summarize the quantitative data from various experimental conditions for the synthesis of different isomers of difluoromethoxy nitrobenzene.

Table 1: Synthesis of p-Difluoromethoxy Nitrobenzene

ParameterExample 1Example 2
p-Nitrophenol (p-NP) 50 g50 g
Sodium Hydroxide 15 g60 g
Phase-Transfer Catalyst Tetrabutylammonium Bromide (0.5 g)Tetrabutylphosphonium Bromide (1.0 g)
Water 375 g375 g
Reaction Temperature 40 °C95 °C
Reaction Time 1 hour24 hours
Purity >98%>98%
Yield 14.8%83.6%

Table 2: Synthesis of o- and m-Difluoromethoxy Nitrobenzene

Parametero-Difluoromethoxy Nitrobenzenem-Difluoromethoxy Nitrobenzene
Starting Material o-Nitrophenol (o-NP)m-Nitrophenol (m-NP)
Yield 46.9%89.3%
Other reaction conditions are as described in Example 2 for the p-isomer.

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of difluoromethoxy nitrobenzene isomers based on the provided examples.

Protocol 1: Synthesis of p-Difluoromethoxy Nitrobenzene (High Yield Method)

This protocol is based on the high-yield synthesis of p-difluoromethoxy nitrobenzene.

Materials:

  • p-Nitrophenol (p-NP): 50 g

  • Sodium Hydroxide: 60 g

  • Tetrabutylphosphonium Bromide: 1.0 g

  • Water: 375 g

  • Difluorochloromethane gas

  • 1000 ml four-hole reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube.

Procedure:

  • Reaction Setup: In the 1000 ml four-hole reaction flask, combine 50 g of p-nitrophenol, 60 g of sodium hydroxide, 1.0 g of tetrabutylphosphonium bromide, and 375 g of water.[1][2]

  • Heating and Stirring: Heat the mixture while stirring to reflux.

  • Introduction of Difluorochloromethane: Once the reaction temperature reaches approximately 95 °C, begin to introduce a continuous stream of difluorochloromethane gas into the reaction mixture.[1][2]

  • Reaction: Maintain the reaction at 95 °C for 24 hours with continuous stirring and introduction of difluorochloromethane.[1][2]

  • Work-up: After 24 hours, cool the reaction mixture and discharge it. Separate the organic phase from the aqueous phase.

  • Purification:

    • Wash the crude organic phase with an alkaline solution.

    • Wash the product with water.

    • Perform steam distillation on the thick product to obtain p-difluoromethoxy nitrobenzene with a purity of >98%.[1][2]

Protocol 2: Synthesis of o- and m-Difluoromethoxy Nitrobenzene

This protocol describes the synthesis of the ortho and meta isomers, following a similar procedure to the high-yield para-isomer synthesis.

Materials:

  • o-Nitrophenol (o-NP) or m-Nitrophenol (m-NP)

  • Sodium Hydroxide: 60 g

  • Tetrabutylphosphonium Bromide: 1.0 g

  • Water: 375 g

  • Difluorochloromethane gas

  • 1000 ml four-hole reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube.

Procedure:

  • Reaction Setup: In the 1000 ml four-hole reaction flask, combine the respective nitrophenol isomer, 60 g of sodium hydroxide, 1.0 g of tetrabutylphosphonium bromide, and 375 g of water.

  • Heating and Stirring: Heat the mixture while stirring to reflux.

  • Introduction of Difluorochloromethane: When the reaction temperature reaches about 95 °C, start to feed difluorochloromethane gas into the mixture.

  • Reaction: Continue the reaction at 95 °C for 24 hours with constant stirring and gas flow.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 to isolate the respective o- or m-difluoromethoxy nitrobenzene. The reported yields are 46.9% for the ortho-isomer and 89.3% for the meta-isomer.[1][2]

Visualizations

Reaction Pathway

ReactionPathway Nitrophenol Nitrophenol Nitrophenoxide Nitrophenoxide Ion Nitrophenol->Nitrophenoxide + Base Product Difluoromethoxy Nitrobenzene Nitrophenoxide->Product + CHF2Cl (facilitated by PTC) Difluorochloromethane Difluorochloromethane (CHF2Cl) Difluorochloromethane->Product Base NaOH or KOH (Aqueous) PTC Phase-Transfer Catalyst

Caption: General reaction pathway for the synthesis.

Experimental Workflow

References

Application Notes and Protocols: Catalytic Reduction of 1-(Difluoromethoxy)-3-nitrobenzene to 3-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 1-(difluoromethoxy)-3-nitrobenzene to an amine is a critical transformation in the synthesis of 3-(difluoromethoxy)aniline. This aniline derivative is a valuable building block in the pharmaceutical and agrochemical industries. The difluoromethoxy group can impart desirable properties to bioactive molecules, such as enhanced metabolic stability and improved lipophilicity. This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound, focusing on two common and effective catalytic systems: Palladium on carbon (Pd/C) and Raney® Nickel.

Reaction Scheme

The overall transformation is the reduction of a nitro group to an amine, as depicted below:

G start This compound product 3-(Difluoromethoxy)aniline start->product Reduction reagents H2, Catalyst (e.g., Pd/C or Raney Ni) Solvent G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Add this compound and solvent to vessel B Purge with inert gas A->B C Add Pd/C catalyst B->C D Introduce H₂ gas C->D E Stir and monitor reaction D->E F Purge with inert gas E->F G Filter through Celite® F->G H Concentrate filtrate G->H I Purify product H->I G cluster_prep Catalyst and Reactant Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Wash Raney® Nickel slurry B Add this compound solution A->B C Introduce H₂ gas B->C D Stir and monitor reaction C->D E Purge with inert gas D->E F Filter to remove catalyst E->F G Concentrate and purify F->G

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reactivity of 1-(difluoromethoxy)-3-nitrobenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. Due to the meta-position of the strongly electron-withdrawing nitro group, this compound is generally unreactive towards traditional SNAr reactions which typically require ortho or para activation. These notes will elucidate the underlying electronic factors governing this reactivity. Additionally, this document furnishes a comprehensive protocol for the synthesis of this compound from m-nitrophenol, a reaction of significant interest in the preparation of fluorinated building blocks for agrochemicals and pharmaceuticals.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical class of reactions in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent departure of a leaving group restores the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group (e.g., a halide).[1][3][4] This specific positioning is crucial for the stabilization of the negative charge in the Meisenheimer intermediate through resonance.

Reactivity of this compound in SNAr Reactions

In this compound, the powerful electron-withdrawing nitro group is located at the meta position relative to the difluoromethoxy group and the other ring hydrogens. This meta-positioning prevents the nitro group from effectively delocalizing the negative charge of a potential Meisenheimer intermediate through resonance if a nucleophile were to attack at any position on the ring.[2][3][4] Consequently, the activation energy for the formation of the intermediate is prohibitively high, rendering this compound and other meta-nitro substituted aromatics generally inert to standard SNAr conditions.[2][4]

While the difluoromethoxy group itself can, in some highly activated systems, function as a leaving group, there is no literature precedent for such a reaction with this compound under typical SNAr conditions.

Synthesis of this compound

Despite its low reactivity in SNAr, this compound is a valuable synthetic intermediate. It is most commonly prepared by the difluoromethylation of m-nitrophenol. The following protocol is based on established patent literature.[5][6]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product reactant1 m-Nitrophenol reaction_arrow Solvent (e.g., Water, DMF) Heat reactant1->reaction_arrow reactant2 Difluorochloromethane (or other difluoromethylating agent) reactant2->reaction_arrow base Base (e.g., NaOH, K2CO3) base->reaction_arrow catalyst Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) catalyst->reaction_arrow product This compound reaction_arrow->product SNAr_Mechanism start Aryl Halide with o/p EWG + Nucleophile step1 Nucleophilic Attack start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Loss of Leaving Group intermediate->step2 product Substituted Aromatic Product step2->product

References

Synthesis of 3-(Difluoromethoxy)aniline: A Key Intermediate for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-012

Abstract

This application note details two robust and scalable protocols for the synthesis of 3-(difluoromethoxy)aniline, a critical building block in the development of novel pharmaceuticals and agrochemicals. The primary transformation involves the reduction of 1-(difluoromethoxy)-3-nitrobenzene. The protocols presented herein are catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-acid reduction using iron powder in an acidic medium. These methods offer high yields and purity, making them suitable for both laboratory-scale research and large-scale production.

Introduction

3-(Difluoromethoxy)aniline is a valuable intermediate in organic synthesis, primarily due to the presence of the difluoromethoxy group, which can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. Its incorporation is particularly noted in the development of therapeutics for neurological disorders. The most common and direct route to this aniline is the reduction of the corresponding nitroaromatic precursor, this compound. This document provides detailed experimental procedures for this conversion using two widely accepted and effective methods.

Experimental Protocols

Two primary methods for the reduction of this compound to 3-(difluoromethoxy)aniline are presented below. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Catalytic Hydrogenation

This method employs catalytic transfer hydrogenation using palladium on carbon as the catalyst and hydrogen gas as the reducing agent. This procedure is known for its clean reaction profile and high efficiency.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon setup for atmospheric pressure hydrogenation

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and methanol (approximately 10 mL per gram of substrate).

  • Inerting: Add 10% Pd/C (typically 1-5 mol% of the substrate). The flask is then sealed and the atmosphere is replaced with nitrogen gas.

  • Hydrogenation: Introduce hydrogen gas to the system. For a balloon setup, the nitrogen is replaced with hydrogen. For a hydrogenation apparatus, the vessel is pressurized with hydrogen (typically 1-4 atm).

  • Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen. The reaction mixture is then filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol or ethyl acetate.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-(difluoromethoxy)aniline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Protocol 2: Reduction with Iron in Acidic Medium

This classical and cost-effective method utilizes iron powder as the reducing agent in the presence of an acid, such as acetic acid or hydrochloric acid, or with ammonium chloride in an aqueous alcohol solution.

Materials:

  • This compound

  • Iron powder (-325 mesh)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, a mixture of ethanol and water (e.g., 4:1 v/v) is prepared. This compound is dissolved in this solvent mixture.

  • Addition of Reagents: Iron powder (typically 3-5 equivalents) and ammonium chloride (typically 3-5 equivalents) are added to the solution. If using acetic acid, it is added portion-wise to the mixture of the nitro compound and iron powder in ethanol.

  • Reaction: The reaction mixture is heated to reflux (approximately 70-80 °C) with vigorous stirring. The reaction is monitored by TLC until the starting material is consumed, which usually takes 1-3 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth to remove the iron salts. The filter cake is washed thoroughly with ethanol or ethyl acetate.

  • Neutralization and Extraction: The filtrate is concentrated to remove the ethanol. The resulting aqueous residue is diluted with water and ethyl acetate. The mixture is then carefully basified with a saturated sodium bicarbonate solution to a pH of ~8. The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford 3-(difluoromethoxy)aniline.

  • Purification: The product can be further purified by vacuum distillation if required.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of 3-(difluoromethoxy)aniline from this compound based on the described protocols.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Reduction with Iron/NH₄Cl
Starting Material This compoundThis compound
Reagents 10% Pd/C, H₂Fe powder, NH₄Cl
Solvent MethanolEthanol/Water (4:1)
Temperature Room TemperatureReflux (~80 °C)
Reaction Time 2 - 6 hours1 - 3 hours
Typical Yield >95%85-95%
Purity (crude) HighGood
Purification Method Vacuum Distillation (optional)Vacuum Distillation (recommended)

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_protocols Reduction Protocols cluster_workup Work-up & Purification cluster_product Final Product start This compound p1 Protocol 1: Catalytic Hydrogenation start->p1 H2, Pd/C MeOH, RT p2 Protocol 2: Fe/NH4Cl Reduction start->p2 Fe, NH4Cl EtOH/H2O, Reflux workup Filtration & Solvent Removal p1->workup p2->workup purification Purification (Vacuum Distillation) workup->purification end 3-(Difluoromethoxy)aniline purification->end

Caption: Experimental workflow for the synthesis of 3-(difluoromethoxy)aniline.

reaction_pathway reactant This compound (C7H5F2NO3) product 3-(Difluoromethoxy)aniline (C7H7F2NO) reactant->product Reduction of Nitro Group reagents Reducing Agent (e.g., H2/Pd-C or Fe/NH4Cl) reagents->product

Caption: Chemical transformation from starting material to final product.

Application Notes and Protocols: The Strategic Use of 1-(Difluoromethoxy)-3-nitrobenzene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethoxy)-3-nitrobenzene is a valuable starting material in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds used as kinase inhibitors. The presence of the difluoromethoxy group is of significant interest as it can enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of a drug candidate. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases.

The primary utility of this compound lies in its conversion to the corresponding aniline derivative, 3-(difluoromethoxy)aniline. This transformation, typically a straightforward reduction of the nitro group, provides a key building block for the construction of various kinase inhibitor scaffolds. The aniline moiety serves as a versatile handle for a range of coupling reactions to build the core structures of these targeted therapies.

Key Intermediate: 3-(Difluoromethoxy)aniline

The conversion of this compound to 3-(difluoromethoxy)aniline is a critical first step. This aniline is a key intermediate in the synthesis of a variety of pharmaceuticals, including kinase inhibitors.[1][2]

Experimental Protocol: Reduction of this compound

Objective: To synthesize 3-(difluoromethoxy)aniline from this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate, hydrazine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol or methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • The reaction mixture is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Alternatively, for transfer hydrogenation, a hydrogen donor like ammonium formate or hydrazine hydrate can be added to the reaction mixture and heated to reflux.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 3-(difluoromethoxy)aniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Application in the Synthesis of Trametinib (MEK Inhibitor)

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[3][4][5][6] Dysregulation of this pathway is a common driver in various cancers.[5] While the full synthesis of Trametinib is complex, the aniline intermediate derived from this compound can be utilized in the construction of the core structure. The following protocol outlines a plausible synthetic route to a key intermediate in Trametinib synthesis.

Experimental Protocol: Synthesis of a Pyridopyrimidine Intermediate

The synthesis of Trametinib involves the construction of a pyridopyrimidine core. One of the key steps is the reaction of an aniline derivative with a functionalized pyrimidine. The following is a representative protocol for a similar reaction.

Objective: To synthesize a key intermediate for Trametinib by coupling 3-(difluoromethoxy)aniline with a suitable heterocyclic partner.

Materials:

  • 3-(Difluoromethoxy)aniline (synthesized as described above)

  • A suitable functionalized pyridopyrimidine precursor (e.g., a chloro- or sulfonyl-substituted pyridopyrimidine)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • An appropriate solvent (e.g., N,N-dimethylformamide - DMF, or dimethyl sulfoxide - DMSO)

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of the functionalized pyridopyrimidine precursor in DMF or DMSO, add 3-(difluoromethoxy)aniline and DIPEA.

  • The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired pyridopyrimidine intermediate.

This intermediate would then undergo further synthetic transformations to complete the synthesis of Trametinib.[7][8]

Data Presentation

The following table summarizes the inhibitory activity of Trametinib against MEK1 and MEK2 kinases.

KinaseIC₅₀ (nM)Reference
MEK10.92[4]
MEK21.8[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAPK/ERK signaling pathway targeted by Trametinib and a general experimental workflow for the synthesis and evaluation of kinase inhibitors.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Trametinib Trametinib Trametinib->MEK

Caption: MAPK/ERK Signaling Pathway and the inhibitory action of Trametinib.

Kinase_Inhibitor_Workflow Start Start: 1-(Difluoromethoxy) -3-nitrobenzene Reduction Reduction of Nitro Group Start->Reduction Aniline 3-(Difluoromethoxy)aniline Reduction->Aniline Coupling Coupling with Heterocyclic Core Aniline->Coupling Intermediate Kinase Inhibitor Intermediate Coupling->Intermediate FinalSteps Further Synthetic Modifications Intermediate->FinalSteps FinalProduct Final Kinase Inhibitor (e.g., Trametinib) FinalSteps->FinalProduct BiochemicalAssay Biochemical Assays (IC₅₀ determination) FinalProduct->BiochemicalAssay CellularAssay Cell-based Assays (Proliferation, Signaling) BiochemicalAssay->CellularAssay InVivo In Vivo Studies (Xenograft models) CellularAssay->InVivo

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes: 1-(Difluoromethoxy)-3-nitrobenzene as a Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

1-(Difluoromethoxy)-3-nitrobenzene is a key aromatic building block increasingly utilized in the synthesis of modern agrochemicals. The incorporation of the difluoromethoxy (-OCHF₂) group into bioactive molecules is a widely recognized strategy for enhancing their metabolic stability, lipophilicity, and overall efficacy. This fluorinated moiety can significantly improve the pharmacokinetic and pharmacodynamic properties of a compound, leading to more potent and environmentally benign pesticides and herbicides.

The strategic placement of the nitro group at the meta-position provides a versatile chemical handle for a variety of synthetic transformations. Most notably, the nitro group can be readily reduced to an amine, yielding 3-(difluoromethoxy)aniline. This aniline is a crucial intermediate for the construction of a diverse range of agrochemical scaffolds, particularly those based on amide or urea functionalities. These functional groups are prevalent in a number of commercially successful fungicides and herbicides.

Core Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis revolves around its conversion to 3-(difluoromethoxy)aniline, which then serves as a key precursor for the introduction of the difluoromethoxyphenyl moiety into the final active ingredient. This is particularly relevant for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, a major class of antifungals used to control a broad spectrum of plant pathogens.

A typical synthetic pathway involves the following key transformations:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form 3-(difluoromethoxy)aniline. This is a standard transformation that can be achieved using various reducing agents.

  • Amide Bond Formation: The resulting 3-(difluoromethoxy)aniline is then coupled with a carboxylic acid or its activated derivative (e.g., an acid chloride) to form an amide bond. This is a common strategy for the synthesis of many bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethoxy)aniline from this compound

This protocol outlines the reduction of the nitro group to an amine, a critical step in utilizing this compound as a building block.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of iron powder (3 equivalents) and ammonium chloride (0.5 equivalents) in a mixture of ethanol and water (2:1 v/v), add this compound (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and the washings, and remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(difluoromethoxy)aniline.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Key ReagentsIron powder, Ammonium chloride
SolventEthanol/Water
Reaction TemperatureReflux
Typical Yield85-95%
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide Intermediate

This protocol provides a general method for the coupling of 3-(difluoromethoxy)aniline with a pyrazole carboxylic acid, a common scaffold in SDHI fungicides.

Materials:

  • 3-(Difluoromethoxy)aniline

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-(difluoromethoxy)aniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in dichloromethane to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-(3-(difluoromethoxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValue
Starting Materials3-(Difluoromethoxy)aniline, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
BaseTriethylamine
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Typical Yield90-98%

Visualizing the Synthesis Workflow

The following diagrams illustrate the key transformations and logical flow of the synthesis processes described.

Synthesis_Workflow cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Amide Coupling Nitrobenzene This compound Aniline 3-(Difluoromethoxy)aniline Nitrobenzene->Aniline Fe, NH4Cl Ethanol/Water, Reflux Aniline_ref 3-(Difluoromethoxy)aniline Pyrazole_acid_chloride 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride Final_Product N-(3-(difluoromethoxy)phenyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide Pyrazole_acid_chloride->Final_Product Aniline_ref->Final_Product Triethylamine Dichloromethane

Caption: Synthetic pathway from this compound to a fungicide intermediate.

Experimental_Workflow Start Start: Synthesis of 3-(Difluoromethoxy)aniline Reaction_Setup Combine this compound, Fe powder, and NH4Cl in Ethanol/Water Start->Reaction_Setup Reflux Heat to Reflux and Monitor by TLC Reaction_Setup->Reflux Workup Cool, Filter through Celite, and Wash with Ethyl Acetate Reflux->Workup Extraction Extract Aqueous Layer with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification End End Product: 3-(Difluoromethoxy)aniline Purification->End

Caption: Experimental workflow for the reduction of this compound.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving Difluoromethoxy-Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the realm of drug discovery and development, the incorporation of fluorine-containing moieties is a widely employed strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of lead compounds. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisosteric replacement for other functional groups, offering a unique combination of electronic properties and metabolic resistance.

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction for the synthesis of biaryl compounds bearing the difluoromethoxy substituent. This document details reaction conditions, presents available quantitative data, and offers a step-by-step experimental protocol for researchers in medicinal chemistry and organic synthesis.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' (Diaryl Complex) D->E F Reductive Elimination E->F F->A J Ar-Ar' (Biaryl Product) F->J G Ar-X (Aryl Halide) G->B H Ar'-B(OR)2 (Boronic Acid/Ester) H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction of Difluoromethoxy-Substituted Aryl Halides

Table 1: Suzuki-Miyaura Coupling of a Difluoromethyleneoxy-Containing Aryl Bromide

Aryl BromideBoronic Acid DerivativeCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-bromo-4-(difluoromethoxy)-\n1-((4-methylbenzyl)oxy)benzeneMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoatePd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O801685Fictionalized example
1-bromo-4-(difluoromethoxy)benzenePhenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O851292Fictionalized example
2-bromo-1-(difluoromethoxy)-3-fluorobenzene(4-methoxyphenyl)boronic acidPd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100478Fictionalized example

Note: The data in this table is representative and may not reflect the full scope of possible reactions. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

The following protocols provide a general methodology for the Suzuki-Miyaura coupling of difluoromethoxy-substituted aryl halides. Researchers should adapt these protocols based on the specific reactivity of their substrates and optimize conditions as necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of a difluoromethoxy-substituted aryl bromide with an arylboronic acid.

Materials:

  • Difluoromethoxy-substituted aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the difluoromethoxy-substituted aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) to the reaction mixture via syringe. If a biphasic system is used, add the degassed water (e.g., 1 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Protocol 2: Specific Protocol for the Synthesis of a Complex Biaryl Containing a Difluoromethyleneoxy Linkage[1]

This protocol is adapted from the supplementary information of Tu et al. (2021) for the synthesis of a specific biaryl carboxylic acid.[1]

Materials:

  • Pinacol borate 12 (structure not shown, 1.0 equiv)

  • Bromide 13 (structure not shown, 1.2 equiv)

  • Pd(PPh₃)₄ (0.1 equiv)

  • 2 M Na₂CO₃ aqueous solution

  • 1,4-Dioxane

  • Water

Procedure:

  • A mixture of pinacol borate 12 (1.0 equiv), bromide 13 (1.2 equiv), Pd(PPh₃)₄ (0.1 equiv), and 2 M Na₂CO₃ aqueous solution in a mixed solvent of dioxane and H₂O (v/v = 4:1) was stirred at 110 °C for 4 hours under a nitrogen atmosphere.[1]

  • After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the biaryl carboxylic acid 14 (61% yield).[1]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the Suzuki-Miyaura coupling reaction, from reaction setup to product analysis.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A Weigh Reactants: - Aryl Halide - Boronic Acid - Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (N2 or Ar) C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction (add water) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify Product (Column Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds containing the valuable difluoromethoxy moiety. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and data presented in these application notes serve as a guide for the successful implementation of this important transformation in the synthesis of novel molecules for drug discovery and other applications. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(Difluoromethoxy)-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 1-(difluoromethoxy)-3-nitrobenzene derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl and N-alkyl-3-(difluoromethoxy)anilines, which are valuable intermediates in pharmaceutical and agrochemical research. The difluoromethoxy group can enhance metabolic stability and modulate the physicochemical properties of drug candidates.

Introduction

The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1] The reaction is catalyzed by a palladium complex and requires a base.[1] While traditionally applied to aryl halides, recent advancements have extended the scope to include the use of nitroarenes as the electrophilic coupling partner.[2][3] This approach is particularly advantageous as it utilizes readily available starting materials.

The amination of this compound is a key transformation for accessing a diverse range of substituted anilines. The electron-withdrawing nature of both the nitro and difluoromethoxy groups can influence the reactivity of the aromatic ring, making the optimization of reaction conditions crucial for achieving high yields.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination of a nitroarene involves a palladium(0)/palladium(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-NO2 bond of the nitroarene to form a Pd(II) complex.[2]

  • Nitrite/Amine Exchange: The amine substrate coordinates to the palladium center, followed by a nitrite/amine exchange, facilitated by a base, to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-substituted aniline product, which regenerates the active Pd(0) catalyst.[1]

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(NO2)L Ar-Pd(II)(NO2)L Pd(0)L->Ar-Pd(II)(NO2)L Oxidative Addition (Ar-NO2) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NO2)L->Ar-Pd(II)(NHR'R'')L Nitrite/Amine Exchange (R'R''NH, Base) Ar-Pd(II)(NHR'R'')L->Pd(0)L Regeneration Product Ar-NR'R'' Ar-Pd(II)(NHR'R'')L->Product Reductive Elimination Experimental_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis Add Catalyst Add Catalyst Add Ligand Add Ligand Add Catalyst->Add Ligand Add Base Add Base Add Ligand->Add Base Add Nitroarene Add Nitroarene Add Base->Add Nitroarene Add Amine Add Amine Add Nitroarene->Add Amine Add Solvent Add Solvent Add Amine->Add Solvent Seal Vessel Seal Vessel Add Solvent->Seal Vessel Heat and Stir Heat and Stir Seal Vessel->Heat and Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat and Stir->Monitor Progress (TLC/LC-MS) Cool to RT Cool to RT Monitor Progress (TLC/LC-MS)->Cool to RT Dilute and Wash Dilute and Wash Cool to RT->Dilute and Wash Dry and Concentrate Dry and Concentrate Dilute and Wash->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

References

Application Notes: The Role of 1-(Difluoromethoxy)-3-nitrobenzene in the Synthesis of Pantoprazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. The synthesis and quality control of pantoprazole active pharmaceutical ingredient (API) require a thorough understanding of its related substances and potential impurities. While not a direct precursor in the conventional synthesis of pantoprazole, 1-(difluoromethoxy)-3-nitrobenzene is a critical starting material for the targeted synthesis of a key pantoprazole analogue: the dimeric impurity known as Pantoprazole Related Compound E (RC E).[1][2] The ability to synthesize this specific analogue is crucial for its use as a reference standard in analytical methods to ensure the purity and safety of the final drug product.[3]

The synthesis of Pantoprazole RC E from this compound proceeds through a multi-step pathway highlighted by an acid-catalyzed benzidine rearrangement to form the central biphenyl core of the dimer.[1][4] Subsequent functional group manipulations, including nitration, reduction, cyclization, and oxidation, lead to the final dimeric sulfoxide.[1][3]

Synthetic Workflow Overview

The overall process transforms this compound into the dimeric pantoprazole analogue through a sequence of reactions. The workflow begins with the formation of a hydrazo intermediate which undergoes a benzidine rearrangement, followed by a series of functionalization and condensation steps to build the final complex molecule.

G A This compound B Hydrazo Intermediate Formation (Reduction) A->B C Benzidine Rearrangement B->C D Acetylation & Nitration C->D E Hydrolysis & Reduction D->E F Biaryl Diamine Intermediate E->F G Cyclization (Thiolation) F->G H Biaryl Mercaptobenzimidazole G->H I Condensation with Pyridine Moiety H->I J Thioether Dimer I->J K Oxidation J->K L Pantoprazole Analogue (Dimer RC E) K->L

Caption: High-level workflow for the synthesis of Pantoprazole Dimer (RC E).

Experimental Protocols

The following protocols are derived from established laboratory procedures for the synthesis of Pantoprazole Related Compound E.[1][3][5]

Protocol 1: Synthesis of 2,2′-Bis(difluoromethoxy)-4,4′-biphenylenediamine

This initial phase involves the critical benzidine rearrangement to create the biphenyl core.

  • Rearrangement: 3-(Difluoromethoxy)nitrobenzene is subjected to a reduction and acid-catalyzed benzidine rearrangement to yield the corresponding benzidine hydrochloride salt.[1]

  • Acetylation: The resulting benzidine hydrochloride is acetylated. In a flask, the compound is suspended in water. Potassium hydroxide solution is added, followed by acetic acid and acetic anhydride with vigorous stirring.[1]

  • Nitration: The acetylated intermediate is nitrated to introduce nitro groups onto the biphenyl structure.[1]

  • Hydrolysis & Reduction: The nitro groups are subsequently reduced to amino groups to afford the penultimate intermediate, 2,2′-bis(difluoromethoxy)-4,4′-biphenylenediamine.[1]

Protocol 2: Synthesis of the Biaryl Mercaptobenzimidazole Intermediate
  • Cyclization: The 2,2′-bis(difluoromethoxy)-4,4′-biphenylenediamine is cyclized to form the dimeric benzimidazole structure. This is achieved by reacting it with carbon disulfide in the presence of a base like potassium hydroxide.[1]

  • Isolation: The reaction mixture is heated, and upon completion, the solvent is removed. The product is precipitated by adjusting the pH, filtered, washed, and dried to yield the biaryl of 2-mercaptobenzimidazole.[1]

Protocol 3: Condensation and Oxidation to Yield Pantoprazole RC E
  • Condensation: The biaryl 2-mercaptobenzimidazole intermediate (e.g., 4.8 g) is dissolved in an aqueous sodium hydroxide solution. A solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (e.g., 4.97 g) in water is added dropwise over 90 minutes. The reaction is monitored by TLC.[1] Upon completion, the solvent is removed to yield the thioether dimer.[1]

  • Oxidation: The thioether dimer (e.g., 1.5 g) is dissolved in methanol. A solution of 3% sodium hypochlorite, sodium hydroxide, and water is added slowly over approximately 50 minutes.[5]

  • Purification: The reaction is monitored by TLC. After completion, the mixture is worked up by washing with dichloromethane. The product is purified via column chromatography, decolorized with charcoal, and evaporated to a precipitate. The solid is then suspended in diethyl ether, filtered, and dried under reduced pressure to yield Pantoprazole RC E as a light brown powder.[5]

Data Presentation

The following table summarizes the reported yields and melting points for key intermediates and the final product in the synthesis of Pantoprazole RC E.

Compound NameStepYieldMelting Point (°C)Reference
6,6′-Bis(difluoromethoxy)-2,2′-bis(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H,1′H-5,5′-bibenzimidazole (Thioether Dimer)Condensation90%249 (dec.)[1]
6,6′-Bis(difluoromethoxy)-2,2′-bis[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H,1′H-5,5′-bibenzimidazolyl (Pantoprazole RC E)Oxidation & Purification20%126–128[5]

Chemical Transformation Pathway

The synthesis relies on the specific reactivity of this compound to form a dimeric structure, which is then elaborated to mirror the core components of pantoprazole.

G cluster_0 Core Synthesis cluster_1 Heterocycle Formation cluster_2 Final Assembly & Modification A 1-(Difluoromethoxy) -3-nitrobenzene B 2,2'-Bis(difluoromethoxy) -4,4'-biphenylenediamine A->B  Benzidine  Rearrangement   C Biaryl Mercaptobenzimidazole B->C  Cyclization   D Thioether Dimer C->D  Condensation   E Pantoprazole Dimer (RC E) D->E  Oxidation  

Caption: Key chemical transformations in the synthesis of the pantoprazole dimer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(Difluoromethoxy)-3-nitrobenzene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using TLC or NMR to ensure sufficient reaction time. - Optimize the reaction temperature; suboptimal temperatures can lead to incomplete conversion.[1]
Poor quality or degradation of reagents.- Use fresh, high-purity difluoromethylating agents. Some reagents are sensitive to moisture and should be handled under inert conditions.[1] - Ensure any activators (e.g., bases, fluoride sources) are fresh and used in the correct stoichiometric amounts.[1]
Inefficient stirring in multiphasic reactions.- For reactions involving a phase-transfer catalyst, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Formation of Significant Byproducts Side reactions involving difluorocarbene.- In reactions that may generate difluorocarbene, such as those using TMSCF2H or through the decomposition of other difluoromethylating agents, careful control of temperature and reagent addition can minimize side reactions.[1]
Hydrolysis of the difluoromethylating agent or product.- Use anhydrous solvents and handle all reagents under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture contamination.[1]
Unwanted reactions with the nitro group.- The nitro group is generally stable under many difluoromethylation conditions, but highly reductive or basic conditions at elevated temperatures could potentially lead to side reactions. If suspected, consider milder reaction conditions.
Reaction Fails to Initiate Inactive catalyst.- If using a phase-transfer catalyst, ensure it is of good quality and soluble in the reaction medium.
Insufficiently basic conditions.- The formation of the phenoxide from 3-nitrophenol is crucial. Ensure the base (e.g., NaOH, K2CO3) is of sufficient strength and quantity to deprotonate the phenol.
Product is Impure After Workup Incomplete removal of starting materials or byproducts.- Optimize the purification method. Steam distillation has been shown to be effective for purifying the product to >98% purity.[2] - Standard purification techniques like column chromatography can also be employed.
Product decomposition during workup.- Avoid excessively acidic or basic conditions during the workup if the product shows instability. The difluoromethoxy group can be labile under certain conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods start from 3-nitrophenol and involve its O-difluoromethylation. Key approaches include:

  • Reaction with Chlorodifluoromethane (CHClF₂): This is a widely used industrial method where 3-nitrophenol is reacted with CHClF₂ in the presence of a base (like sodium hydroxide) and often a phase-transfer catalyst (like a quaternary ammonium salt).[2][3] This method can achieve high yields, with some patents reporting up to 89.3%.[2][3]

  • Using Difluoromethylating Agents like Difluoromethyl Triflate (HCF₂OTf): This reagent can achieve rapid and high-yield difluoromethylation of phenols under mild conditions.[4]

  • Decarboxylative Difluoromethylation: Reagents like sodium chlorodifluoroacetate can be used to generate difluorocarbene, which then reacts with the phenoxide. This method avoids the handling of gaseous reagents.[5][6]

Q2: How can I improve the yield of the reaction between 3-nitrophenol and chlorodifluoromethane?

A2: To improve the yield, consider the following factors:

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous and organic phases.[2]

  • Reaction Temperature: The optimal temperature is typically between 40-100 °C.[2][3]

  • Molar Ratio of Reactants: An excess of chlorodifluoromethane is generally used. The molar ratio of nitrophenol to difluorochloromethane can range from 1:1 to 1:10.[2][3]

  • Reaction Time: Reaction times can be lengthy, ranging from a few hours to 40 hours.[2][3] Monitoring the reaction by TLC or GC is recommended to determine the optimal time.

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

A3: Many difluoromethylation reactions are sensitive to oxygen and moisture.[1] It is critical to:

  • Thoroughly dry all glassware before use.

  • Use anhydrous solvents.

  • Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

Q4: What are common side reactions to be aware of?

A4: A common side reaction is the formation of difluorocarbene (:CF₂), which can lead to various byproducts.[1] Hydrolysis of the difluoromethylating reagent is also a significant issue that can reduce yield.[1] In some cases, the difluoromethoxy group itself can be unstable and undergo substitution reactions, especially when activated by other functional groups on the aromatic ring.

Data Presentation

Table 1: Comparison of Different Synthesis Conditions for this compound and Related Isomers.

Starting MaterialDifluoromethylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
m-NitrophenolDifluorochloromethaneNaOHDioxane/Water60370[2]
m-NitrophenolDifluorochloromethaneNaOH / Phase-Transfer CatalystWater40-1001-4089.3[2][3]
p-NitrophenolDifluorochloromethaneNaOH / Tetrabutylammonium BromideWater1004096.3[2]
p-NitrophenolDifluorochloromethaneAnhydrous K₂CO₃DMF100377[3]
o-NitrophenolDifluorochloromethaneNaOH / Phase-Transfer CatalystWater40-1001-4046.9[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from a patented water-phase synthesis method.[2]

Materials:

  • 3-Nitrophenol

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide

  • Chlorodifluoromethane (CHClF₂)

  • Water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube, charge 3-nitrophenol, sodium hydroxide, tetrabutylammonium bromide, and water.

  • Heat the mixture with vigorous stirring.

  • Once the reaction temperature reaches approximately 95-100 °C, begin to bubble chlorodifluoromethane gas through the reaction mixture.

  • Maintain the reaction at this temperature for 24-40 hours, continuously supplying chlorodifluoromethane.

  • After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.

  • Separate the organic phase from the aqueous phase.

  • Wash the organic phase with a dilute alkali solution, followed by water.

  • For high purity, the crude product can be purified by steam distillation to yield this compound with a purity of >98%.[2]

Protocol 2: General Procedure for Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

This protocol is a general method for the difluoromethylation of phenols.[5][6]

Materials:

  • 3-Nitrophenol

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add 3-nitrophenol and cesium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Add dry DMF and deionized water via syringe and stir the mixture.

  • Degas the solution with a stream of nitrogen for about 1 hour.

  • Add sodium 2-chloro-2,2-difluoroacetate in one portion under a positive stream of nitrogen.

  • Equip the flask with a condenser and heat the reaction mixture in an oil bath to 120 °C for 2 hours. Significant gas evolution will be observed.

  • After cooling to room temperature, dilute the reaction mixture with deionized water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography.

Visualizations

experimental_workflow_ptc start_end start_end process process purification purification product product start Start reactants Charge Reactor: - 3-Nitrophenol - NaOH - Phase-Transfer Catalyst - Water start->reactants heat Heat to 95-100 °C with Stirring reactants->heat add_gas Introduce Chlorodifluoromethane heat->add_gas react React for 24-40 hours add_gas->react cool Cool to Room Temperature react->cool phase_sep Phase Separation cool->phase_sep wash Wash Organic Phase phase_sep->wash distill Steam Distillation wash->distill end Final Product distill->end

Caption: Workflow for the synthesis of this compound via Phase-Transfer Catalysis.

decarboxylative_difluoromethylation_workflow start_end start_end process process purification purification product product start Start reagents Combine: - 3-Nitrophenol - Cs2CO3 in dry DMF/Water start->reagents degas Degas with Nitrogen reagents->degas add_reagent Add Sodium Chlorodifluoroacetate degas->add_reagent heat Heat to 120 °C for 2 hours add_reagent->heat quench Cool and Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, and Concentrate extract->purify chromatography Column Chromatography purify->chromatography end Final Product chromatography->end

References

Technical Support Center: Purification of 1-(Difluoromethoxy)-3-nitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(Difluoromethoxy)-3-nitrobenzene using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in the crude sample.

Materials:

  • Crude this compound

  • Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to find a system that gives the target compound an Rf value of approximately 0.25-0.35. For example, a 20% ethyl acetate in hexane solution has been shown to give a similar compound, 4-nitrophenol, an Rf of 0.32[1].

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined from the TLC analysis).

    • Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if solubility is an issue.

    • If the compound is not readily soluble in the mobile phase, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate test tubes.

    • Monitor the separation by performing TLC analysis on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: TLC Solvent Systems and Approximate Rf Values for Nitroaromatic Compounds

CompoundSolvent System (Ethyl Acetate/Hexane)Approximate Rf Value
4-Nitrophenol20:800.32[1]
This compound (estimated)15:85 to 25:750.25 - 0.40

Note: The Rf value for this compound is an estimate based on structurally similar compounds and should be determined experimentally.

Troubleshooting Guide

Question: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

Answer: If this compound or impurities are very polar and do not move with standard solvent systems, consider the following:

  • Increase Solvent Polarity: A more polar solvent system, such as methanol in dichloromethane, can be used. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, may be more effective.

Question: The separation between my desired product and an impurity is very poor. How can I improve it?

Answer: To improve the separation of compounds with similar Rf values:

  • Optimize the Mobile Phase: Test a range of solvent systems with slightly different polarities. Sometimes, a small change in the solvent ratio can significantly improve separation.

  • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.

Question: My compound appears to be degrading on the column. What can I do?

Answer: Some compounds can be sensitive to the acidic nature of silica gel.

  • Deactivate the Silica Gel: You can neutralize the silica gel by washing the packed column with a solvent mixture containing a small amount of a base, such as triethylamine (1-2%), before loading your sample.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like florisil or alumina.

Question: I am not recovering my compound from the column. Where could it be?

Answer: There are several possibilities if your compound is not eluting:

  • It's still on the column: The solvent system may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent.

  • It decomposed on the column: As mentioned above, some compounds are not stable on silica gel.

  • It eluted very quickly: The compound might be less polar than expected and eluted with the solvent front. Check the very first fractions collected.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is a good starting point for the purification of most organic compounds, including this compound.

Q2: What is a good starting solvent system for the TLC analysis and column chromatography?

A2: A mixture of ethyl acetate and hexane is a common and effective solvent system. A good starting point for TLC analysis is 20% ethyl acetate in hexane. Based on the TLC results, you can adjust the ratio to achieve an optimal Rf value of 0.25-0.35 for column chromatography.

Q3: How can I visualize the spots on the TLC plate?

A3: Aromatic nitro compounds like this compound are often UV-active. You can visualize the spots by shining a UV lamp (254 nm) on the TLC plate. Alternatively, staining with potassium permanganate or iodine can be used.

Q4: My crude sample is an oil and not a solid. How do I load it onto the column?

A4: If your crude sample is an oil, you can dissolve it in a minimal amount of the mobile phase and load the solution directly onto the column. If it is not soluble in the mobile phase, you can dissolve it in a small amount of a more polar solvent, add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Experimental Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Solvent Select Mobile Phase TLC->Solvent Pack Pack Column Solvent->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

References

Technical Support Center: Synthesis of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Difluoromethoxy)-3-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I observe a significant amount of unreacted 3-nitrophenol. What are the possible causes and solutions?

A1: Low conversion of 3-nitrophenol is a common issue that can stem from several factors related to the reaction conditions. The synthesis of this compound typically involves the reaction of 3-nitrophenol with a difluoromethylating agent, such as difluorochloromethane, in the presence of a base and often a phase-transfer catalyst.[1][2]

Potential Causes:

  • Insufficient Base: The base (e.g., sodium hydroxide, potassium hydroxide) is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. If the base is not added in sufficient molar excess, the deprotonation will be incomplete, leading to a lower reaction rate.

  • Inefficient Phase-Transfer Catalyst: In aqueous-organic biphasic systems, the phase-transfer catalyst (e.g., tetrabutylammonium bromide) is essential for transporting the phenoxide from the aqueous phase to the organic phase where the difluoromethylating agent is present.[1] Inactivity or insufficient amount of the catalyst will slow down the reaction.

  • Low Reaction Temperature: The reaction temperature significantly influences the reaction rate. Temperatures are often maintained between 85°C and 100°C to ensure a reasonable reaction rate.[1][2]

  • Poor Mixing: Inefficient stirring of a biphasic reaction mixture will lead to a poor interface between the aqueous and organic phases, hindering the action of the phase-transfer catalyst.

  • Decomposition of Difluoromethylating Agent: The difluoromethylating agent can be volatile and may escape from the reaction vessel if not securely sealed or if the gas is introduced at too high a rate.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure at least a stoichiometric amount, and preferably a slight excess, of a suitable base like sodium hydroxide or potassium hydroxide is used.[1][2]

  • Check Catalyst Activity: Use a fresh, high-purity phase-transfer catalyst at an appropriate loading (typically 1-10 mol% relative to the nitrophenol).[1]

  • Optimize Reaction Temperature: Gradually increase the reaction temperature within the recommended range while monitoring the reaction progress by TLC or HPLC.

  • Improve Agitation: Ensure vigorous stirring to maximize the interfacial area between the phases.

  • Control Addition of Difluoromethylating Agent: If using a gaseous reagent, ensure a steady and controlled flow into the reaction mixture.

Q2: I have identified an impurity with the same mass as 3-nitrophenol but a different retention time in my HPLC analysis. What could it be?

A2: If you observe an impurity with the same mass as your starting material, it is likely an isomer. The most probable isomeric impurities are 2-nitrophenol and 4-nitrophenol.

Potential Source:

  • Contaminated Starting Material: The commercial 3-nitrophenol used for the synthesis may contain small amounts of 2-nitrophenol and 4-nitrophenol as impurities from its own manufacturing process. These isomers will also react under the same conditions to form their corresponding difluoromethoxy derivatives, 1-(difluoromethoxy)-2-nitrobenzene and 1-(difluoromethoxy)-4-nitrobenzene.

Analytical Confirmation and Control:

  • HPLC and GC-MS: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are effective methods for separating and identifying these isomeric impurities.[3][4]

  • NMR Spectroscopy: ¹H NMR spectroscopy can also be used to distinguish between the isomers based on the splitting patterns of the aromatic protons.

  • Quality Control of Starting Materials: It is crucial to test the purity of the incoming 3-nitrophenol to ensure it meets the required specifications.

Q3: My final product shows a minor impurity that, according to mass spectrometry, appears to be a nitroaniline. How is this possible?

A3: The presence of a nitroaniline impurity, such as 3-aminonitrobenzene, is unexpected but could arise from a nucleophilic aromatic substitution reaction where the difluoromethoxy group is displaced by an amine.

Potential Reaction Pathway:

  • During the synthesis or workup, if ammonia or another amine is present, it can act as a nucleophile. In some cases, the difluoromethoxy group on an activated aromatic ring can be substituted. For instance, the reaction of a nitrodifluoromethoxybenzene with aqueous ammonia at high temperatures has been shown to produce the corresponding nitroaniline.

Preventative Measures:

  • Avoid Amine Contamination: Ensure that the reaction and workup are performed in equipment free from amine contaminants. Avoid using ammonia for pH adjustment during the workup if this impurity is a concern.

  • Control Reaction Temperature: This side reaction is more likely to occur at elevated temperatures. Adhering to the recommended temperature range for the primary reaction is important.

Summary of Potential Impurities

Impurity NameChemical StructurePotential SourceRecommended Analytical Technique
3-NitrophenolC₆H₅NO₃Unreacted starting materialHPLC, GC-MS
1-(Difluoromethoxy)-2-nitrobenzeneC₇H₅F₂NO₃Reaction of 2-nitrophenol impurity in starting materialHPLC, GC-MS, ¹H NMR
1-(Difluoromethoxy)-4-nitrobenzeneC₇H₅F₂NO₃Reaction of 4-nitrophenol impurity in starting materialHPLC, GC-MS, ¹H NMR
3-AminonitrobenzeneC₆H₆N₂O₂Nucleophilic substitution of the difluoromethoxy group by ammoniaLC-MS, GC-MS

Experimental Protocols

General Synthesis Protocol for this compound:

This protocol is a generalized procedure based on common methods described in the literature.[1][2]

  • Reaction Setup: To a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet, add 3-nitrophenol, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%), and an aqueous solution of sodium hydroxide (20-30%).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 95-100°C) with vigorous stirring.

  • Addition of Difluoromethylating Agent: Introduce difluorochloromethane gas at a steady rate below the surface of the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by withdrawing small aliquots of the organic layer and analyzing by HPLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Purification: Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted 3-nitrophenol, followed by washing with water until the pH is neutral. The crude product can be further purified by steam distillation or vacuum distillation to yield high-purity this compound.[1][2]

Visualizations

G cluster_workflow General Synthesis and Purification Workflow Reactants 3-Nitrophenol + Base + Catalyst + CHClF2 Reaction Difluoromethylation (85-100°C) Reactants->Reaction Workup Phase Separation & Washing Reaction->Workup Purification Distillation Workup->Purification Product 1-(Difluoromethoxy) -3-nitrobenzene Purification->Product

Caption: A simplified workflow for the synthesis and purification of this compound.

G cluster_impurities Potential Impurity Formation Pathways Start 3-Nitrophenol (Starting Material) Reaction Difluoromethylation (CHClF2, Base) Start->Reaction Isomer_Impurity 2- & 4-Nitrophenol (Impurities in SM) Isomer_Impurity->Reaction Product 1-(Difluoromethoxy) -3-nitrobenzene Reaction->Product Isomer_Product Isomeric Products Reaction->Isomer_Product Side Reaction Unreacted Unreacted 3-Nitrophenol Reaction->Unreacted Incomplete Reaction

Caption: Logical relationship of how key impurities arise during the synthesis process.

References

Technical Support Center: Difluoromethylation of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethylation of nitrophenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this specific chemical transformation.

I. Troubleshooting Guide

This guide addresses common issues observed during the difluoromethylation of nitrophenols, offering potential causes and actionable solutions to improve reaction outcomes.

Issue 1: Low or No Yield of the Desired O-Difluoromethylated Nitrophenol

Potential Cause 1: Ineffective Deprotonation of the Nitrophenol

Nitrophenols are more acidic than many other substituted phenols due to the electron-withdrawing nature of the nitro group. However, incomplete deprotonation can still lead to low yields.

  • Solution:

    • Base Selection: Employ a sufficiently strong base to ensure complete formation of the phenoxide. While common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary, particularly for less reactive systems.

    • Reaction Conditions: Ensure anhydrous conditions, as water can consume the base and hinder phenoxide formation.

Potential Cause 2: Instability of the Difluoromethylating Reagent

Many common difluoromethylating reagents are sensitive to moisture and can decompose before reacting with the nitrophenoxide.

  • Solution:

    • Anhydrous Technique: Use flame-dried glassware, anhydrous solvents (e.g., dry DMF, acetonitrile, or dioxane), and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

    • Reagent Quality: Use freshly opened or properly stored difluoromethylating agents.

Potential Cause 3: Low Reactivity of the Nitrophenol Substrate

The electron-withdrawing nitro group deactivates the aromatic ring, which can sometimes indirectly affect the reactivity of the phenoxide.

  • Solution:

    • Higher Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier. However, this must be done cautiously to avoid decomposition of reactants or products.[1]

    • More Reactive Reagents: Consider using a more reactive difluoromethylating agent. For instance, if using sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na), switching to a reagent like (difluoromethyl)trimethylsilane (TMSCF₂H) with a suitable activator may improve results.

Issue 2: Formation of Significant Side Products

Potential Cause 1: Hydrolysis of the Difluoromethylating Reagent

As mentioned above, moisture in the reaction can lead to the hydrolysis of the difluoromethylating agent, reducing its efficiency and potentially generating byproducts.

  • Troubleshooting Steps:

    • Strictly adhere to anhydrous reaction conditions.

    • Ensure the purity of all starting materials, including solvents.

Potential Cause 2: Decomposition of the Product or Starting Material

Nitrophenols and their difluoromethylated products can be susceptible to decomposition at elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Monitor the reaction temperature closely. If decomposition is suspected, try running the reaction at a lower temperature for a longer period.

    • Reaction Time: Optimize the reaction time to maximize product formation while minimizing decomposition. Monitor the reaction progress by TLC or LC-MS.

Potential Cause 3: Side Reactions Involving the Nitro Group

While direct reactions with the nitro group under typical O-difluoromethylation conditions are not commonly reported, the possibility of reduction or other transformations cannot be entirely ruled out, especially with certain reagents or under harsh conditions. For instance, some metal-based reducing agents used in other contexts can reduce nitro groups to amines.[1][2] While difluoromethylating agents are not typically strong reducing agents, it is a possibility to consider if unexpected byproducts are observed.

  • Troubleshooting Steps:

    • Characterize Byproducts: If significant side products are formed, attempt to isolate and characterize them to understand the nature of the side reaction. This information will be crucial for devising a targeted solution.

    • Modify Reaction Conditions: If nitro group reduction is suspected, consider using milder reaction conditions or a different difluoromethylating agent that is less likely to have reducing potential.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when performing a difluoromethylation on a nitrophenol?

The most frequently encountered side reactions are generally not specific to the nitro group but are common to difluoromethylation reactions of phenols. These include:

  • Incomplete reaction: Leaving unreacted nitrophenol starting material.

  • Decomposition: Breakdown of the starting material or product, especially at higher temperatures.

  • Hydrolysis of the difluoromethylating agent: This is a common issue if anhydrous conditions are not maintained.

Q2: Can the nitro group be reduced to an amine during the difluoromethylation reaction?

While reduction of a nitro group is a common transformation in organic synthesis, it is not a typical side reaction under the conditions generally employed for O-difluoromethylation of phenols. Most common difluoromethylating reagents (e.g., ClCF₂CO₂Na, TMSCF₂H) are not strong reducing agents. However, if you are using a method that involves metallic reagents or harsh reducing conditions, the possibility of nitro group reduction should be considered. If you observe byproducts with retention times and mass spectra consistent with an amino-substituted product, you may need to adjust your reaction conditions to be milder.

Q3: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could they be?

Besides the possibilities mentioned above, multiple spots could arise from:

  • Reaction with the solvent: Some solvents can react with the highly reactive difluorocarbene intermediate.

  • Dimerization or polymerization of the difluorocarbene: This can occur if the concentration of the carbene is too high and it reacts with itself before it can be trapped by the nitrophenoxide.

  • Further reactions of the desired product: Under the reaction conditions, the product itself might undergo further transformations.

Q4: How can I improve the yield of my O-difluoromethylated nitrophenol?

To improve the yield, consider the following:

  • Optimize the base and solvent system: Ensure complete deprotonation of the nitrophenol without causing side reactions.

  • Strictly control the reaction conditions: Maintain anhydrous conditions and optimize the temperature and reaction time.

  • Consider a different difluoromethylating agent: The choice of reagent can have a significant impact on the reaction outcome.

  • Use a phase-transfer catalyst: In biphasic reaction systems, a phase-transfer catalyst can sometimes improve the reaction rate and yield.

III. Data Presentation

The following table summarizes typical yields for the O-difluoromethylation of nitrophenols with a common difluoromethylating agent. Note that yields can vary significantly depending on the specific reaction conditions and the position of the nitro group.

Nitrophenol IsomerDifluoromethylating AgentBaseSolventTemperature (°C)Yield (%)Reference
4-NitrophenolClCF₂CO₂NaK₂CO₃DMF100-12060-80[3]
2-NitrophenolClCF₂CO₂NaCs₂CO₃DMF100-12050-70[3]

IV. Experimental Protocols

General Protocol for the O-Difluoromethylation of 4-Nitrophenol using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 4-Nitrophenol

  • Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-nitrophenol.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt of 4-nitrophenol.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 equiv) to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(difluoromethoxy)-4-nitrobenzene.

V. Visualizations

Reaction Pathway for O-Difluoromethylation of a Nitrophenol

ReactionPathway General Reaction Pathway for O-Difluoromethylation of Nitrophenols cluster_start Starting Materials cluster_reagent Difluorocarbene Generation Nitrophenol Nitrophenol Nitrophenoxide Nitrophenoxide Anion Nitrophenol->Nitrophenoxide Deprotonation Base Base (e.g., K2CO3) Base->Nitrophenoxide Intermediate Intermediate Adduct Nitrophenoxide->Intermediate Nucleophilic Attack Reagent Difluoromethylating Reagent (e.g., ClCF2CO2Na) Difluorocarbene Difluorocarbene (:CF2) Reagent->Difluorocarbene Heat Heat Heat->Difluorocarbene Difluorocarbene->Intermediate Product O-Difluoromethylated Nitrophenol Intermediate->Product Protonation

Caption: General reaction pathway for the O-difluoromethylation of nitrophenols.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Troubleshooting Low Yield in Nitrophenol Difluoromethylation Start Low or No Yield CheckDeprotonation Is deprotonation complete? Start->CheckDeprotonation CheckReagent Is the reagent stable? CheckDeprotonation->CheckReagent Yes IncreaseBase Use stronger base Ensure anhydrous conditions CheckDeprotonation->IncreaseBase No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes UseFreshReagent Use fresh/pure reagent Maintain inert atmosphere CheckReagent->UseFreshReagent No OptimizeConditions Increase temperature cautiously Optimize reaction time CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes IncreaseBase->Success UseFreshReagent->Success OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low product yield.

References

optimizing reaction conditions for the reduction of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(difluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the reduction of 1-(difluoromethoxy)-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound to 3-(difluoromethoxy)aniline?

A1: The most prevalent methods for the reduction of aromatic nitro compounds, including this compound, are catalytic hydrogenation and chemical reduction using metals in acidic media.

  • Catalytic Hydrogenation: This is often the preferred method due to high efficiency and cleaner reaction profiles.[1] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. Hydrogen gas is the typical reducing agent, though transfer hydrogenation using donors like hydrazine or formic acid can also be employed.

  • Metal/Acid Reduction: This classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[2] These reactions are robust but may require more rigorous purification to remove metal salts.

Q2: My reaction is sluggish or incomplete. What are the potential causes and solutions?

A2: Incomplete or slow reductions can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity (for Hydrogenation): The catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. For Pd/C, it is crucial to handle it carefully as it can be pyrophoric.

  • Metal Surface Activation (for Metal/Acid): The surface of the metal powder may be oxidized. Pre-treating the metal with a dilute acid can help activate it.

  • Insufficient Reducing Agent: Ensure the stoichiometry of the reducing agent (e.g., hydrogen pressure, moles of metal) is adequate for a complete reduction.

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable rate. However, excessive heat can lead to side product formation.

  • Solvent Choice: The solvent can significantly impact reaction rates. For catalytic hydrogenation, polar solvents like ethanol, methanol, or ethyl acetate are commonly used.

Q3: I am observing significant side products. How can I improve the selectivity for 3-(difluoromethoxy)aniline?

A3: The formation of side products such as nitroso, hydroxylamine, and azoxy compounds is a common challenge. To enhance selectivity:

  • Ensure Complete Reduction: The stepwise nature of nitro group reduction can lead to the accumulation of intermediates if the reaction does not go to completion. Extending the reaction time or increasing the amount of reducing agent can help drive the reaction towards the desired amine.

  • Temperature Control: Overheating can promote the formation of condensation products like azoxy and azo compounds. Maintain careful temperature control, especially for exothermic reactions.

  • Chemoselectivity: If your molecule contains other reducible functional groups, catalytic hydrogenation might not be selective. Metal/acid reductions (e.g., Fe/HCl) are often more chemoselective for the nitro group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Inactive catalyst (Pd/C)Use a fresh batch of catalyst. Ensure proper handling to prevent deactivation.
Oxidized metal surface (Fe, Sn, Zn)Activate the metal powder with a brief acid wash before the reaction.
Insufficient hydrogen pressureIncrease the hydrogen pressure (for catalytic hydrogenation).
Low reaction temperatureGradually increase the reaction temperature while monitoring for side products.
Formation of Colored Impurities (e.g., red/orange) Incomplete reduction leading to azo/azoxy compoundsExtend reaction time, increase reducing agent stoichiometry, or use a more active catalyst.
Localized overheatingImprove stirring and ensure adequate heat dissipation.
Difficult Work-up Emulsion formation during extractionAdd a small amount of brine or a different organic solvent to break the emulsion.
Precipitation of metal salts (SnCl2 reduction)During work-up, ensure the aqueous phase is sufficiently basic (pH > 12-13) to dissolve tin hydroxides. Alternatively, filter the reaction mixture through Celite® before extraction.

Experimental Protocols

Below are representative protocols for the reduction of aromatic nitro compounds. These should be considered as starting points and may require optimization for this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add 5-10% Pd/C (typically 1-5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (balloon or pressure vessel). Repeat this cycle 3-5 times.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Work-up: Once complete, carefully purge the system with an inert gas. Dilute the mixture with more solvent and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(difluoromethoxy)aniline, which can be further purified by column chromatography or distillation.

Protocol 2: Reduction using Iron Powder and Acetic Acid

  • Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, and acetic acid.

  • Reagent Addition: Add iron powder (typically 3-5 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove excess iron.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a concentrated base solution (e.g., NaOH or NaHCO3) until basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

The following tables provide a comparison of common reduction methods for nitroarenes, which can serve as a guide for optimizing the reduction of this compound.

Table 1: Comparison of Catalytic Hydrogenation Conditions

CatalystHydrogen SourceSolventTemperature (°C)PressureTypical Yield Range (%)
5% Pd/CH₂ (gas)Ethanol25-501-5 atm90-99
10% Pd/CH₂ (gas)Ethyl Acetate251 atm95-99
Raney NiH₂ (gas)Methanol25-601-10 atm85-95
5% Pt/CH₂ (gas)Acetic Acid251 atm90-98
10% Pd/CHydrazineEthanol60-80N/A80-95

Table 2: Comparison of Metal/Acid Reduction Conditions

MetalAcid/AdditiveSolventTemperature (°C)Typical Reaction Time (h)Typical Yield Range (%)
FeHClEthanol/Water80-1002-685-95
FeNH₄ClEthanol/Water80-1003-880-90
SnCl₂·2H₂O-Ethyl Acetate50-702-1270-90
ZnAcetic AcidEthanol60-802-575-85

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Solvent (e.g., Ethanol) B Add Pd/C Catalyst (under inert atmosphere) A->B C Evacuate and Backfill with Hydrogen Gas B->C D Stir Vigorously at Controlled Temperature C->D E Monitor Reaction (TLC, GC/MS) D->E F Purge with Inert Gas E->F Reaction Complete G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify Product (e.g., Chromatography) H->I J J I->J Final Product: 3-(Difluoromethoxy)aniline

Caption: A typical experimental workflow for the catalytic hydrogenation of this compound.

Troubleshooting Flowchart for Low Yield

G Start Low Yield or Incomplete Reaction CheckSM Is Starting Material (SM) still present (TLC/GC)? Start->CheckSM SideProducts Are significant side products observed? CheckSM->SideProducts No Action_Time Increase Reaction Time CheckSM->Action_Time Yes Action_Reagent Increase Reducing Agent Stoichiometry SideProducts->Action_Reagent No Action_Temp Optimize Temperature (Avoid overheating) SideProducts->Action_Temp Yes (e.g., colored impurities) End Re-run Experiment Action_Time->End Action_Catalyst Check Catalyst Activity (Use fresh catalyst) Action_Reagent->Action_Catalyst Action_Catalyst->End Action_Method Consider a more chemoselective method (e.g., Fe/HCl) Action_Temp->Action_Method Action_Method->End

Caption: A logical flowchart for troubleshooting low yield in the reduction of this compound.

References

challenges in the scale-up synthesis of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Difluoromethoxy)-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The most prevalent method for synthesizing this compound involves the difluoromethoxylation of 3-nitrophenol. This is typically achieved by reacting 3-nitrophenol with a difluorocarbene precursor, such as chlorodifluoromethane (CHClF₂), in the presence of a base. Variations in solvents, bases, and catalysts have been reported to optimize yield and purity.

Q2: What are the primary safety concerns when scaling up this synthesis?

Scaling up the synthesis of this compound introduces several safety hazards that must be carefully managed. These include:

  • Handling of Gaseous Reagents: Chlorodifluoromethane (CHClF₂) is a gas, and its handling on a large scale requires specialized equipment to ensure accurate dosing and prevent leaks.

  • Exothermic Reaction: The reaction can be exothermic, necessitating careful temperature control to prevent runaways, especially in large reactors.

  • Pressure Build-up: The use of gaseous reagents and heating can lead to pressure build-up in the reactor. The system must be designed to handle the expected pressure or be equipped with appropriate pressure relief devices.

  • Toxicity and Handling of Nitroaromatics: 3-Nitrophenol and the product are nitroaromatic compounds, which are toxic and require appropriate personal protective equipment (PPE) and handling procedures.

Q3: What are the critical process parameters to monitor during scale-up?

For a successful and reproducible scale-up, the following parameters are critical:

  • Temperature: Precise temperature control is crucial for reaction kinetics and to minimize byproduct formation.

  • Pressure: When using gaseous reagents like CHClF₂, maintaining a constant pressure is essential for consistent reaction rates.

  • Agitation: Efficient stirring is necessary to ensure good mixing of the different phases (e.g., aqueous and organic), especially when using phase transfer catalysts.

  • Reagent Addition Rate: The rate of addition of reagents, particularly the gaseous difluoromethoxylation agent, should be carefully controlled to manage the reaction exotherm.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield

  • Question: My scaled-up reaction is resulting in a lower-than-expected or inconsistent yield. What are the potential causes and how can I address them?

  • Answer: Low or inconsistent yields during scale-up can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inadequate Mixing: Inefficient agitation in a larger reactor can lead to poor mass transfer between phases, especially in heterogeneous reaction mixtures.

      • Solution: Increase the agitation speed or consider a different impeller design to improve mixing.

    • Poor Temperature Control: Localized hot spots due to inefficient heat dissipation in a larger volume can lead to side reactions and degradation of the product.

      • Solution: Ensure the reactor's heating/cooling system is adequate for the scale and monitor the internal temperature at multiple points if possible.

    • Inefficient Gas Dispersion: Poor dispersion of the gaseous difluoromethoxylation agent (e.g., CHClF₂) into the reaction mixture can limit the reaction rate.

      • Solution: Use a gas sparging tube or an appropriate gas-inducing impeller to improve gas dispersion.

    • Phase Transfer Catalyst (PTC) Inefficiency: The activity of the PTC can be diminished by impurities or improper reaction conditions.

      • Solution: Ensure the purity of the PTC and optimize its concentration for the scaled-up batch.

Issue 2: Impurity Profile Changes with Scale

  • Question: I am observing new or higher levels of impurities in my product after scaling up the reaction. What could be the cause?

  • Answer: Changes in the impurity profile upon scale-up often point to issues with reaction selectivity and work-up procedures.

    • Side Reactions: Higher temperatures or longer reaction times in larger batches can promote the formation of byproducts.

      • Solution: Re-optimize the reaction temperature and time for the larger scale. Monitor the reaction progress closely to avoid prolonged reaction times.

    • Incomplete Reaction: Insufficient reaction time or poor mixing can lead to higher levels of unreacted starting material.

      • Solution: Verify complete conversion by in-process controls (e.g., TLC, GC, HPLC) before proceeding with the work-up.

    • Work-up and Extraction Inefficiencies: Phase separation and extractions can be less efficient at a larger scale, leading to impurities carrying over.

      • Solution: Allow for adequate phase separation time and consider using multiple smaller extractions rather than a single large one. Ensure the pH of the aqueous phase is controlled during work-up.

Issue 3: Difficulties with Product Isolation and Purification

  • Question: I am facing challenges in isolating and purifying this compound at a larger scale. What are some common issues and solutions?

  • Answer: Product isolation and purification can become more complex on a larger scale.

    • Emulsion Formation: Vigorous mixing during extraction can lead to stable emulsions, making phase separation difficult.

      • Solution: Reduce the agitation speed during extraction or add a small amount of brine to help break the emulsion.

    • Distillation Challenges: If purifying by distillation, ensure the vacuum system is adequate for the larger volume to maintain the required low pressure. Foaming can also be an issue at scale.

      • Solution: Use a sufficiently sized vacuum pump and consider using an anti-foaming agent if necessary. Steam distillation is also a viable option for purification.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Difluoromethoxylation

ParameterMethod 1Method 2Method 3
Starting Material p-Nitrophenolp-Nitrophenolp-Nitrophenol
Solvent WaterDioxane/WaterDMF
Base Sodium HydroxideSodium HydroxidePotassium Carbonate
Catalyst Tetrabutylammonium bromideNone specifiedNone specified
Temperature 95 °C85 °C100 °C
Reaction Time 24 hours2-3 hours3 hours
Yield 95.7%[1]84.6%[2]77%[1]
Purity >98%[1]Not specifiedNot specified

Note: The data presented is for the synthesis of the para-isomer, but the conditions are relevant for the synthesis of the meta-isomer.

Experimental Protocols

Protocol 1: Aqueous Phase Synthesis with Phase Transfer Catalyst

This protocol is based on a reported water-phase synthesis method.[1][2]

  • Reaction Setup: To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet tube, add 3-nitrophenol (50 g), sodium hydroxide (60 g), tetrabutylammonium bromide (1.0 g), and water (375 g).

  • Heating: Heat the mixture with stirring.

  • Gas Introduction: When the internal temperature reaches approximately 95 °C, start bubbling chlorodifluoromethane (CHClF₂) gas into the reaction mixture.

  • Reaction: Maintain the temperature at 95 °C and continue the gas addition for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic phase.

  • Washing: Wash the organic phase with an aqueous alkali solution, followed by water.

  • Purification: The crude product can be purified by steam distillation to obtain this compound with a purity of >98%.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product setup Charge Reactor: - 3-Nitrophenol - Sodium Hydroxide - Catalyst - Water heat Heat to 95°C setup->heat gas Introduce CHClF₂ Gas heat->gas react Maintain at 95°C for 24h gas->react cool Cool to Room Temperature react->cool separate Separate Organic Phase cool->separate wash Wash with Alkali & Water separate->wash purify Purify by Steam Distillation wash->purify product This compound (Purity >98%) purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed mixing Inadequate Mixing start->mixing temp Poor Temperature Control start->temp gas_dispersion Inefficient Gas Dispersion start->gas_dispersion catalyst Catalyst Inactivity start->catalyst sol_mixing Increase Agitation / Change Impeller mixing->sol_mixing sol_temp Verify Cooling System / Monitor Temp temp->sol_temp sol_gas Use Gas Sparger / Gas-Inducing Impeller gas_dispersion->sol_gas sol_catalyst Check Catalyst Purity / Optimize Loading catalyst->sol_catalyst

Caption: Troubleshooting logic for low yield in the scale-up synthesis.

References

Technical Support Center: Nucleophilic Aromatic Substitution on Difluoromethoxy-Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving difluoromethoxy-nitrobenzene derivatives. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these reactions and effectively prevent the formation of unwanted byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on difluoromethoxy-nitrobenzenes, providing systematic approaches to identify and resolve them.

Problem 1: Formation of a byproduct corresponding to the substitution of the difluoromethoxy (-OCHF₂) group.

  • Question: I am observing a significant amount of byproduct where my nucleophile has replaced the difluoromethoxy group instead of the intended halogen leaving group. Why is this happening and how can I prevent it?

  • Answer: The difluoromethoxy group can act as a leaving group, competing with the intended halogen leaving group in SNAr reactions. This is particularly observed under forcing reaction conditions. The reactivity of the difluoromethoxy group as a leaving group is generally lower than a fluorine atom but can be significantly higher than a chlorine atom at the same position.

    Troubleshooting Steps:

    • Assess Leaving Group Reactivity: The general reactivity order for leaving groups in SNAr reactions is F > -OCHF₂ > Cl. If your substrate contains a fluorine atom as the intended leaving group, selective substitution is more likely. If it contains a chlorine atom, the substitution of the difluoromethoxy group becomes a more probable side reaction.

    • Modify Reaction Temperature: High temperatures can promote the less favorable substitution of the difluoromethoxy group.

      • Recommendation: Start with a lower reaction temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the substitution of the halogen while minimizing the formation of the -OCHF₂ substitution byproduct.

    • Choice of Base: The nature and strength of the base can influence the selectivity of the reaction.

      • Recommendation: For amination reactions, weaker bases are generally preferred. Strong bases can lead to the formation of undesired byproducts. The use of an appropriate base is crucial for controlling regioselectivity.

    • Solvent Selection: The solvent plays a critical role in SNAr reactions.

      • Recommendation: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they can effectively solvate cations without strongly solvating the nucleophile. Ensure the solvent is anhydrous, as water can act as a competing nucleophile, potentially leading to hydrolysis of the difluoromethoxy group under certain conditions.

Problem 2: Low or no conversion to the desired product.

  • Question: My reaction is not proceeding, or the conversion to the desired product is very low. What are the possible causes and how can I improve the yield?

  • Answer: Low conversion in SNAr reactions on difluoromethoxy-nitrobenzenes can be attributed to several factors, including insufficient activation of the aromatic ring, a weak nucleophile, or suboptimal reaction conditions.

    Troubleshooting Steps:

    • Evaluate Substrate Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs). The nitro group (-NO₂) is a powerful activating group, especially when positioned ortho or para to the leaving group.

    • Enhance Nucleophilicity:

      • Recommendation: If using an alcohol or thiol nucleophile, consider converting it to the corresponding alkoxide or thiolate using a suitable base (e.g., NaH, K₂CO₃) before adding it to the reaction mixture. This significantly increases its nucleophilicity.

    • Increase Reaction Temperature:

      • Recommendation: If the reaction is sluggish at lower temperatures, cautiously increase the temperature. Use a high-boiling point solvent like DMSO or NMP if necessary. Microwave heating can also be explored to reduce reaction times and potentially improve yields.

    • Check for Competing Reactions:

      • Recommendation: Ensure that your nucleophile is not reacting with the solvent or other reagents present in the reaction mixture.

Problem 3: Observation of multiple unidentified byproducts.

  • Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired product. What could be the cause of these side reactions?

  • Answer: The formation of multiple byproducts can result from harsh reaction conditions, the presence of reactive functional groups on the substrate or nucleophile, or the use of a non-optimal solvent.

    Troubleshooting Steps:

    • Protect Reactive Functional Groups: If your substrate or nucleophile contains other reactive functional groups (e.g., amino groups), consider protecting them before carrying out the SNAr reaction. Common protecting groups for amines include Boc and Cbz.

    • Optimize Reaction Conditions:

      • Recommendation: Re-evaluate the reaction temperature and the choice of base. Harsher conditions can lead to decomposition of the starting material or the product.

    • Ensure Anhydrous Conditions:

      • Recommendation: The presence of water can lead to hydrolysis of the difluoromethoxy group or reaction with the activated aromatic ring. Ensure all solvents and reagents are dry.

Frequently Asked Questions (FAQs)

Q1: What is the general order of leaving group ability in SNAr reactions involving difluoromethoxy-nitrobenzenes?

A1: The generally observed order of leaving group ability is F > -OCHF₂ > Cl. This means that a fluorine atom is more readily displaced than a difluoromethoxy group, which in turn is more readily displaced than a chlorine atom under similar conditions.

Q2: How does the position of the nitro group affect the reaction?

A2: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance, thus stabilizing the intermediate and lowering the activation energy of the reaction. A meta-positioned nitro group offers only weak inductive stabilization and does not significantly activate the ring towards nucleophilic attack.

Q3: What are the best solvents for these types of reactions?

A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally the solvents of choice for SNAr reactions. They are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Q4: Can the difluoromethoxy group undergo hydrolysis during the reaction?

A4: Yes, under certain conditions, particularly in the presence of strong bases and water, the difluoromethoxy group can be susceptible to hydrolysis. It is therefore important to use anhydrous solvents and reagents to minimize this side reaction.

Quantitative Data Summary

The following table summarizes the product ratios observed in the reaction of various halo-difluoromethoxy-nitrobenzenes with aqueous ammonia, illustrating the competitive substitution of the halogen versus the difluoromethoxy group.

SubstrateTemperature (°C)Reaction Time (h)Halogen Substitution Product (%)-OCHF₂ Substitution Product (%)
2-Chloro-4-(difluoromethoxy)-1-nitrobenzene120166025
2-Chloro-4-(difluoromethoxy)-1-nitrobenzene160164540
1-Chloro-2-(difluoromethoxy)-4-fluoro-5-nitrobenzene801695 (F substitution)<5
2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene1201680 (F substitution)20

Data is illustrative and based on reported findings for reactions with aqueous ammonia. Ratios may vary with different nucleophiles and reaction conditions.

Experimental Protocols

Protocol 1: Selective Amination of 2-Chloro-4-(difluoromethoxy)-1-nitrobenzene

This protocol aims to maximize the substitution of the chlorine atom while minimizing the substitution of the difluoromethoxy group.

  • Reagents and Materials:

    • 2-Chloro-4-(difluoromethoxy)-1-nitrobenzene

    • Amine of choice (e.g., morpholine)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-Chloro-4-(difluoromethoxy)-1-nitrobenzene (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and potassium carbonate (1.5 eq).

    • Stir the reaction mixture at a controlled temperature, starting at 60 °C.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased in 10 °C increments, while monitoring the formation of the -OCHF₂ substitution byproduct.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway substrate Difluoromethoxy-nitrobenzene with Halogen (X) intermediate_X Meisenheimer Complex (Attack at C-X) substrate->intermediate_X + Nu- intermediate_OCHF2 Meisenheimer Complex (Attack at C-OCHF₂) substrate->intermediate_OCHF2 + Nu- nucleophile Nucleophile (Nu-) product_X Desired Product (X substituted) byproduct_OCHF2 Byproduct (-OCHF₂ substituted) intermediate_X->product_X - X- intermediate_OCHF2->byproduct_OCHF2 - OCHF₂-

Caption: Competing reaction pathways in nucleophilic substitution.

troubleshooting_workflow start Start: Byproduct Formation (-OCHF₂ substituted) check_leaving_group Assess Leaving Group (X = F or Cl?) start->check_leaving_group is_F X = F (More selective) check_leaving_group->is_F is_Cl X = Cl (Less selective) check_leaving_group->is_Cl lower_temp Lower Reaction Temperature is_F->lower_temp is_Cl->lower_temp optimize_base Optimize Base (Weaker base?) lower_temp->optimize_base monitor_reaction Monitor by TLC/LC-MS optimize_base->monitor_reaction end End: Minimized Byproduct monitor_reaction->end

Technical Support Center: Regioselectivity in Reactions of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(difluoromethoxy)-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on controlling regioselectivity in their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in reactions of this compound?

A1: The regiochemical outcome of reactions on this molecule is determined by the competing electronic effects of its two substituents: the difluoromethoxy group (-OCF₂H) and the nitro group (-NO₂).

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director.[1][2][3] Conversely, it strongly activates the ring for nucleophilic aromatic substitution.[4][5]

  • Difluoromethoxy Group (-OCF₂H): This group has dual electronic characteristics. The highly electronegative fluorine atoms make it strongly electron-withdrawing by induction (-I effect), which deactivates the ring. However, the oxygen atom's lone pairs can donate electron density to the ring through resonance (+M effect), which typically directs incoming electrophiles to the ortho and para positions.[6][7]

The final regioselectivity depends on the reaction type (electrophilic vs. nucleophilic) and the delicate balance between these competing effects.

Q2: For Electrophilic Aromatic Substitution (EAS), where is the most likely site of reaction?

A2: Predicting the site of electrophilic aromatic substitution is complex due to the opposing directing effects of the two groups. The nitro group directs incoming electrophiles to the positions meta to it (C5), while the difluoromethoxy group directs to its ortho and para positions (C2, C4, C6).

Both groups are deactivating, meaning reactions will be significantly slower than with benzene.[8] The nitro group is one of the strongest deactivating groups.[9] The incoming electrophile will preferentially attack the position that is least deactivated. The positions ortho and para to the nitro group (C2, C4) are severely deactivated by its electron-withdrawing nature.[3][10] Therefore, the most likely position for electrophilic attack is C5 , which is meta to the strongly deactivating nitro group and ortho to the deactivating but ortho, para-directing difluoromethoxy group. Substitution at C2 and C6 may also be observed as minor products.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Q3: Is this compound reactive towards Nucleophilic Aromatic Substitution (SNAr)?

A3: Generally, no. While the strong electron-withdrawing nitro group activates the ring for nucleophilic attack, a successful SNAr reaction requires a good leaving group (typically a halide) on the ring.[11] The parent molecule, this compound, lacks such a leaving group. Neither the nitro group nor the difluoromethoxy group is easily displaced by common nucleophiles.

If a nucleophile were to attack the ring, it would form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] The negative charge of this complex is best stabilized when the electron-withdrawing group is ortho or para to the site of attack. In this molecule, the nitro group at C3 would stabilize an attack at C2 and C4. However, without a leaving group at these positions, the reaction would not proceed to substitution.

Troubleshooting Guides

Problem: My electrophilic substitution reaction has a very low yield or does not proceed.

A common issue is the severe deactivation of the aromatic ring by both the nitro and difluoromethoxy substituents. Electrophilic aromatic substitution on such a deactivated ring requires harsh reaction conditions.

G start Low/No Yield in EAS? q1 Are reaction conditions harsh enough? (e.g., high temp, strong acid) start->q1 q2 Is the electrophile sufficiently reactive? q1->q2 Yes sol1 Increase temperature. Use stronger Lewis/Brønsted acid catalyst. q1->sol1 No q3 Are starting materials pure? q2->q3 Yes sol2 Use a more potent source for the electrophile (e.g., fuming H₂SO₄ for sulfonation). q2->sol2 No sol3 Purify starting material and dry solvents. q3->sol3 No end Reaction may be inherently slow. Consider alternative synthetic routes. q3->end Yes sol1->q2 sol2->q3

Caption: Troubleshooting workflow for low-yield electrophilic substitution.

Problem: My reaction yields a mixture of isomers and lacks regioselectivity.

This outcome suggests that the energy differences between the transition states leading to different isomers are small. Modifying reaction conditions can often favor one product over another.

  • Steric Hindrance: Bulky electrophiles may favor the less sterically hindered C5 position.

  • Temperature: Lower temperatures often increase selectivity by favoring the product formed via the lowest activation energy pathway (kinetic control). Higher temperatures can lead to a mixture of products or the thermodynamically most stable product.

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the product distribution.

Quantitative Data Summary

While specific quantitative data for this compound is not widely published, the following table, based on analogous compounds, illustrates the directing effects of relevant substituents in nitration reactions.

Table 1: Illustrative Product Distribution in the Nitration of Substituted Benzenes

Substituent (in C₆H₅-R) % Ortho Product % Meta Product % Para Product Reactivity Relative to Benzene
-OH 50 0 50 ~1000x (Activating)
-CH₃ 63 3 34 ~25x (Activating)
-Cl 35 1 64 ~0.03x (Deactivating)
-CHO 19 72 9 ~10⁻⁴x (Deactivating)
-NO₂ 7 91 2 ~10⁻⁸x (Deactivating)

(Data is illustrative, compiled from various sources for comparative purposes.)[6][12]

Experimental Protocols

Caution: These are general protocols and may require significant optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Electrophilic Nitration

This protocol aims to introduce a second nitro group onto the ring, which is expected to add at the C5 position.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice bath.

  • Reagent Addition: Slowly add this compound (1.0 eq) to the cooled sulfuric acid while stirring. Maintain the temperature at 0 °C.

  • Nitration: To this solution, add a cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (2 mL) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 10-15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or gently heat to 50-60 °C if no reaction is observed. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) or purification by column chromatography may be necessary to obtain the pure dinitro product.

Protocol 2: Illustrative Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is provided for a hypothetical substrate, 1-chloro-2-(difluoromethoxy)-4-nitrobenzene , to illustrate the SNAr process, as the parent compound is unreactive.

  • Setup: Dissolve the chloro-substituted starting material (1.0 eq) in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.2 eq).

  • Base (if needed): If the nucleophile is neutral (e.g., an amine), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) to act as a proton scavenger.

  • Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-100 °C). The reaction is typically activated by the para-nitro group.[11] Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

troubleshooting guide for the synthesis of difluoromethoxyarenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difluoromethoxyarenes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a difluoromethoxyarene is giving a low or no yield. What are the potential causes and how can I troubleshoot this?

Low or no product yield is a common issue that can stem from several factors, primarily inefficient generation of the key difluorocarbene intermediate or issues with the nucleophilicity of the starting phenol.

Troubleshooting Steps:

  • Base Selection: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the phenol to form the reactive phenoxide. Conversely, a base that is too strong can lead to decomposition of the difluoromethylating agent or starting material. It is advisable to screen different bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or organic bases. For instance, in reactions using fluoroform (CHF3) as the difluorocarbene source, using 15-20 equivalents of KOH has been shown to be effective.[1]

  • Solvent Choice: The reaction solvent plays a crucial role. A two-phase system, such as water/dioxane or water/acetonitrile, is often employed.[1] The choice of organic solvent can affect the solubility of the substrates and reagents. Toluene and 1,4-dioxane have been shown to be effective solvents in certain palladium-catalyzed difluoromethylation reactions.[2]

  • Reaction Temperature: The reaction temperature can significantly influence the rate of difluorocarbene formation and its subsequent reaction. For palladium-catalyzed reactions with N-phenyl-N-tosyldifluoroacetamide, a temperature of 140 °C was found to be optimal, with lower or higher temperatures leading to decreased yields.[2]

  • Difluoromethylating Agent: The choice of the difluoromethylating agent is fundamental. Reagents like fluoroform (CHF3)[1], sodium chlorodifluoroacetate[3][4], and difluoromethyltriflate (HCF2OTf)[5] are common sources of difluorocarbene. The stability and reactivity of these reagents vary, and the optimal choice may depend on the specific substrate and reaction conditions. Newer reagents like zinc difluoromethanesulfinate (DFMS) offer a radical-based pathway and are compatible with a range of functional groups.[6][7]

Q2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

A common side product in the synthesis of difluoromethoxyarenes, particularly when using difluoromethyltriflate (HCF2OTf), is the corresponding aryl-triflate.[5] This occurs due to the nucleophilic attack of the phenoxide on the sulfur atom of the triflate group instead of the intended reaction with the difluoromethyl moiety.

Strategies to Minimize Side Products:

  • Optimize Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the difluoromethylating agent can help favor the desired reaction pathway.

  • Alternative Reagents: If aryl-triflate formation is a persistent issue, consider using a different difluoromethylating agent that does not contain a triflate leaving group, such as sodium chlorodifluoroacetate or by employing a radical difluoromethylation approach.[3][4][6][7]

Q3: My starting phenol is poorly soluble in the reaction mixture. How can I address this?

Poor solubility of the starting phenol can hinder the reaction rate and lead to incomplete conversion.

Solubility Enhancement Strategies:

  • Solvent Screening: Experiment with different solvent systems. For phenols that are not soluble in dioxane, a switch to acetonitrile in a two-phase system with water has been shown to be effective.[1]

  • Phase-Transfer Catalysis: In some cases, the use of a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases.

Troubleshooting Workflow

Below is a logical workflow to troubleshoot common issues in the synthesis of difluoromethoxyarenes.

TroubleshootingWorkflow Start Low/No Yield or Side Products CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents OptimizeBase Optimize Base (Type and Amount) CheckReagents->OptimizeBase Reagents OK OptimizeSolvent Optimize Solvent System OptimizeBase->OptimizeSolvent Still Issues Success Successful Synthesis OptimizeBase->Success Problem Solved OptimizeTemp Optimize Reaction Temperature OptimizeSolvent->OptimizeTemp Still Issues OptimizeSolvent->Success Problem Solved ChangeReagent Consider a Different Difluoromethylating Agent OptimizeTemp->ChangeReagent Still Issues OptimizeTemp->Success Problem Solved ChangeReagent->Success Problem Solved

Caption: A troubleshooting workflow for the synthesis of difluoromethoxyarenes.

Data on Reaction Conditions and Yields

The following table summarizes reaction conditions and yields for the synthesis of difluoromethoxyarenes using different methods, providing a comparative overview for experimental design.

Starting MaterialDifluoromethylating AgentBase / CatalystSolventTemp. (°C)Yield (%)Reference
4-BromophenolFluoroform (CHF3)KOHWater / AcetonitrileRT75[1]
4-ButylphenolDifluoromethyltriflate (HCF2OTf)KOHWater / MeCNRT95[5]
4-Methoxy-phenylboronic acidN-phenyl-N-tosyldifluoroacetamidePd(dba)2 / SPhos / K2HPO4Toluene14089[2]
3-Chloro-4-hydroxyacetophenoneSodium ChlorodifluoroacetateK2CO3DMF10094[3][4]

Experimental Protocols

General Procedure for Difluoromethylation of Phenols using Fluoroform (Method B from source): [1]

  • To a reaction vessel, add potassium hydroxide (45 mmol, 15 equiv) and water. Stir until the potassium hydroxide is nearly dissolved.

  • Add the desired phenol (3 mmol). Stir the mixture for 30 minutes.

  • Add acetonitrile (10 mL) via syringe and continue stirring at room temperature.

  • Bubble fluoroform gas slowly into the mixture for 2 hours.

  • After the addition of fluoroform is complete, stir the resulting mixture for an additional hour.

  • Work up the reaction mixture to isolate the difluoromethoxyarene product.

General Procedure for Palladium-Catalyzed Difluoromethylation of Arylboronic Acids: [2]

  • In a reaction tube, combine the arylboronic acid (1.0 equiv), N-phenyl-N-tosyldifluoroacetamide (2.0 equiv), Pd(dba)2 (10 mol %), SPhos (20 mol %), and K2HPO4 (2.0 equiv).

  • Add toluene or 1,4-dioxane as the solvent.

  • Seal the tube and heat the reaction mixture at 140 °C under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, purify the reaction mixture by chromatography to obtain the difluoromethylarene product.

Reagent Selection Guide

The choice of difluoromethylating agent is a critical decision in the synthesis of difluoromethoxyarenes. The following diagram illustrates a decision-making process for selecting an appropriate reagent based on experimental considerations.

ReagentSelection Start Select Difluoromethylating Agent SubstrateType Consider Substrate Functional Group Tolerance Start->SubstrateType Radical Radical Pathway (e.g., DFMS) SubstrateType->Radical Broad FG Tolerance Needed Carbene Difluorocarbene Pathway SubstrateType->Carbene Phenol is Nucleophilic Gas Gaseous Reagent (e.g., CHF3) Carbene->Gas Cost-Effective Solid Solid Reagent (e.g., Sodium Chlorodifluoroacetate) Carbene->Solid Ease of Handling, Stable Liquid Liquid Reagent (e.g., HCF2OTf) Carbene->Liquid Mild Conditions

References

analytical methods for monitoring the progress of 1-(Difluoromethoxy)-3-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 1-(Difluoromethoxy)-3-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical monitoring of this compound reactions.

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I seeing peak tailing for my this compound product peak?

Peak tailing in HPLC for aromatic nitro compounds can be caused by several factors. A common issue is the interaction of the analyte with acidic silanol groups on the surface of silica-based columns. To troubleshoot this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of residual silanols. For many reversed-phase columns, a pH between 2.5 and 4.0 is effective.

  • Column Choice: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

  • Mobile Phase Additives: The addition of a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to reduce peak tailing by interacting with the active silanol sites.

  • Sample Overload: Injecting too concentrated a sample can lead to peak shape distortion. Try diluting your sample and re-injecting.

Q2: My retention times are shifting between injections. What could be the cause?

Retention time instability can compromise the reliability of your results. Common causes include:

  • Column Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Even small variations in ambient temperature can affect retention times.

  • Inconsistent Mobile Phase Composition: If preparing the mobile phase online, ensure the pumps are mixing accurately. For isocratic methods, preparing the mobile phase offline (pre-mixing) can improve consistency.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.

Problem Potential Cause Quantitative Parameter to Check Recommended Action
Peak Tailing Secondary silanol interactionsTailing Factor (Asymmetry) > 1.2Decrease mobile phase pH to < 4; use an end-capped column.
Shifting Retention Times Temperature fluctuationsRetention Time RSD > 2%Use a column oven set to a constant temperature (e.g., 30 °C).
Poor Resolution Inappropriate mobile phaseResolution (Rs) < 1.5Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio).
Ghost Peaks Contamination from previous injectionPeak area of ghost peak > 0.1% of main peakImplement a column wash step at the end of each gradient run.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Q1: I am observing broad or tailing peaks for this compound in my GC analysis. How can I improve the peak shape?

Poor peak shape in GC can be due to several factors, especially for polar or active compounds like nitroaromatics.

  • Active Sites in the Inlet or Column: The nitro group can interact with active sites in the GC system. Ensure you are using a deactivated inlet liner and a high-quality, low-bleed capillary column.

  • Injector Temperature: An injector temperature that is too low can lead to slow vaporization and peak broadening. Conversely, a temperature that is too high can cause degradation of the analyte. An initial temperature of 250 °C is a good starting point.

  • Carrier Gas Flow Rate: An optimal flow rate of the carrier gas (e.g., helium) is crucial for good peak shape. Ensure the flow rate is set correctly for your column dimensions.

Q2: I have unexpected peaks in my GC-MS chromatogram. How can I identify them?

The presence of unexpected peaks could indicate reaction byproducts, impurities in the starting materials, or degradation products.

  • Mass Spectral Library Search: The primary method for identification is to compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library (e.g., NIST, Wiley).

  • Analyze Fragmentation Patterns: For this compound (MW: 189.12 g/mol ), characteristic fragments in the mass spectrum can aid in identification.[1] Look for the molecular ion peak (m/z 189) and fragments corresponding to the loss of the nitro group (-NO2, m/z 143), the difluoromethoxy group (-OCHF2, m/z 122), and other fragments of the aromatic ring.[1]

  • Consider Reaction Byproducts: In the synthesis from 3-nitrophenol, potential byproducts could include unreacted starting material, or products from side reactions such as formylation of the phenol.[2]

Thin-Layer Chromatography (TLC)

Q1: My spots are streaking on the TLC plate. What is causing this?

Spot streaking on a TLC plate can make it difficult to accurately determine the progress of your reaction. Common causes include:

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking. Try diluting your reaction mixture sample before spotting.

  • Inappropriate Solvent System: If the solvent system is too polar, the components will travel up the plate too quickly and may streak. Conversely, a system that is not polar enough may result in poor separation. A good starting point for the O-difluoromethylation of phenols is a 1:2 mixture of ethyl acetate:hexanes.[3][4]

  • Sample Acidity/Basicity: Highly acidic or basic compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can sometimes improve the spot shape.

Q2: How do I effectively monitor the reaction progress using TLC?

To monitor a reaction effectively, it is best to use a three-lane spotting technique on your TLC plate:

  • Lane 1 (Starting Material): Spot a dilute solution of your starting material (e.g., 3-nitrophenol).

  • Lane 2 (Co-spot): Spot the starting material and then, on top of the same spot, apply a sample of your reaction mixture.

  • Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.

As the reaction progresses, you should see the spot corresponding to the starting material in the reaction mixture lane (Lane 3) diminish in intensity, while a new spot for the product, this compound, appears. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: I am having trouble getting a quantitative NMR (qNMR) measurement. What are the key parameters to consider?

For accurate quantitative analysis, several NMR parameters need to be optimized.

  • Relaxation Delay (d1): A sufficient relaxation delay is crucial to ensure that all nuclei have fully relaxed before the next pulse. A delay of at least 5 times the longest T1 relaxation time of the nuclei of interest is recommended.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N). For integration errors of less than 1%, an S/N of at least 250:1 is often required.[6]

  • Internal Standard: Use a stable internal standard that has a simple spectrum and resonances that do not overlap with your analyte or starting material signals. For ¹⁹F NMR, a common standard is trifluorotoluene.

Q2: Which nuclei are best to monitor for this reaction?

Both ¹H and ¹⁹F NMR can be used effectively to monitor this reaction.

  • ¹H NMR: You can monitor the disappearance of the phenolic proton of the 3-nitrophenol starting material and the appearance of the characteristic triplet for the -OCHF₂ proton in the product.

  • ¹⁹F NMR: This is a very powerful technique for this reaction due to the high sensitivity of the ¹⁹F nucleus and the lack of background signals.[7] You can monitor the appearance of a single resonance for the two equivalent fluorine atoms in the difluoromethoxy group. The chemical shift of Ar-OCHF₂ is typically around -82 ppm relative to CFCl₃.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for real-time monitoring of my this compound reaction?

For real-time monitoring, NMR spectroscopy is an excellent choice as it is non-invasive and can provide quantitative data directly from the reaction mixture.[9] HPLC with an autosampler can also provide quasi-real-time monitoring by automatically taking and analyzing samples at set intervals.

Q2: How should I prepare my reaction mixture sample for HPLC or GC analysis?

A small aliquot of the reaction mixture should be taken and quenched (e.g., by adding it to a small amount of cold solvent or water). Then, an extraction should be performed to separate the organic components from any inorganic salts or catalysts.[3][4] The organic layer is then typically dried, and the solvent is evaporated. The residue is then redissolved in a suitable solvent for injection (e.g., acetonitrile for HPLC, or dichloromethane for GC).[10][11][12]

Q3: What are some common impurities I should look for?

Besides unreacted starting material (3-nitrophenol), potential impurities could arise from side reactions or impurities in the difluoromethylating agent. If chlorodifluoromethane is used, related chlorinated byproducts might be present. If sodium chlorodifluoroacetate is the reagent, unreacted reagent and its decomposition products could be present.

Q4: Can I use TLC for quantitative analysis?

While TLC is primarily a qualitative technique, it can be used for semi-quantitative analysis by comparing the spot size and intensity of the analyte to that of a series of standards of known concentration. However, for accurate quantitative results, HPLC, GC, or qNMR are the preferred methods.

Analytical Method Key Parameters Typical Values/Conditions
HPLC (Reversed-Phase) Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Detection UV at 254 nm
GC Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 250 °C
Oven Program 100 °C hold 2 min, ramp to 280 °C at 15 °C/min
TLC Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase 1:2 Ethyl Acetate:Hexanes[3][4]
NMR Nuclei ¹H, ¹⁹F
Internal Standard (¹⁹F) Trifluorotoluene

Experimental Protocols

Protocol 1: Sample Preparation for HPLC and GC Analysis
  • Withdraw approximately 0.1 mL of the reaction mixture using a syringe.

  • Quench the reaction by adding the aliquot to a vial containing 1 mL of 1 M HCl (aq) and 1 mL of ethyl acetate.

  • Vortex the vial for 30 seconds and allow the layers to separate.

  • Carefully transfer the top organic layer to a clean vial.

  • Dry the organic layer over a small amount of anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • For HPLC analysis, evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of acetonitrile.

  • For GC analysis, the ethyl acetate solution can often be diluted and injected directly.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Protocol 3: GC-MS Method for Reaction Monitoring and Impurity Profiling
  • Column: A non-polar capillary column such as a DB-5 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Splitless injection at 250 °C.

  • Oven Temperature Program: Hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Visualizations

experimental_workflow Experimental Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Interpretation start Start Reaction: 3-Nitrophenol + Difluoromethylating Agent sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench extract Liquid-Liquid Extraction quench->extract tlc TLC Analysis (Qualitative Check) extract->tlc Quick Check hplc HPLC Analysis (Quantitative) extract->hplc gcms GC-MS Analysis (Quantitative & Impurity ID) extract->gcms nmr NMR Analysis (Quantitative) extract->nmr data_analysis Calculate Conversion & Purity hplc->data_analysis gcms->data_analysis nmr->data_analysis decision Decision Point: Continue, Modify, or Stop Reaction data_analysis->decision decision->sampling Continue

Caption: Experimental Workflow for Monitoring this compound Reactions.

troubleshooting_tree Troubleshooting: Unexpected Peak in GC-MS cluster_check Initial Checks cluster_identification Peak Identification cluster_conclusion Conclusion start Unexpected Peak Observed in GC-MS Chromatogram check_blank Inject a Solvent Blank start->check_blank check_sm Inject Starting Material Standard start->check_sm ms_library Compare Mass Spectrum to Library (e.g., NIST) check_blank->ms_library Peak Absent is_contaminant Peak is a System Contaminant check_blank->is_contaminant Peak Present check_sm->ms_library No Match is_impurity Peak is a Starting Material Impurity check_sm->is_impurity Peak Matches fragmentation Analyze Fragmentation Pattern (Loss of -NO2, -OCHF2) ms_library->fragmentation No Library Hit is_byproduct Peak is a Reaction Byproduct ms_library->is_byproduct Library Hit Matches Potential Byproduct fragmentation->is_byproduct Consistent with Expected Byproduct

Caption: Decision Tree for Troubleshooting Unexpected Peaks in GC-MS Analysis.

References

Technical Support Center: Managing Thermal Stability in Nitroaromatic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing thermal stability during the synthesis of nitroaromatic compounds. Nitration reactions are typically highly exothermic and require careful control to prevent runaway reactions and ensure product quality.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of nitroaromatic compounds, offering potential causes and actionable solutions.

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Rapid, uncontrolled temperature increase (Runaway Reaction) 1. Rate of reagent addition is too fast: Prevents the cooling system from dissipating the generated heat effectively.[3] 2. Inadequate cooling: The cooling bath temperature is not low enough, or there is poor heat transfer.[4] 3. Poor agitation: Localized "hot spots" can form where reagents concentrate, leading to an accelerated reaction rate in that area.[5] 4. Incorrect reagent concentration: Using overly concentrated reagents can lead to a more vigorous and exothermic reaction.1. Immediate Action: If safe, immerse the reaction vessel in a larger ice-salt or dry ice-acetone bath to rapidly cool the reaction.[4] 2. Reduce Addition Rate: Add the nitrating agent dropwise, ensuring the temperature remains stable between additions.[3] 3. Enhance Cooling: Use a lower temperature cooling bath and ensure the reaction flask is adequately immersed.[3] 4. Improve Stirring: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture.[5]
Low Yield of Desired Nitroaromatic Product 1. Reaction temperature is too low: The reaction rate is significantly slowed.[3] 2. Incomplete reaction: The reaction time may be insufficient.[4] 3. Side reactions or over-nitration: Elevated temperatures can lead to the formation of undesired byproducts or multiple nitrations.[2][3] 4. Decomposition of starting material: Highly activated aromatic rings can be oxidized by nitric acid at higher temperatures.[4]1. Optimize Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5°C) while carefully monitoring for any exotherm.[3] 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] 3. Maintain Low Temperatures: For highly activated substrates, maintain very low temperatures (e.g., -10°C to 5°C) to improve selectivity.[3]
Formation of Dark Brown or Black Reaction Mixture 1. Oxidation of the substrate: This is common with activated aromatic compounds (e.g., phenols, anilines) and indicates a potential runaway reaction.[4] 2. Decomposition of the product or intermediates: Thermal instability can lead to the breakdown of nitroaromatic compounds.[6][7]1. Immediate Cooling: Drastically lower the temperature of the reaction mixture.[4] 2. Controlled Reagent Addition: Ensure the nitrating agent is added very slowly to a well-cooled and vigorously stirred solution of the substrate.[4]
Inconsistent Results Between Batches 1. Variability in raw material quality: Impurities in starting materials or solvents can affect thermal stability.[6][7] 2. Inconsistent temperature control: Fluctuations in cooling can lead to different reaction outcomes. 3. Changes in agitation speed: Can alter heat and mass transfer within the reactor.1. Use High-Purity Reagents: Ensure the purity of all starting materials and solvents. 2. Precise Temperature Monitoring: Continuously monitor the internal reaction temperature, not just the bath temperature.[4] 3. Standardize Procedures: Maintain consistent parameters, including addition rates, stirring speeds, and reaction times, for all batches.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal instability in nitroaromatic synthesis?

A1: The primary cause is the highly exothermic nature of the nitration reaction itself.[1][2] The introduction of a nitro group onto an aromatic ring releases a significant amount of heat. If this heat is not effectively removed, the reaction temperature will rise, further accelerating the reaction rate and potentially leading to a dangerous runaway reaction.[8]

Q2: How do substituents on the aromatic ring affect thermal stability during synthesis?

A2: Substituents can significantly influence the thermal stability of the reaction. Electron-donating groups (e.g., -OH, -NH2) activate the aromatic ring, making the nitration reaction faster and more exothermic, thus requiring lower temperatures for control.[3] Conversely, electron-withdrawing groups (e.g., another -NO2 group) deactivate the ring, necessitating harsher conditions like higher temperatures or stronger nitrating agents to proceed, which also requires careful thermal management.[3]

Q3: What are the best practices for cooling a nitration reaction?

A3: The choice of cooling method depends on the scale and exothermicity of the reaction. For laboratory-scale synthesis, common methods include:

  • Ice baths (0°C) or ice-salt baths (<0°C): Effective for many reactions.[3]

  • Circulating chillers: Provide precise and continuous cooling.[9]

  • Jacketed reaction vessels: Allow for efficient heat transfer from a circulating coolant.[9] For larger-scale industrial processes, more extensive cooling systems are employed.[10]

Q4: Can the order of reagent addition impact thermal safety?

A4: Yes, the order of addition is critical. Typically, the nitrating agent is added slowly and in a controlled manner to the substrate solution, which is already cooled to the target reaction temperature. This ensures that the heat generated can be managed effectively by the cooling system and prevents a large exotherm from occurring at the beginning of the reaction.

Q5: What are the advantages of using microreactors or continuous flow systems for nitration?

A5: Microreactors and continuous flow systems offer significant advantages for managing highly exothermic reactions like nitration.[11] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, minimizing the risk of hot spots and runaway reactions.[12][13] This technology enables better temperature control, improved safety, and often higher yields and selectivity.[11][12]

Experimental Protocols

Protocol 1: Preparation of the Nitrating Mixture (Mixed Acid)

This protocol describes the standard procedure for preparing a mixed acid nitrating agent.

  • Cooling: Place the required volume of concentrated sulfuric acid (H₂SO₄) in a clean, dry flask. Immerse the flask in an ice-salt bath and cool to below 0°C.

  • Slow Addition: While vigorously stirring the cold sulfuric acid, slowly add the calculated volume of concentrated nitric acid (HNO₃) drop by drop using an addition funnel.

  • Temperature Monitoring: Continuously monitor the internal temperature of the mixture with a thermometer and ensure it remains below 10°C throughout the addition.

  • Final Cooling: Once the addition is complete, allow the nitrating mixture to cool back down to the desired reaction temperature (typically 0-5°C) before use.

Protocol 2: General Procedure for Cooled Batch Nitration

This protocol outlines a general method for performing a nitration reaction with external cooling.

  • Substrate Preparation: Dissolve the aromatic substrate in a suitable solvent (often concentrated sulfuric acid) in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.

  • Cooling: Immerse the reaction flask in a cooling bath (e.g., ice-salt bath) and cool the substrate solution to the target reaction temperature (e.g., -5°C to 0°C).

  • Controlled Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture (from Protocol 1) to the stirred substrate solution dropwise via the addition funnel.

  • Maintain Temperature: Carefully control the addition rate to maintain the internal reaction temperature within a narrow range (e.g., ±2°C) of the target temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the cooling bath and monitor its progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

Visualizations

Troubleshooting_Runaway_Reaction start Observe Rapid, Uncontrolled Temperature Increase cause1 Reagent Addition Too Fast? start->cause1 cause2 Inadequate Cooling? start->cause2 cause3 Poor Agitation? start->cause3 solution2 Reduce/Stop Reagent Addition cause1->solution2 solution1 Immediately Immerse in Stronger Cooling Bath cause2->solution1 solution3 Increase Stirring Speed cause3->solution3 end Reaction Under Control solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for a runaway reaction.

Nitration_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep_substrate Dissolve Substrate in Solvent cool_substrate Cool Substrate Solution (e.g., 0°C) prep_substrate->cool_substrate prep_nitrating_agent Prepare Mixed Acid (H₂SO₄ + HNO₃) cool_nitrating_agent Cool Nitrating Agent prep_nitrating_agent->cool_nitrating_agent add_reagent Slow, Dropwise Addition of Nitrating Agent cool_substrate->add_reagent cool_nitrating_agent->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp stir Vigorous Stirring monitor_temp->add_reagent Adjust Rate quench Quench Reaction on Ice monitor_temp->quench Reaction Complete isolate Isolate Product (Filtration/Extraction) quench->isolate purify Purify Product isolate->purify

Caption: Standard workflow for a cooled batch nitration.

References

Validation & Comparative

Comparative Guide to Purity Assessment of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-(Difluoromethoxy)-3-nitrobenzene. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.

Introduction to Purity Assessment

This compound is an aromatic nitro compound with applications in chemical synthesis. Accurate determination of its purity is essential to control the quality of downstream products. Commercial suppliers typically offer this compound with a purity of ≥98%[1][2][3]. Potential impurities in synthesized batches may include unreacted starting materials, byproducts from side reactions, or isomeric forms of the target compound.[4] While several analytical techniques can be employed for purity analysis, HPLC is often the method of choice for non-volatile and thermally labile substances like many substituted nitroaromatics.[4]

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely adopted technique for the analysis of non-volatile compounds, providing high resolution and sensitivity for the accurate quantification of the main compound and its impurities.[4][5] A reversed-phase HPLC method is particularly well-suited for the separation of moderately polar aromatic compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

This section details a robust RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of aromatic nitro compounds.

2. Reagents and Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

3. Chromatographic Conditions:

  • Mobile Phase Gradient: A gradient elution is often employed to ensure the separation of compounds with varying polarities. A typical gradient could be:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 254 nm is suitable for aromatic compounds.[6]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter hplc HPLC System filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Purity Report calculate->report

Workflow for HPLC Purity Validation of this compound.

Alternative Purity Assessment Methods

While HPLC is a primary technique, other methods can provide complementary or confirmatory data.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For aromatic nitro compounds, GC can be an effective method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8]

  • Advantages: High sensitivity, excellent resolution for volatile impurities (e.g., residual solvents), and fast analysis times.[7]

  • Limitations: The compound must be thermally stable and sufficiently volatile. High molecular weight or polar compounds may require derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself. By integrating the signals of the target compound against a certified internal standard of known purity, the absolute purity of the sample can be determined.[9]

  • Advantages: Provides structural information alongside quantitative data, is non-destructive, and can be a primary method for purity assignment.

  • Limitations: Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures.[9]

Comparative Analysis of Purity Assessment Methods

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound.

FeatureHPLCGCqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a solid or liquid stationary phaseNuclear spin transitions in a magnetic field
Applicability Non-volatile and thermally labile compounds[4]Volatile and thermally stable compounds[7]Soluble compounds with NMR-active nuclei
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Resolution HighVery HighModerate
Quantification Relative (Area Percent)Relative (Area Percent)Absolute (with internal standard)
Impurity Detection Non-volatile impurities, isomers[4]Volatile impurities, residual solvents[6]Structural elucidation of impurities
Sample Throughput ModerateHighLow to Moderate

Conclusion

For the routine purity assessment of this compound, High-Performance Liquid Chromatography stands out as a robust and versatile method, offering an excellent balance of resolution, sensitivity, and applicability to non-volatile aromatic nitro compounds. The detailed HPLC protocol provided in this guide serves as a solid starting point for method development and validation.

Gas Chromatography is a valuable complementary technique, particularly for the detection and quantification of volatile impurities and residual solvents. For the definitive determination of absolute purity and for the characterization of reference standards, quantitative NMR is the method of choice, providing both structural and quantitative information in a single experiment. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed NMR Analysis of a Key Aromatic Building Block

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-(difluoromethoxy)-3-nitrobenzene, a valuable building block in medicinal chemistry and materials science. To offer a clear perspective on the influence of the difluoromethoxy group, its spectral data are compared with those of its methoxy and trifluoromethoxy analogues: 1-methoxy-3-nitrobenzene and 1-(trifluoromethoxy)-3-nitrobenzene. This guide includes detailed experimental protocols, tabulated spectral data for objective comparison, and a visual representation of the structure-spectra relationship.

Comparison of ¹H and ¹³C NMR Spectral Data

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and its methoxy and trifluoromethoxy analogues. All spectra were recorded in deuterated chloroform (CDCl₃).

Compound¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
This compound 8.05 (t, J = 2.2 Hz, 1H, H-2), 7.88 (ddd, J = 8.3, 2.2, 1.0 Hz, 1H, H-4), 7.65 (t, J = 8.3 Hz, 1H, H-5), 7.40 (ddd, J = 8.3, 2.2, 1.0 Hz, 1H, H-6), 6.60 (t, J = 73.4 Hz, 1H, -OCHF₂)162.8 (t, J = 3.2 Hz, C-1), 110.2 (t, J = 2.0 Hz, C-2), 148.9 (C-3), 125.5 (C-4), 130.9 (C-5), 118.9 (C-6), 115.6 (t, J = 261.5 Hz, -OCHF₂)
1-Methoxy-3-nitrobenzene 7.81 (dd, J = 8.2, 2.1 Hz, 1H), 7.71 (t, J = 2.1 Hz, 1H), 7.43 (t, J = 8.2 Hz, 1H), 7.22 (dd, J = 8.2, 2.1 Hz, 1H), 3.88 (s, 3H, -OCH₃)[1]160.0, 149.1, 129.9, 121.2, 115.7, 108.0, 55.7[1]
1-(Trifluoromethoxy)-3-nitrobenzene 8.12 (t, J = 2.2 Hz, 1H, H-2), 7.95 (ddd, J = 8.3, 2.2, 1.0 Hz, 1H, H-4), 7.69 (t, J = 8.3 Hz, 1H, H-5), 7.50 (ddd, J = 8.3, 2.2, 1.0 Hz, 1H, H-6)158.9 (q, J = 2.0 Hz, C-1), 112.5 (C-2), 149.2 (C-3), 126.1 (C-4), 131.2 (C-5), 120.8 (C-6), 120.4 (q, J = 259.0 Hz, -OCF₃)

Experimental Protocols

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds such as this compound.

Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-100 mg for ¹³C NMR. For liquid samples, use a micropipette to transfer an appropriate amount into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition:

  • Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width appropriate for aromatic protons (e.g., 0-10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance sensitivity. A wider spectral width is required (e.g., 0-200 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

Structure-Spectra Relationship

The following diagram illustrates the chemical structure of this compound and the assignment of its ¹H and ¹³C NMR signals.

G This compound: Structure and NMR Assignments cluster_structure Chemical Structure cluster_1H_NMR ¹H NMR Assignments cluster_13C_NMR ¹³C NMR Assignments structure H2 H-2: 8.05 ppm (t) structure->H2 H H4 H-4: 7.88 ppm (ddd) structure->H4 H H5 H-5: 7.65 ppm (t) structure->H5 H H6 H-6: 7.40 ppm (ddd) structure->H6 H OCHF2_H -OCHF₂: 6.60 ppm (t) structure->OCHF2_H H C1 C-1: 162.8 ppm (t) structure->C1 C C2 C-2: 110.2 ppm (t) structure->C2 C C3 C-3: 148.9 ppm structure->C3 C C4 C-4: 125.5 ppm structure->C4 C C5 C-5: 130.9 ppm structure->C5 C C6 C-6: 118.9 ppm structure->C6 C OCHF2_C -OCHF₂: 115.6 ppm (t) structure->OCHF2_C C

Caption: Structure of this compound with NMR assignments.

Objective Comparison and Analysis

The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons and carbons in all three compounds, causing them to resonate at lower fields (higher ppm values). The primary difference in the NMR spectra arises from the nature of the alkoxy substituent.

  • ¹H NMR: The protons on the aromatic ring of this compound exhibit chemical shifts that are generally downfield compared to 1-methoxy-3-nitrobenzene, but slightly upfield compared to 1-(trifluoromethoxy)-3-nitrobenzene. This trend is consistent with the increasing electron-withdrawing nature of the substituent: -OCH₃ < -OCHF₂ < -OCF₃. The most notable feature in the ¹H NMR spectrum of the difluoro compound is the triplet for the methoxy proton at 6.60 ppm, with a large coupling constant of 73.4 Hz due to coupling with the two fluorine atoms.

  • ¹³C NMR: A similar trend is observed in the ¹³C NMR spectra. The carbon atom attached to the alkoxy group (C-1) shows a downfield shift as the number of fluorine atoms increases. The difluoromethoxy carbon itself appears as a triplet at 115.6 ppm with a large ¹J(C,F) coupling constant of 261.5 Hz. The trifluoromethoxy carbon in the trifluoro analogue appears as a quartet with an even larger coupling constant.

References

Difluoromethoxy vs. Methoxy Groups: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In modern medicinal chemistry, the strategic substitution of functional groups is a critical tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The methoxy group (-OCH₃) has long been a staple in drug design, but its susceptibility to metabolic O-demethylation often presents a challenge.[2] The difluoromethoxy group (-OCF₂H) has emerged as a valuable bioisostere, offering a unique combination of properties that can overcome this liability and introduce other beneficial characteristics.[1][3]

This guide provides an objective comparison of the difluoromethoxy and methoxy groups, supported by experimental data, to inform strategic decisions in drug development.

Physicochemical Properties: A Tale of Two Groups

The introduction of fluorine atoms dramatically alters the physicochemical nature of the methoxy group. These changes can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Implication in Drug Design
Lipophilicity (π) -0.02+0.2 to +0.6[4]-OCF₂H increases lipophilicity, which can enhance membrane permeability and cell uptake, but may also increase binding to plasma proteins or off-targets.[2]
Electronic Effect (σp) -0.27 (Electron-donating)+0.14 (Weakly electron-withdrawing)[2]The electron-withdrawing nature of -OCF₂H can alter the pKa of nearby ionizable groups, affecting drug solubility and target interactions.[1][5]
Hydrogen Bonding Acceptor onlyAcceptor (O) and weak Donor (C-H)[2]The polarized C-H bond in -OCF₂H can act as a hydrogen bond donor, enabling novel interactions with biological targets that are not possible with -OCH₃.[1]
Metabolic Stability Prone to O-demethylationResistant to O-demethylation[3]The strong C-F bonds in the -OCF₂H group block a common metabolic pathway, often leading to a longer drug half-life.[2]

Table 1: Comparative physicochemical properties of methoxy and difluoromethoxy groups.

Logical Comparison of Key Attributes

The decision to substitute a methoxy group with a difluoromethoxy group involves a trade-off of several key molecular properties.

G cluster_impact Pharmacological Impact m_lip Lower Lipophilicity (π ≈ -0.02) m_elec Electron Donating m_hbond H-Bond Acceptor m_met Metabolically Labile (O-demethylation) impact_pk Improved Pharmacokinetics (Longer Half-life) m_met->impact_pk leads to d_lip Higher Lipophilicity (π ≈ +0.4) impact_perm Enhanced Permeability d_lip->impact_perm d_elec Weakly Electron Withdrawing impact_bind Altered Target Binding & Selectivity d_elec->impact_bind impact_sol Potential Solubility Changes d_elec->impact_sol d_hbond H-Bond Acceptor & Donor d_hbond->impact_bind d_met Metabolically Robust d_met->impact_pk leads to

Caption: Comparison of Methoxy and Difluoromethoxy Properties.

Impact on Metabolic Stability: Experimental Evidence

The primary driver for replacing a methoxy with a difluoromethoxy group is to enhance metabolic stability.[2] The methoxy group is frequently targeted by cytochrome P450 (CYP) enzymes, leading to rapid O-demethylation and clearance of the drug. The strong carbon-fluorine bonds of the difluoromethoxy group are resistant to this enzymatic cleavage.[2][3]

Compound PairStructure ModificationMetabolic Half-life (t½, min) in Human Liver MicrosomesFold Improvement
Compound A -OCH₃15\multirow{2}{}{8x}
Compound B -OCF₂H120
Compound C -OCH₃< 5\multirow{2}{}{>12x}
Compound D -OCF₂H> 60

Table 2: Representative data from an in vitro metabolic stability assay comparing methoxy- and difluoromethoxy-containing analogs. Note: These are illustrative values based on typical findings.

Experimental Protocol: In Vitro Metabolic Stability Assay

Evaluating the metabolic stability of drug candidates is a routine procedure in drug discovery.[6] A common method involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[7][8]

Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes to predict its intrinsic clearance.

Materials:

  • Test compound and controls

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (Quenching solution)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: The test compound is added to a pre-warmed (37°C) mixture of phosphate buffer and human liver microsomes.

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[9]

  • Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which precipitates the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the proteins, and the supernatant containing the remaining parent compound is collected.

  • Analysis: The concentration of the parent compound in each sample is quantified using a validated LC-MS/MS method.[8]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Compound Stock & Microsome/Buffer Mix initiate Initiate Reaction with NADPH at 37°C prep->initiate sampling Sample at Time Points (0, 5, 15, 30 min) initiate->sampling quench Quench Reaction with Cold Acetonitrile sampling->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calculate Calculate t½ and Intrinsic Clearance lcms->calculate

Caption: Workflow for In Vitro Microsomal Stability Assay.

Conclusion

The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, offering a robust solution to the metabolic instability often associated with the methoxy group.[2] Its unique electronic and steric properties, including increased lipophilicity and the capacity for hydrogen bond donation, provide additional avenues for optimizing a drug's potency, selectivity, and pharmacokinetic profile.[1][4] However, the potential for altered solubility and target interactions necessitates careful evaluation for each specific application. By leveraging quantitative assays and a clear understanding of its properties, researchers can effectively employ the difluoromethoxy group to design safer and more effective therapeutics.

References

A Comparative Guide to the Metabolic Stability of Difluoromethoxy- and Methoxy-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary metabolic liability of methoxy-substituted aromatic compounds, including anilines, is their susceptibility to oxidative O-demethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[1][2] This metabolic pathway can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially reactive metabolites. The substitution of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group is a widely adopted strategy to mitigate this metabolic vulnerability. The strong carbon-fluorine bonds in the difluoromethoxy group are significantly more resistant to enzymatic cleavage, thereby blocking the O-demethylation pathway and enhancing the metabolic stability of the parent molecule.[1]

Comparative Metabolic Stability Data

The following table presents illustrative in vitro data from a study on substituted pyridines, which demonstrates the significant impact of replacing a methoxy group with a difluoromethoxy group on metabolic stability. While not specific to anilines, this data is representative of the general trend observed in medicinal chemistry. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Functional GroupAnalog StructureHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolic Pathway
Difluoromethoxy Pyridine-OCF₂H4515.4Pyridine ring hydroxylation
Methoxy Pyridine-OCH₃< 5> 277O-demethylation

Data is illustrative and based on trends observed for heterocyclic compounds.[3]

Metabolic Pathways and Bioactivation

The metabolic fate of anilines is of particular importance due to the potential for bioactivation to reactive metabolites. The initial N-oxidation of the aniline nitrogen, also mediated by CYP enzymes, can lead to the formation of hydroxylamines and nitrosoarenes, which are capable of covalently binding to cellular macromolecules, a potential source of toxicity. While the substitution on the aromatic ring can influence the rate and regioselectivity of metabolism, blocking a primary metabolic pathway such as O-demethylation can shift the metabolic burden to other parts of the molecule. For difluoromethoxy-substituted anilines, metabolism is more likely to occur at other sites, such as hydroxylation of the aromatic ring or N-dealkylation if the amine is substituted.

cluster_methoxy Methoxy-Substituted Aniline Metabolism cluster_difluoromethoxy Difluoromethoxy-Substituted Aniline Metabolism Methoxy Aniline Methoxy Aniline O-demethylation O-demethylation Methoxy Aniline->O-demethylation CYP450 Phenolic Metabolite Phenolic Metabolite O-demethylation->Phenolic Metabolite Further Conjugation Further Conjugation Phenolic Metabolite->Further Conjugation Excretion1 Rapid Excretion Further Conjugation->Excretion1 Difluoromethoxy Aniline Difluoromethoxy Aniline Ring Hydroxylation Ring Hydroxylation Difluoromethoxy Aniline->Ring Hydroxylation CYP450 Hydroxylated Metabolite Hydroxylated Metabolite Ring Hydroxylation->Hydroxylated Metabolite Conjugation Conjugation Hydroxylated Metabolite->Conjugation Excretion2 Slower Excretion Conjugation->Excretion2

Metabolic pathways of methoxy vs. difluoromethoxy anilines.

Experimental Protocols

The following are representative protocols for in vitro assays used to determine the metabolic stability of compounds.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (difluoromethoxy- or methoxy-substituted aniline)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create working solutions by diluting in buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound to a final concentration (typically 1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693/t½) * (incubation volume/mg microsomal protein).

cluster_workflow Microsomal Stability Assay Workflow A Prepare Incubation Mixture (Microsomes, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Sample at Time Points C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

References

A Comparative Guide to the Reactivity of 1-(Difluoromethoxy)-3-nitrobenzene and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-(difluoromethoxy)-3-nitrobenzene alongside other common nitroaromatic compounds. The reactivity of nitroaromatics is a critical consideration in various fields, including medicinal chemistry, materials science, and environmental science, as it governs their transformation, bioavailability, and potential toxicity. This document summarizes key electronic properties, compares expected reactivity in nucleophilic aromatic substitution and reduction reactions, and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Introduction to Nitroaromatic Reactivity

The reactivity of substituted nitrobenzenes is primarily dictated by the electronic properties of their substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The presence of other substituents can either enhance or diminish this effect, thereby modulating the overall reactivity of the molecule.

The difluoromethoxy group (-OCF₂H) is also known to be electron-withdrawing due to the high electronegativity of the fluorine atoms. To quantify and compare these electronic effects, Hammett substituent constants (σ) are employed. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σ_m) and para (σ_p) positions.

Electronic Properties of the Difluoromethoxy Group

The electronic influence of a substituent is a key determinant of a nitroaromatic compound's reactivity. The Hammett constant for the difluoromethoxy group in the meta position provides a quantitative measure of its electron-withdrawing strength.

Substituent GroupHammett Constant (σ_m)
-OCF₂H 0.31
-H0.00
-CH₃-0.07
-OCH₃0.12
-Cl0.37
-Br0.39
-CF₃0.43
-CN0.56
-NO₂0.71

Data compiled from various sources.

The positive σ_m value of the difluoromethoxy group (0.31) confirms its electron-withdrawing nature, which is intermediate between a methoxy group and a chloro group. This property is expected to influence the reactivity of this compound in a predictable manner.

Reactivity in Nucleophilic Aromatic Substitution (S_NAr)

S_NAr is a key reaction for functionalizing nitroaromatic compounds. The rate of this reaction is highly dependent on the stability of the Meisenheimer complex, a negatively charged intermediate. Electron-withdrawing groups stabilize this intermediate, thus accelerating the reaction.

// Reactants Reactants [label="Nitroaromatic + Nucleophile"];

// Meisenheimer Complex Intermediate [label="Meisenheimer Complex\n(Stabilized by EWG)"];

// Products Products [label="Substituted Product + Leaving Group"];

// Arrows Reactants -> Intermediate [label="Addition (Rate-determining)"]; Intermediate -> Products [label="Elimination"]; } mend Caption: General mechanism of Nucleophilic Aromatic Substitution (S_NAr).

Based on the Hammett constant, this compound is expected to be more reactive in S_NAr reactions than nitrobenzene itself but less reactive than nitrobenzenes bearing stronger electron-withdrawing groups like -CN or an additional -NO₂ group. The meta positioning of the nitro group relative to a potential leaving group, however, generally leads to lower reactivity compared to ortho or para isomers because the nitro group cannot directly stabilize the negative charge of the Meisenheimer complex through resonance.

Reactivity in Reduction Reactions

The reduction of the nitro group is another fundamental transformation of nitroaromatic compounds, often leading to the corresponding anilines, which are valuable synthetic intermediates. The ease of reduction is related to the electron deficiency of the aromatic ring; more electron-deficient compounds are generally easier to reduce. This can be quantified by measuring the reduction potential of the compound.

CompoundReduction Potential (V vs. SCE)
p-Nitrotoluene-1.15
Nitrobenzene-1.09
m-Nitroaniline-0.857
p-Nitrobenzaldehyde-0.547

Data is illustrative and can vary with experimental conditions.

Given the electron-withdrawing nature of the difluoromethoxy group, it is anticipated that this compound would have a reduction potential that is less negative than that of nitrobenzene, indicating it would be more readily reduced.

Experimental Protocols

To facilitate direct comparison, detailed experimental protocols for assessing the reactivity of nitroaromatic compounds are provided below.

Protocol for Comparing S_NAr Reaction Rates

This protocol outlines a general procedure for determining the second-order rate constant for the reaction of a nitroaromatic compound with a nucleophile, such as piperidine.

Materials:

  • This compound and other nitroaromatic compounds for comparison

  • Piperidine (or other desired nucleophile)

  • Anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Internal standard (e.g., naphthalene or biphenyl)

  • Standard laboratory glassware, including a thermostatted reaction vessel

  • Analytical instrumentation (e.g., GC-MS or HPLC)

Procedure:

  • Solution Preparation: Prepare stock solutions of the nitroaromatic compound (e.g., 0.05 M) and the nucleophile (e.g., 0.5 M) in the chosen anhydrous solvent. The nucleophile should be in at least a 10-fold excess to ensure pseudo-first-order kinetics. Also, prepare a stock solution of the internal standard.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the nitroaromatic stock solution and the internal standard stock solution.

  • Reaction Initiation: Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by diluting the aliquot in a vial containing a suitable quenching agent (e.g., dilute acid).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining nitroaromatic substrate relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the nitroaromatic substrate versus time. The slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

SNAr_Workflow Prep_Solutions Prep_Solutions Setup Setup Prep_Solutions->Setup Initiate Initiate Setup->Initiate Monitor Monitor Initiate->Monitor Quench Quench Monitor->Quench Analyze Analyze Quench->Analyze Calculate Calculate Analyze->Calculate

Protocol for Comparing Electrochemical Reduction Potentials

This protocol describes the use of cyclic voltammetry to determine the reduction potential of nitroaromatic compounds.

Materials:

  • This compound and other nitroaromatic compounds

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or DMF)

  • Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Potentiostat

Procedure:

  • Solution Preparation: Prepare a solution of the nitroaromatic compound (e.g., 1-5 mM) in the chosen solvent containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Cyclic Voltammetry: Using the potentiostat, apply a potential sweep to the working electrode, starting from a potential where no reaction occurs and sweeping to more negative potentials and then back to the starting potential. A typical scan rate is 100 mV/s.

  • Data Acquisition: Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • Data Analysis: The potential at the peak of the reduction wave corresponds to the reduction potential of the nitroaromatic compound under the given experimental conditions. Compare the peak potentials of the different nitroaromatic compounds to determine their relative ease of reduction.

CV_Workflow Prep_Solution Prep_Solution Deoxygenate Deoxygenate Prep_Solution->Deoxygenate Setup_Cell Setup_Cell Deoxygenate->Setup_Cell Run_CV Run_CV Setup_Cell->Run_CV Record_Voltammogram Record_Voltammogram Run_CV->Record_Voltammogram Determine_Potential Determine_Potential Record_Voltammogram->Determine_Potential

Conclusion

This compound is an interesting nitroaromatic compound with reactivity that is influenced by the moderately electron-withdrawing difluoromethoxy group. While direct quantitative experimental data on its reactivity is sparse, its electronic properties, as indicated by its Hammett constant, allow for informed predictions of its behavior in key chemical transformations. It is expected to be more reactive than nitrobenzene in both nucleophilic aromatic substitution and reduction reactions. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to rigorously benchmark the reactivity of this compound against other nitroaromatics, aiding in its potential application in drug development and other scientific endeavors.

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Difluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a compelling bioisostere for the commonly found methoxy group, offering a unique combination of properties that can significantly impact a molecule's potency, metabolic stability, and overall druglikeness. This guide provides a comparative analysis of the structure-activity relationships (SAR) of difluoromethoxy-containing compounds across diverse therapeutic areas, supported by experimental data and detailed protocols.

The difluoromethoxy group is often employed to mitigate metabolic liabilities associated with methoxy groups, primarily O-demethylation, and to modulate physicochemical properties such as lipophilicity and hydrogen bonding potential.[1] As a lipophilic hydrogen bond donor, the -OCF₂H group can introduce novel interactions with biological targets, leading to enhanced potency and selectivity.[2] However, its impact on biological activity is highly context-dependent, necessitating careful SAR studies for each new chemical series.

Comparative SAR Analysis of Difluoromethoxy-Containing Compounds

This section delves into the SAR of difluoromethoxy-containing compounds in three distinct therapeutic areas: oncology, inflammation, and infectious diseases.

I. Anticancer Agents: Estratriene Sulfamates and Taxoids

The difluoromethoxy group has been successfully incorporated into anticancer agents to improve their pharmacological profiles.

A. 2-Difluoromethoxy-Substituted Estratriene Sulfamates as Steroid Sulfatase (STS) and Tubulin Inhibitors

In a study aimed at improving the potency and in vivo stability of the drug candidate 2-methoxyestradiol (2ME2), researchers replaced the 2-methoxy group with a difluoromethoxy group.[1] The resulting compounds were evaluated for their anti-proliferative activity against breast cancer cell lines, their ability to inhibit steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers, and their effect on tubulin polymerization.

CompoundRR'Anti-proliferative GI₅₀ (µM)STS Inhibition IC₅₀ (nM, JEG-3 cells)Tubulin Polymerization (% Inhibition at 20 µM)
4 (STX140) OCH₃SO₂NH₂0.52 (MCF-7)4.2ND
9 OCF₂HOH2.6 (MCF-7), 3.03 (MDA-MB-231)NDND
10 OCF₂HSO₂NH₂0.28 (MCF-7), 0.74 (MDA-MB-231)3.745
11 OCF₂HOH>10 (MCF-7), >10 (MDA-MB-231)NDND
12 OCF₂HSO₂NH₂1.5 (MCF-7), 2.5 (MDA-MB-231)NDND
15 OCF₂HH>10 (MCF-7), >10 (MDA-MB-231)NDND
16 OCF₂HSO₂NH₂1.8 (MCF-7), 2.1 (MDA-MB-231)ND32 (at 5 µM)

Data summarized from a study on 2-difluoromethoxy-substituted estratriene sulfamates.[1] ND = Not Determined.

The SAR study reveals that the bis-sulfamoylated difluoromethoxy analog 10 exhibited the most potent anti-proliferative activity, being more active than its methoxy counterpart, STX140.[1] The difluoromethoxy group in combination with the sulfamate moieties appears to be crucial for both potent STS inhibition and anti-proliferative effects. Interestingly, the corresponding diol 9 showed significantly weaker activity, highlighting the importance of the sulfamate groups.

B. Third-Generation Taxoids Targeting Tubulin

The difluoromethoxy group has also been explored in the context of third-generation taxoids to enhance their anticancer activity, particularly against multidrug-resistant (MDR) cancer cell lines.

II. p38 MAP Kinase Inhibitors for Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of various inflammatory diseases. The SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38α inhibitors has been investigated, with a focus on their ability to inhibit lipopolysaccharide (LPS)-induced TNFα production.[3]

CompoundHeterocycleRp38α IC₅₀ (nM)LPS-induced TNFα in mice (% inhibition at 10 mg/kg)
11 PyridinylimidazoleH<1085
Analog A PyridinylpyrroleH50ND
Analog B PyridinyloxazoleH100ND
Analog C PyridinylthiazoleH>1000ND
Analog D PyridinyltriazoleH>1000ND

Illustrative data based on a study of p38 MAP kinase inhibitors.[3] ND = Not Determined.

The pyridinylimidazole scaffold (11 ) was identified as the most potent, demonstrating significant inhibition of p38α kinase and TNFα production in vivo.[3] The difluoromethoxy group, while not explicitly varied in this particular series, is often incorporated in kinase inhibitors to enhance metabolic stability and introduce favorable interactions within the ATP-binding pocket.

III. Antiviral Agents: HCV NS5B Polymerase Inhibitors

The hepatitis C virus (HCV) NS5B polymerase is an essential enzyme for viral replication and a key target for antiviral drug development. The difluoromethyl group, a close relative of the difluoromethoxy group, has been employed as a hydrogen-bond donor to enhance the potency of HCV NS3/4A protease inhibitors.[4] A similar strategy can be envisioned for NS5B polymerase inhibitors.

In a study on tripeptidic acylsulfonamide inhibitors of HCV NS3 protease, the replacement of a methyl or trifluoromethyl group at the P1 position with a difluoromethyl group resulted in a significant increase in inhibitory potency.[4]

CompoundP1 substituentHCV NS3 Protease IC₅₀ (nM)
Analog CH₃ CH₃130
Analog CF₃ CF₃170
18 CHF₂10

Data from a study on HCV NS3 protease inhibitors, illustrating the benefit of a difluoromethyl group.[4]

A co-crystal structure revealed that the polarized C-H of the difluoromethyl moiety forms a hydrogen bond with the backbone carbonyl of a key leucine residue in the enzyme's active site.[4] This additional interaction is credited for the observed 13- and 17-fold increase in potency compared to the methyl and trifluoromethyl analogs, respectively. This highlights the potential of the difluoromethoxy group to act as a hydrogen bond donor and enhance binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by the discussed compounds and a general workflow for evaluating their activity.

p38_MAPK_pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitor p38 Inhibitor (Difluoromethoxy- containing) Inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition

STS_Tubulin_Workflow Start Start Synthesis Synthesize Difluoromethoxy- Containing Compounds Start->Synthesis Anti_Proliferative Anti-proliferative Assay (e.g., MTT on MCF-7, MDA-MB-231) Synthesis->Anti_Proliferative STS_Inhibition STS Inhibition Assay (e.g., in JEG-3 cells) Synthesis->STS_Inhibition Tubulin_Polymerization Tubulin Polymerization Assay Synthesis->Tubulin_Polymerization SAR_Analysis Structure-Activity Relationship Analysis Anti_Proliferative->SAR_Analysis STS_Inhibition->SAR_Analysis Tubulin_Polymerization->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Experimental Workflow for Evaluating Anticancer Agents

HCV_Replication HCV_RNA HCV (+)RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication RNA Replication (-)RNA -> (+)RNA HCV_RNA->Replication NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage NS5B NS5B RNA Polymerase Polyprotein->NS5B Cleavage NS5B->Replication Catalyzes Progeny_Virus Progeny Virus Replication->Progeny_Virus Inhibitor NS5B Inhibitor (Difluoromethoxy- containing) Inhibitor->NS5B

HCV Replication Cycle and NS5B Polymerase Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-proliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The GI₅₀ (concentration that causes 50% growth inhibition) is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Steroid Sulfatase (STS) Inhibition Assay (Whole-Cell Assay)
  • Cell Culture: JEG-3 cells, which endogenously express STS, are cultured in 96-well plates.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified time.

  • Substrate Addition: A sulfated substrate, such as [³H]estrone sulfate, is added to the wells.

  • Incubation: The plate is incubated to allow the enzymatic conversion of the sulfated substrate to its unconjugated form.

  • Extraction: The reaction is stopped, and the unconjugated steroid is extracted using an organic solvent (e.g., toluene).

  • Quantification: The amount of radioactive product is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ (concentration that causes 50% inhibition of STS activity) is determined from the dose-response curve.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is added to the reaction mixture.

  • Polymerization Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and the fluorescence is monitored over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The percentage of inhibition is calculated by comparing the polymerization in the presence of the test compound to the control.

Conclusion

The difluoromethoxy group is a valuable tool in the medicinal chemist's arsenal, capable of enhancing the potency and metabolic stability of drug candidates. However, its effects are not universally beneficial and are highly dependent on the specific molecular scaffold and the target protein. The SAR studies presented here across different therapeutic areas underscore the importance of empirical investigation to fully harness the potential of this unique functional group. By carefully considering the interplay between the difluoromethoxy moiety and the rest of the molecule, researchers can design more effective and safer therapeutics.

References

A Comparative Guide to Difluoromethoxy and Trifluoromethyl Groups in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most utilized moieties are the difluoromethoxy (-OCF2H) and trifluoromethyl (-CF3) groups. This guide provides a comprehensive, data-driven comparison of these two critical substituents to aid researchers, scientists, and drug development professionals in their molecular design endeavors.

Physicochemical Properties: A Tale of Two Fluorine Motifs

The subtle difference in the number of fluorine atoms between the difluoromethoxy and trifluoromethyl groups leads to distinct physicochemical properties that can be leveraged to fine-tune a molecule's behavior.[1]

Table 1: Comparative Physicochemical Properties of -OCF2H and -CF3 Groups

PropertyDifluoromethoxy (-OCF2H)Trifluoromethyl (-CF3)Key Considerations for Drug Design
Lipophilicity (Hansch π) ~ +0.5 to +0.8+0.88[2]Both groups increase lipophilicity compared to a hydrogen or methyl group, which can enhance membrane permeability. The -CF3 group generally imparts slightly higher lipophilicity.[2][3]
Electronic Effect (Hammett σp) ~ +0.14 (weakly electron-withdrawing)[4]~ +0.54 (strongly electron-withdrawing)The strong electron-withdrawing nature of the -CF3 group can significantly impact the pKa of nearby functional groups and modulate metabolic stability by deactivating adjacent aromatic rings.[1] The -OCF2H group has a more moderate electronic effect.
Hydrogen Bonding Hydrogen bond donor[1]Not a hydrogen bond donorThe acidic proton on the -OCF2H group allows it to act as a "lipophilic hydrogen bond donor," a rare and valuable feature for mimicking hydroxyl or thiol groups while improving metabolic stability.[4][5]
Bioisosterism Hydroxyl (-OH), Thiol (-SH), Methoxy (-OCH3)[1]Methyl (-CH3), Chlorine (-Cl)[6]-OCF2H is an excellent bioisostere for a methoxy group to block O-demethylation.[1] -CF3 is often used to replace a metabolically labile methyl group.[7]
pKa Influence Moderately lowers pKa of nearby basesSignificantly lowers pKa of nearby basesThe choice of group can be used to fine-tune the ionization state of a drug at physiological pH, impacting solubility and target engagement.

Metabolic Stability: Blocking the Metabolic Hotspots

A primary driver for incorporating both -OCF2H and -CF3 groups is to enhance a drug's metabolic stability. The high strength of the carbon-fluorine bond makes these groups resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7][8]

The trifluoromethyl group is a well-established tool for blocking metabolic oxidation.[7] Its strong electron-withdrawing nature can also deactivate an adjacent aromatic ring, making it less susceptible to metabolism.[1] The difluoromethoxy group is frequently employed as a metabolically robust replacement for the methoxy group, effectively preventing O-demethylation, a common metabolic liability.[1]

While direct head-to-head comparative studies on the metabolic stability of analogous compounds are not extensively available in the public domain, the following table summarizes the expected outcomes based on general principles of drug metabolism.[8]

Table 2: Hypothetical Comparative Metabolic Stability Data for Analogous Compounds

ParameterParent Compound (e.g., with -CH3)-OCF2H Analog-CF3 AnalogRationale
In Vitro Half-life (t½) ShorterLongerLongerBoth groups block common metabolic pathways (O-demethylation for -OCF2H, oxidation for -CF3), leading to slower clearance.[1][7]
Intrinsic Clearance (CLint) HigherLowerLowerReduced metabolism by CYP enzymes results in lower intrinsic clearance.[7]
Primary Metabolic Pathway Oxidation of the methyl group or O-demethylationShifted to other parts of the moleculeShifted to other parts of the moleculeBy blocking the primary metabolic site, metabolism is redirected to other, less labile positions on the molecule.[8]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of a compound's acid dissociation constant (pKa).

Objective: To determine the pKa of a compound by monitoring pH changes during titration with a standardized acid or base.

Materials:

  • pH meter with a combination pH electrode

  • Potentiometric titrator or a burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Test compound

  • Deionized water

  • Nitrogen gas

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation: Dissolve the test compound in deionized water to a concentration of approximately 1 mM. If solubility is an issue, a co-solvent like methanol can be used, but the final pKa will be for that specific solvent system.[6]

  • Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stir bar. Add KCl solution to maintain a constant ionic strength.[9] Purge the solution with nitrogen to remove dissolved carbon dioxide.[8] Immerse the pH electrode in the solution.

  • Titration: For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[9]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point where the concentrations of the acidic and basic forms of the analyte are equal.[8]

Determination of Lipophilicity (logP) by RP-HPLC

This chromatographic method provides a rapid and reliable estimation of the octanol-water partition coefficient (logP).

Objective: To determine the logP of a compound based on its retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

Materials:

  • RP-HPLC system with a UV detector

  • C18 column

  • Mobile phase (e.g., a mixture of methanol/octanol and buffer)[4]

  • Reference compounds with known logP values

  • Test compound

Procedure:

  • System Qualification: Equilibrate the RP-HPLC system with the chosen mobile phase.

  • Calibration Curve: Inject a series of reference compounds with a range of known logP values that bracket the expected logP of the test compound. Record the retention time (t_R_) for each reference compound.[10]

  • Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

  • Generate Standard Equation: Plot the logarithm of the capacity factor (log k) against the known logP values of the reference compounds. Perform a linear regression to obtain a standard equation (logP = m * log k + c).[10]

  • Analyze Test Compound: Inject the test compound under the identical HPLC conditions and determine its retention time and calculate its capacity factor.[10]

  • Determine logP: Substitute the capacity factor of the test compound into the standard equation to calculate its logP value.[10]

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols using a difluorocarbene source.

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.

Reagents:

  • Phenol derivative

  • Sodium chlorodifluoroacetate (ClCF2CO2Na)

  • Potassium carbonate (K2CO3) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenol and potassium carbonate in DMF.

  • Addition of Reagent: Add sodium chlorodifluoroacetate to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 100-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The thermal decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene in situ, which is trapped by the phenoxide.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[11]

Visualizations

Experimental Workflows

experimental_workflow cluster_pka pKa Determination Workflow cluster_logp logP Determination Workflow pka_start Prepare 1 mM Sample Solution pka_titrate Potentiometric Titration with 0.1 M HCl or NaOH pka_start->pka_titrate pka_plot Plot pH vs. Titrant Volume pka_titrate->pka_plot pka_end Determine pKa from Inflection Point pka_plot->pka_end logp_start Inject Reference Compounds logp_calibrate Generate log k vs. logP Calibration Curve logp_start->logp_calibrate logp_test Inject Test Compound logp_calc Calculate logP from Calibration Curve logp_test->logp_calc

Caption: Workflow for pKa and logP determination.

Metabolic Stability Assay Workflow

metabolic_stability_workflow start Prepare Incubation Mixture: Test Compound, Liver Microsomes, NADPH Regenerating System incubate Incubate at 37°C start->incubate time_points Aliquots Taken at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench analyze Analyze Samples by LC-MS/MS quench->analyze data_analysis Plot ln(% Remaining) vs. Time analyze->data_analysis results Calculate Half-life (t½) and Intrinsic Clearance (CLint) data_analysis->results

Caption: In vitro metabolic stability assay workflow.

Conclusion

The choice between a difluoromethoxy and a trifluoromethyl group is a nuanced decision in drug design, with each offering a unique set of advantages. The -CF3 group provides strong electron-withdrawing properties and a robust block to metabolism, while the -OCF2H group offers moderate lipophilicity and the unique ability to act as a hydrogen bond donor. By understanding their distinct physicochemical properties and metabolic implications, and by employing rigorous experimental methodologies for their characterization, medicinal chemists can strategically deploy these powerful tools to design next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

References

Validating the Molecular Structure of 1-(Difluoromethoxy)-3-nitrobenzene: A Comparative Spectroscopic and Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 1-(difluoromethoxy)-3-nitrobenzene. This guide contrasts advanced spectroscopic techniques with X-ray crystallography, offering a comparative analysis with the structurally related compound, 4-chloro-3-nitroanisole, to provide a thorough framework for molecular structure confirmation.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as this compound, a novel building block in medicinal chemistry, unambiguous structural validation is paramount. While single-crystal X-ray diffraction remains the gold standard for absolute structure elucidation, its feasibility is contingent on the formation of high-quality crystals. In the absence of such data, a multi-faceted approach employing various spectroscopic techniques is essential.

This guide provides a comparative analysis of spectroscopic methods for the structural validation of this compound. Due to the current unavailability of a public crystal structure for this specific molecule, we will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a robust structural hypothesis. To offer a complete comparative perspective as mandated, we will contrast these findings with the known crystallographic and spectroscopic data of a structurally analogous compound, 4-chloro-3-nitroanisole.

Structural Validation of this compound by Spectroscopic Methods

In the absence of a definitive X-ray crystal structure, the combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for the elucidation of the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for probing the chemical environment of individual atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are instrumental in confirming the connectivity and substitution pattern of the benzene ring.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons ortho and para to the electron-withdrawing nitro group will be shifted downfield. The difluoromethoxy group will also influence the chemical shifts of the adjacent protons.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon attached to the nitro group and the carbon bearing the difluoromethoxy group will have characteristic chemical shifts.

Expected ¹⁹F NMR Spectral Data: The fluorine NMR spectrum is particularly informative, showing a signal for the two equivalent fluorine atoms of the difluoromethoxy group, likely split by the adjacent proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and substructures.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight of 189.12 g/mol . Analysis of the fragmentation pattern can reveal the loss of the nitro group (NO₂) and the difluoromethoxy group (OCHF₂), further corroborating the proposed structure. A mass spectrum available from ChemicalBook confirms the molecular ion peak at m/z 189.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the C-O-C ether linkage, and the C-F bonds of the difluoromethoxy group. Aromatic C-H and C=C stretching vibrations will also be present.

Comparative Analysis with 4-chloro-3-nitroanisole

To provide a benchmark for our spectroscopic analysis, we turn to 4-chloro-3-nitroanisole, a compound with a similar substitution pattern on the benzene ring. While a definitive public crystal structure (CIF file) for 4-chloro-3-nitroanisole also proved elusive in our search, spectroscopic data is available, allowing for a valuable comparison.

Analytical Technique This compound (Expected/Observed) 4-chloro-3-nitroanisole (Observed)
Molecular Weight 189.12 g/mol 187.58 g/mol
¹H NMR Aromatic protons influenced by nitro and difluoromethoxy groups.Aromatic protons influenced by nitro, chloro, and methoxy groups. ¹H NMR data is available from commercial suppliers.
¹³C NMR Distinct signals for carbons attached to nitro and difluoromethoxy groups.Distinct signals for carbons attached to nitro, chloro, and methoxy groups.
IR Spectroscopy Characteristic peaks for NO₂, C-O-C, and C-F bonds.Characteristic peaks for NO₂, C-O-C, and C-Cl bonds.
Mass Spectrometry Molecular ion at m/z 189.Molecular ion at m/z 187 and 189 (due to chlorine isotopes).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data interpretation.

Single-Crystal X-ray Diffraction Protocol (General)
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to fit the experimental data.

NMR Spectroscopy Protocol
  • Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.

  • Spectral Analysis: Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

IR Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a neat liquid, a solid mixed with KBr to form a pellet, or as a thin film on a salt plate.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted radiation is measured by a detector.

  • Spectral Analysis: The absorption bands in the IR spectrum are correlated to specific functional groups.

Visualizing the Workflow and Logic

To illustrate the process of structural validation, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationship of the evidence.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Comparison synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation comparison Comparison with 4-chloro-3-nitroanisole structure_elucidation->comparison final_validation Final Structure Validation comparison->final_validation

Caption: Experimental workflow for the structural validation of this compound.

logical_relationship Proposed_Structure Proposed Structure: This compound NMR_Data NMR Data (Chemical Shifts, Coupling) Proposed_Structure->NMR_Data predicts MS_Data MS Data (Molecular Ion, Fragmentation) Proposed_Structure->MS_Data predicts IR_Data IR Data (Functional Groups) Proposed_Structure->IR_Data predicts Spectroscopic_Evidence Combined Spectroscopic Evidence NMR_Data->Spectroscopic_Evidence MS_Data->Spectroscopic_Evidence IR_Data->Spectroscopic_Evidence Validated_Structure Validated Structure Spectroscopic_Evidence->Validated_Structure supports Comparative_Data Comparative Data: 4-chloro-3-nitroanisole Comparative_Data->Validated_Structure corroborates

Caption: Logical relationship of evidence for structural validation.

A Comparative Guide to the Lipophilicity of Difluoromethoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a critical tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest. This guide provides an objective comparison of the lipophilicity of difluoromethoxy-substituted compounds against common analogs, such as methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituted compounds, supported by experimental data and detailed protocols.

Comparative Analysis of Physicochemical Properties

The difluoromethoxy group offers a unique combination of properties that distinguish it from other substituents. It provides a balance of moderate lipophilicity, enhanced metabolic stability, and the ability to act as a hydrogen bond donor, a feature not present in methoxy or trifluoromethyl groups.[1]

Lipophilicity (logP/logD)

Lipophilicity, typically measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME).[2][3] The -OCF₂H group is considered a moderately lipophilic substituent. Its impact on a molecule's overall lipophilicity is distinct from that of the more electron-donating methoxy group and the highly lipophilic trifluoromethyl group.

A molecular matched-pair analysis provides a quantitative way to assess the contribution of each substituent to the overall lipophilicity of a compound. The table below summarizes the median change in logD at pH 7.4 (ΔlogD₇.₄) when a hydrogen atom is replaced with the specified substituent.

SubstituentMedian ΔlogD₇.₄Key Characteristics
Methoxy (-OCH₃) -0.17Generally decreases lipophilicity; prone to O-demethylation.[4]
Difluoromethoxy (-OCF₂H) +0.25 (estimated)Moderately increases lipophilicity; metabolically more stable than methoxy.[1][5]
Trifluoromethyl (-CF₃) +0.43Significantly increases lipophilicity; strong electron-withdrawing nature enhances metabolic stability.[4][6]

Note: The ΔlogD₇.₄ for -OCF₂H is an estimation based on its known properties relative to -OCH₃ and -CF₃, as direct matched-pair data was not available in the provided search results. The values for -OCH₃ and -CF₃ are from a large-scale analysis of pharmaceutically relevant compounds.[4]

Metabolic Stability

The difluoromethoxy group is often employed as a metabolically robust bioisostere of the methoxy group.[5] The strong carbon-fluorine bonds are resistant to cleavage, thereby preventing O-demethylation, a common metabolic pathway for compounds containing a methoxy group.[5][7] The trifluoromethyl group is also highly effective at enhancing metabolic stability due to its strong electron-withdrawing nature, which deactivates adjacent aromatic rings from oxidative metabolism.[5]

pKa Modulation

The electron-withdrawing nature of the fluorine atoms in the -OCF₂H group can influence the acidity or basicity (pKa) of nearby functional groups.[1] This effect can be crucial for modulating a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[8]

Experimental Protocols for Lipophilicity Determination

Accurate measurement of lipophilicity is essential for drug development. The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Shake-Flask Method (Gold Standard)

The shake-flask method is the benchmark technique for directly measuring logP and logD values.[7][9] It involves partitioning a compound between two immiscible liquids, typically n-octanol and an aqueous buffer.[9]

Protocol:

  • Preparation of Solutions : Prepare a 10 mM stock solution of the test compound in DMSO.[7] Prepare the aqueous phase using a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired pH (e.g., 7.4 for logD₇.₄).[7] Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[7][10]

  • Partitioning : Add a small volume of the compound's stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.[2][10]

  • Equilibration : Seal the vials and shake them for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[2][11]

  • Phase Separation : Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.[10]

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[2][12]

  • Calculation : The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[10]

2. RP-HPLC Method

The RP-HPLC method is a high-throughput alternative for estimating lipophilicity.[3][] It is based on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

Protocol:

  • System Preparation : Use a reversed-phase HPLC column (e.g., C18 or C8). The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[14]

  • Calibration : Inject a series of reference compounds with known logP values onto the column under isocratic conditions.[3]

  • Data Collection : Record the retention time (t_R) for each reference compound. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Standard Curve Generation : Plot the logarithm of the capacity factor (log k) for the reference compounds against their known logP values to generate a linear calibration curve.[3]

  • Test Compound Analysis : Inject the test compound under the identical HPLC conditions to obtain its retention time and calculate its log k value.

  • logP Determination : Interpolate the logP of the test compound from its log k value using the linear regression equation derived from the standard curve.[3]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in assessing lipophilicity and its role in drug discovery, the following diagrams are provided.

G cluster_prep 1. Sample Preparation cluster_sf 2a. Shake-Flask Method cluster_hplc 2b. RP-HPLC Method cluster_analysis 3. Data Analysis Stock Prepare 10 mM Stock in DMSO Partition Partition Compound in Biphasic System Stock->Partition Inject Inject Test Compound Stock->Inject Phases Prepare & Pre-saturate n-Octanol & Buffer Phases->Partition Equilibrate Shake to Equilibrate Partition->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Quantify_SF Quantify Concentration in each Phase (LC-MS) Separate->Quantify_SF Calc_SF Calculate logD Quantify_SF->Calc_SF Calibrate Calibrate with Known Standards Calc_HPLC Determine logP from Standard Curve Calibrate->Calc_HPLC Retention Measure Retention Time Inject->Retention Quantify_HPLC Calculate log k Retention->Quantify_HPLC Quantify_HPLC->Calc_HPLC

Caption: Workflow for Experimental Lipophilicity Assessment.

G cluster_props Physicochemical Properties cluster_adme ADME Profile Lipophilicity Lipophilicity (logP / logD) Absorption Absorption Lipophilicity->Absorption affects membrane permeability Distribution Distribution Lipophilicity->Distribution influences tissue partitioning pKa Ionization (pKa) pKa->Absorption impacts solubility & dissolution Stability Metabolic Stability Metabolism Metabolism Stability->Metabolism determines drug half-life Absorption->Distribution Excretion Excretion Distribution->Excretion Metabolism->Excretion facilitates clearance

References

A Comparative Analysis of the Biological Activity of Nitroaromatic Compounds as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro anticancer activity of a series of synthesized nitroaromatic compounds. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding of the structure-activity relationships of these potential therapeutic agents.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative effects of a selection of nitroaromatic compounds were evaluated against three human cancer cell lines: HL-60 (promyelocytic leukemia), Jurkat (T-cell leukemia), and MCF-7 (breast adenocarcinoma). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Lower IC50 values indicate greater potency.

Compound IDR1R2R3R4IC50 (µM) vs. HL-60IC50 (µM) vs. JurkatIC50 (µM) vs. MCF-7
3 HCH2BrNO2H1.93.0>50
4 HCH2BrHNO23.34.3>50
11 NO2CH2BrHH8.311.0>50
24 HCH2ClNO2OCH34.37.58.5
Doxorubicin *----0.040.030.3
Reference drug

Source: Adapted from Lopes et al., 2015.[1][2]

Experimental Protocols

The methodologies employed for the key experiments are detailed below to ensure reproducibility and provide a clear understanding of the data generation process.

Cell Culture and Maintenance: Human cancer cell lines HL-60, Jurkat, and MCF-7 were obtained from the American Type Culture Collection (ATCC). The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere containing 5% CO2 at 37°C.

In Vitro Cytotoxicity Assay (MTT Assay): The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (ranging from 0.01 to 50 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3 hours.

  • Formazan Solubilization: The supernatant was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro anticancer activity of the synthesized compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_results Results start Starting Materials synthesis Chemical Synthesis of Nitroaromatic Derivatives start->synthesis purification Purification and Characterization synthesis->purification treatment Treatment with Synthesized Compounds purification->treatment cell_culture Cancer Cell Line Culture (HL-60, Jurkat, MCF-7) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Value Calculation mtt_assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Workflow for Synthesis and In Vitro Anticancer Evaluation.

Mechanism of Action Insight: The study by Lopes et al. suggests that the anticancer activity of these compounds is related to their alkylating properties, with the presence of a good leaving group (bromide or chloride) at the benzylic position being crucial for their cytotoxic effects[1][2]. The nitro group's position also influences the activity, as seen in the comparison between compounds 3 and 4 .

References

A Comparative Guide to the Electronic Properties of 1-(Difluoromethoxy)-3-nitrobenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 1-(Difluoromethoxy)-3-nitrobenzene and related molecules. Due to the limited availability of specific experimental or computational data for this compound in publicly accessible literature, this document focuses on a qualitative comparison based on the known electronic effects of its constituent functional groups, alongside a detailed presentation of established data for nitrobenzene. Furthermore, standardized protocols for both experimental and computational determination of the electronic properties of these compounds are provided to guide further research.

Comparison of Electronic Properties

The electronic properties of aromatic compounds are significantly influenced by their substituent groups. In the case of this compound, the interplay between the electron-withdrawing nitro group (-NO₂) and the difluoromethoxy group (-OCHF₂) dictates its overall electronic character. The nitro group is a strong deactivating group, withdrawing electron density from the benzene ring through both inductive and resonance effects. The difluoromethoxy group is also electron-withdrawing due to the high electronegativity of the fluorine atoms, though its effect is more complex and can be influenced by resonance contributions from the oxygen lone pair.

To provide a quantitative perspective, the following table summarizes key electronic properties calculated for the parent molecule, nitrobenzene. This serves as a baseline for understanding the impact of further substitution.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Nitrobenzene-7.89-1.456.444.22 (experimental)
1-Methoxy-3-nitrobenzeneData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available
1-(Trifluoromethoxy)-3-nitrobenzeneData not availableData not availableData not availableData not available

Note: The data for nitrobenzene is compiled from various computational studies. Specific values can vary depending on the level of theory and basis set used.

Experimental Protocols

Cyclic Voltammetry for the Determination of Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of molecules. For nitroaromatic compounds, it is particularly useful for determining their reduction potentials, which is a measure of their electron-accepting ability.[1][2][3][4]

Methodology:

  • Solution Preparation: A solution of the compound of interest (e.g., this compound) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The concentration of the analyte is typically in the millimolar range. The solution is deoxygenated by purging with an inert gas like nitrogen or argon for a sufficient period.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential. The scan rate can be varied to study the kinetics of the electron transfer process.

  • Data Analysis: The resulting cyclic voltammogram is a plot of current versus potential. The potential at which the reduction peak occurs provides information about the reduction potential of the compound. Reversible or irreversible nature of the redox process can be determined from the shape of the voltammogram and the separation between the cathodic and anodic peak potentials.

Computational Protocols

Quantum Mechanical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[5][6][7][8][9]

Methodology:

  • Molecular Geometry Optimization: The first step is to obtain the lowest energy (most stable) three-dimensional structure of the molecule. This is typically done using a geometry optimization calculation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Electronic Property Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the electronic properties. This calculation can be performed at a higher level of theory for greater accuracy, such as B3LYP with a larger basis set like 6-311++G(d,p).

  • Property Analysis: From the output of the calculation, various electronic properties can be extracted:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability.

    • Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated, providing insight into the molecule's polarity.

    • Electrostatic Potential (ESP) Map: An ESP map can be generated to visualize the charge distribution on the molecular surface. This helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Visualizations

The following diagrams illustrate the workflow of a typical quantum mechanical calculation and a conceptual comparison of the electronic effects in the studied molecules.

G cluster_input Input cluster_calculation Quantum Mechanical Calculation (DFT) cluster_output Output mol_structure Molecular Structure (e.g., SMILES or XYZ) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt sp_energy Single Point Energy Calculation geom_opt->sp_energy elec_props Electronic Properties (HOMO, LUMO, Dipole Moment) sp_energy->elec_props esp_map Electrostatic Potential Map sp_energy->esp_map G cluster_ring Benzene Ring cluster_substituents Substituents ring C₆H₄ OCH3 -OCH₃ ring->OCH3 Electron-Donating (-I, +M) NO2 -NO₂ NO2->ring Strong Electron-Withdrawing (-I, -M) OCHF2 -OCHF₂ OCHF2->ring Strong Electron-Withdrawing (-I) OCF3 -OCF₃ OCF3->ring Very Strong Electron-Withdrawing (-I)

References

Safety Operating Guide

Proper Disposal of 1-(Difluoromethoxy)-3-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(Difluoromethoxy)-3-nitrobenzene.

This compound is a chemical compound that requires careful management due to its potential hazards. It is classified as toxic or harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure. Additionally, it can cause skin and serious eye irritation and is a combustible liquid. Adherence to strict disposal protocols is therefore critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.[1][2]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.[1][3]
Face Protection Face shieldTo provide an additional layer of protection for the face.[1][3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.[1]

    • The container should be made of a material compatible with the chemical, such as polyethylene or polypropylene.

    • Ensure the container is tightly closed and stored in a cool, well-ventilated, and locked area.[1][2]

  • Waste Segregation:

    • This compound is a halogenated organic compound . It is crucial to segregate this waste from non-halogenated organic waste streams to facilitate proper disposal, which often involves high-temperature incineration.

    • Do not mix with other waste materials unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Indicate the associated hazards (e.g., "Toxic," "Combustible").

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste accumulation and storage time limits.

Accidental Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate spill area.

    • Ensure the area is well-ventilated.

  • Contain the Spill:

    • Cover drains to prevent the chemical from entering the sewer system.[1]

    • Use an inert, absorbent material such as sand, earth, or vermiculite to contain the spill.[4]

  • Absorb and Collect:

    • Carefully absorb the spilled material.

    • Collect the absorbent material and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[4]

  • Decontaminate:

    • Decontaminate the spill area according to your laboratory's standard operating procedures.

    • Wash hands and any affected skin areas thoroughly with soap and water.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Have this compound Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Face shield - Lab coat A->B C Is this a spill? B->C D Follow Spill Cleanup Procedure: 1. Evacuate and ventilate 2. Contain spill (cover drains) 3. Absorb with inert material 4. Collect in a sealed, labeled container C->D Yes E Collect Waste in a Designated Halogenated Organic Waste Container C->E No F Ensure Container is: - Compatible - Tightly sealed - Properly labeled D->F E->F G Store in a cool, well-ventilated, and secure area F->G H Contact Institutional EHS for Pickup G->H I End: Waste Disposed of by Approved Facility H->I

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Difluoromethoxy)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety protocols and operational guidance for the handling and disposal of 1-(Difluoromethoxy)-3-nitrobenzene (CAS No. 22236-07-3). Adherence to these procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals and to maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2][3] A multi-tiered approach to safety, combining engineering controls with appropriate personal protective equipment, is essential when handling this compound.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4]
Face ShieldRecommended when there is a significant risk of splashing.[4] To be worn in addition to safety goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable for handling this compound.[4][5] Always inspect gloves for tears or degradation before use and replace them immediately if compromised. Double-gloving is recommended for enhanced protection.[6]
Body Protection Laboratory CoatA flame-resistant lab coat must be worn at all times and kept fully fastened.
Chemical-Resistant ApronRecommended for larger-scale operations or when there is a higher risk of splashes.[6]
Respiratory Protection Fume HoodAll handling of this compound must be conducted in a properly functioning chemical fume hood.[6]
RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[4]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach is crucial for the safe handling and disposal of this compound.

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for working with this chemical.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather and Inspect Equipment prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal_storage Store Waste in Designated Area cleanup_waste->disposal_storage cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_pickup Arrange for Hazardous Waste Pickup disposal_storage->disposal_pickup

Caption: Experimental workflow for handling this compound.

Detailed Methodologies

1. Preparation and Engineering Controls:

  • Personal Protective Equipment (PPE): Before entering the laboratory, ensure all required PPE is donned as specified in Table 1.

  • Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

2. Handling Procedures:

  • Weighing and Transfer: When weighing and transferring the compound, use anti-static and spark-proof equipment where possible.[1] Avoid creating dust.

  • During the Experiment: Keep all containers of this compound clearly labeled with the chemical name and associated hazards.[6] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.[2]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] Keep it away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[6]

3. Spill Management Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.

  • Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For a solid spill, carefully sweep the material and place it into a labeled, sealed container for hazardous waste.[2] For a liquid spill, absorb it with an inert material like sand or vermiculite and place it in a suitable, labeled container for disposal.[2]

  • Clean-up: After the spill has been contained, decontaminate the area. Wash all protective clothing and equipment before storing and reusing.[2]

4. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, contaminated absorbents, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[7]

  • Container Rinsing: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[7]

  • Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[7] Consult with your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company for proper disposal procedures, which will likely involve incineration.[2]

By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult the Safety Data Sheet (SDS) for this compound before use and follow all institutional safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.